molecular formula C9H11NO2 B115536 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 151328-20-0

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B115536
CAS No.: 151328-20-0
M. Wt: 165.19 g/mol
InChI Key: PWHZADSOLFESGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound classified under the 1,4-benzoxazine family, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities . This compound serves as a versatile synthetic intermediate and core structure for developing novel bioactive molecules. Research highlights its significant value in oncology, particularly in the development of anticancer agents. The 1,4-benzoxazine core is a promising pharmacophore for creating compounds with anti-proliferative activity against various cancer cell lines . Furthermore, derivatives of 2H-benzo[b][1,4]oxazine have demonstrated specific inhibitory activity against hypoxic cancer cell growth . These compounds can downregulate key hypoxia-induced genes such as HIF-1α and VEGF, which are pivotal for tumor survival and angiogenesis, while showing minimal toxicity to normoxic cells, indicating a valuable therapeutic window . Beyond oncology, the 1,4-benzoxazine scaffold is found in compounds investigated for a range of other biological activities, including use as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists for cardiovascular disorders , and as antioxidants in anti-ageing research . This product is intended for research purposes as a building block in organic synthesis and for the exploration of new therapeutic agents. It is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-8-4-2-3-7-9(8)12-6-5-10-7/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHZADSOLFESGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585700
Record name 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151328-20-0
Record name 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth, scientifically grounded methodology for the synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The narrative is structured to deliver not only procedural steps but also the underlying chemical principles and rationale, reflecting field-proven insights. The recommended pathway is a robust, two-step sequence involving the formation of a benzoxazinone intermediate followed by its complete reduction. This document details the reaction mechanisms, experimental protocols, safety considerations, and characterization of the target molecule, intended for an audience of researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The 1,4-benzoxazine core is a privileged heterocyclic structure found in a wide array of biologically active compounds and functional materials.[1][2] Its rigid, bicyclic framework serves as a valuable scaffold for the development of therapeutic agents targeting various biological pathways. The specific analogue, 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, incorporates a key methoxy substituent, which can significantly influence molecular properties such as solubility, metabolic stability, and receptor binding affinity.

The synthesis of this target molecule is most effectively achieved through a reliable and scalable two-step approach. This strategy leverages common, well-understood organic transformations, ensuring high yields and purity. The core of this strategy involves:

  • Cyclization: Formation of the heterocyclic lactam (a cyclic amide), 8-Methoxy-2H-benzo[b][3][4]oxazin-3(4H)-one, from a readily available aminophenol precursor.

  • Reduction: Complete reduction of the lactam carbonyl group to a methylene bridge using a powerful hydride reducing agent to yield the final dihydrobenzoxazine.

This guide will elaborate on the mechanistic underpinnings and practical execution of this synthetic sequence.

Synthetic Strategy and Workflow

A retrosynthetic analysis of the target molecule logically disconnects the oxazine ring at the C2-N1 and C=O bonds (in its oxidized precursor form), leading back to 2-amino-3-methoxyphenol and a two-carbon electrophile. This forward synthesis is illustrated below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-3-methoxyphenol B 8-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one A->B  Chloroacetyl Chloride,  Base (e.g., NaHCO₃),  Solvent (e.g., Acetone/H₂O) C 8-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one D 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (Target Molecule) C->D  1. Lithium Aluminum Hydride (LAH),  Anhydrous THF  2. Quench (H₂O, NaOH)

Figure 1: Overall synthetic workflow for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

Detailed Experimental Protocols

Part 3.1: Synthesis of 8-Methoxy-2H-benzo[b][3][4]oxazin-3(4H)-one (Intermediate)

This initial step constructs the core heterocyclic ring system. The reaction proceeds via an initial N-acylation of the aminophenol with chloroacetyl chloride, forming a chloroacetamide intermediate.[5][6] The subsequent intramolecular cyclization is a Williamson ether synthesis, where the phenoxide ion, formed in situ in the presence of a mild base, displaces the chloride to form the oxazine ring.

Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-Amino-3-methoxyphenol[7]C₇H₉NO₂139.1510.01.0
Chloroacetyl ChlorideC₂H₂Cl₂O112.9411.01.1
Sodium BicarbonateNaHCO₃84.0130.03.0
AcetoneC₃H₆O58.08-Solvent
WaterH₂O18.02-Solvent

Step-by-Step Protocol

  • To a 250 mL round-bottom flask, add 2-amino-3-methoxyphenol (1.39 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol).

  • Add a solvent mixture of acetone (50 mL) and water (25 mL). Stir the suspension vigorously at room temperature to ensure good mixing.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve chloroacetyl chloride (1.24 g, 0.88 mL, 11.0 mmol) in 10 mL of dry acetone. Add this solution dropwise to the stirring suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic acylation reaction and prevent the formation of side products from the hydrolysis of chloroacetyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminophenol spot is no longer visible.

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • The remaining aqueous slurry will contain the precipitated product. Collect the solid by vacuum filtration.

  • Wash the solid cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts, and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the resulting solid under vacuum to yield 8-Methoxy-2H-benzo[b][3][4]oxazin-3(4H)-one[8] as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 3.2: Reduction to 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (Target Molecule)

This final step employs Lithium Aluminum Hydride (LAH), a potent reducing agent capable of converting the carbonyl group of the cyclic amide (lactam) directly to a methylene group (-C=O → -CH₂-).[9][10][11] This transformation is highly efficient but requires strict anhydrous conditions due to the extreme reactivity of LAH with protic solvents like water.[12]

Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
8-Methoxy-2H-benzo[b][3][4]oxazin-3(4H)-oneC₉H₉NO₃179.175.01.0
Lithium Aluminum Hydride (LAH)LiAlH₄37.9510.02.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent

Step-by-Step Protocol

  • PRECAUTION: All glassware must be thoroughly oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). LAH is highly reactive with water and can ignite.

  • To a dry 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (0.38 g, 10.0 mmol).

  • Add 30 mL of anhydrous THF via syringe and stir the resulting grey suspension.

  • Dissolve the intermediate, 8-Methoxy-2H-benzo[b][3][4]oxazin-3(4H)-one (0.90 g, 5.0 mmol), in 20 mL of anhydrous THF.

  • Slowly add the solution of the intermediate to the LAH suspension via a dropping funnel or syringe pump over 30 minutes. The reaction may be mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • CRITICAL QUENCHING PROCEDURE: Cool the reaction flask to 0 °C in an ice bath. Quench the excess LAH by the slow, dropwise, and sequential addition of:

    • 0.4 mL of water

    • 0.4 mL of 15% aqueous sodium hydroxide (NaOH) solution

    • 1.2 mL of water

    • Causality Note: This specific sequence (Fieser workup) is designed to safely neutralize the reactive LAH and produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate should form.

  • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is removed.

  • Filter the suspension through a pad of Celite, washing the filter cake with additional THF (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

  • Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the final product as a pure solid or oil.

Safety and Handling

  • Chloroacetyl Chloride: Is highly corrosive, toxic, and a lachrymator. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Lithium Aluminum Hydride (LAH): Is a pyrophoric solid that reacts violently with water and other protic sources to liberate flammable hydrogen gas.[12] It must be handled under an inert atmosphere. Ensure no water is present in the reaction setup. A Class D fire extinguisher should be available.

  • Anhydrous Solvents: Solvents like THF must be properly dried before use in the LAH reduction to prevent hazardous reactions.

Conclusion

The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is reliably accomplished through a two-step sequence involving the formation and subsequent reduction of a benzoxazinone intermediate. This methodology utilizes standard, well-characterized reactions, offering a clear and efficient path to the target molecule. The protocols described herein, when combined with rigorous safety practices, provide a self-validating system for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and materials science applications.

References

  • Chen, Y. et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4569. [Link]

  • Elarfi, M. J., & Al-Difar, H. A. (2012). Synthesis of some heterocyclic compounds derived from chalcones. Scientific Review and Chemical Communications, 2(2), 103-104. [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. [Link]

  • Zhang, L. F., et al. (2013). 8-Meth-oxy-3-methyl-3,4-di-hydro-2H-1,3-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1619. [Link]

  • Reddy, G. J., & Rao, K. S. (2016). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. [Link]

  • Al-Salihi, S. A. A., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. PMC. [Link]

  • Adewole, M. A., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine Derivatives. RASĀYAN Journal of Chemistry, 9(4), 783-791. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Lead Sciences. (n.d.). 8-Methoxy-2H-benzo[b][3][4]oxazin-3(4H)-one. [Link]

  • ResearchGate. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • ResearchGate. (n.d.). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • MDPI. (2001). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. [Link]

  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. [Link]

  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Springer. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • ResearchGate. (n.d.). Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles. [Link]

  • PubMed. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound belonging to the benzoxazine class. While specific experimental data for this particular isomer is limited in public literature, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to present a robust profile. We delve into the molecular and structural characteristics, core physicochemical parameters (lipophilicity, solubility, pKa), and spectroscopic signatures. Crucially, this guide explains the causality behind the experimental protocols required for the precise determination of these properties, offering detailed, field-proven methodologies. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to fully characterize 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine and leverage its potential in their research endeavors.

Introduction to the Benzoxazine Scaffold

Chemical Identity and Isomerism

Benzoxazines are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[3][4] The nomenclature specifies the relative positions of the oxygen and nitrogen atoms within the six-membered ring. This guide focuses on the 1,4-benzoxazine scaffold, where the heteroatoms are in a para-relationship. The specific molecule of interest is 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine , distinguishing it from the more common 1,3-benzoxazine isomers often synthesized via Mannich condensation.[2][5]

Significance in Medicinal Chemistry and Materials Science

The benzoxazine nucleus is a privileged scaffold in both medicinal chemistry and materials science. In drug discovery, various benzoxazine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-HIV, and anticancer properties.[2] In materials science, 1,3-benzoxazines are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers with excellent thermal stability, low water absorption, and near-zero volumetric change upon curing.[1][3][6] While 1,4-benzoxazine derivatives are not typically used for polymerization, their structural motif is integral to many biologically active molecules.

Molecular and Structural Properties

Chemical Structure and Formula

The structure of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine consists of a 1,4-oxazine ring fused to a benzene ring, with a methoxy group (-OCH₃) substituted at the C8 position of the bicyclic system.

  • Molecular Formula: C₉H₁₁NO₂

  • IUPAC Name: 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine

Caption: Chemical Structure of 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Molecular Weight and Conformational Analysis
  • Molecular Weight: 165.19 g/mol

  • Conformational Analysis: The dihydro-oxazine ring is not planar and typically adopts a stable, low-energy conformation. Based on crystallographic studies of analogous structures, such as 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, the oxazine ring exists in a half-chair conformation .[7] This puckering minimizes steric strain and positions substituents in pseudo-axial or pseudo-equatorial orientations. Understanding the preferred conformation is critical in drug design as it dictates the three-dimensional shape of the molecule and its potential interactions with a biological target.

Core Physicochemical Parameters

PropertyPredicted ValueImportance in Drug Development
Molecular Weight (MW) 165.19 g/mol Influences diffusion, permeability, and overall size. Generally, lower MW (<500 Da) is preferred for oral bioavailability.
Lipophilicity (logP) ~1.5 - 2.0A measure of a compound's partition between an oily (n-octanol) and an aqueous phase. Critical for membrane permeability and metabolic stability. An optimal logP range is typically 1-3.
Aqueous Solubility (logS) To Be DeterminedDetermines the concentration of a compound in the gastrointestinal fluid, which is a prerequisite for absorption. Poor solubility is a major hurdle in drug development.
pKa To Be DeterminedIndicates the ionization state of the molecule at a given pH. The secondary amine in the oxazine ring is basic. The pKa value is crucial for predicting solubility and absorption in different parts of the GI tract.
Causality in Parameter Importance
  • Lipophilicity (logP): A molecule must be sufficiently lipophilic to cross the lipid bilayer of cell membranes (e.g., in the gut wall) but not so lipophilic that it gets trapped in fatty tissues or becomes poorly soluble in aqueous environments like blood plasma. The methoxy group slightly increases lipophilicity compared to an unsubstituted analogue.

  • Aqueous Solubility: For oral administration, a drug must first dissolve in the aqueous environment of the stomach and intestine before it can be absorbed. Low solubility leads to low and variable bioavailability.

  • pKa: The basic nitrogen atom (pKa ~ 4-6, predicted) will be protonated and positively charged in the acidic environment of the stomach (pH 1-3), which generally increases solubility but can decrease membrane permeability. In the more neutral pH of the intestine (pH 6-7.5), a larger fraction of the molecule will be in its neutral, more permeable form.

Spectroscopic and Thermal Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral characteristics for 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine are outlined below, based on the analysis of similar structures.[4][8][9]

TechniqueExpected Data / Characteristic Features
¹H NMR Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.0 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. -O-CH₂- (2H): A triplet around δ 4.2-4.4 ppm. -N-CH₂- (2H): A triplet around δ 3.3-3.5 ppm. -OCH₃ (3H): A sharp singlet around δ 3.8-3.9 ppm. -NH- (1H): A broad singlet, chemical shift is solvent-dependent.
¹³C NMR Aromatic Carbons (6C): Signals in the range of δ 110-150 ppm. -O-CH₂- (1C): Signal around δ 65-70 ppm. -N-CH₂- (1C): Signal around δ 40-45 ppm. -OCH₃ (1C): Signal around δ 55-60 ppm.
IR Spectroscopy N-H Stretch: A peak around 3350-3450 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹). Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. C-O-C Stretch (Aryl-Alkyl Ether): A strong, characteristic peak around 1200-1250 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 165.19. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the oxazine ring.
Melting Point To Be Determined. Requires experimental analysis (e.g., via DSC or melting point apparatus). Purity significantly affects the melting point.[10]

Synthesis and Reactivity

General Synthetic Route

Unlike 1,3-benzoxazines, which are typically formed via a one-pot Mannich reaction of a phenol, an amine, and formaldehyde, 1,4-benzoxazines are generally synthesized from o-aminophenol precursors. For the target molecule, the synthesis would logically start from 2-amino-3-methoxyphenol . A common route involves a two-step process:

  • N-Alkylation: The amino group of 2-amino-3-methoxyphenol is alkylated with a 2-carbon electrophile containing a leaving group, such as 2-chloroethanol or ethylene oxide.

  • Intramolecular Cyclization: The resulting N-(2-hydroxyethyl) intermediate undergoes a base-catalyzed intramolecular cyclization (Williamson ether synthesis), where the phenolic hydroxyl group displaces a leaving group to form the oxazine ring.

Start2-Amino-3-methoxyphenol+ 2-ChloroethanolInterN-(2-hydroxyethyl)-2-amino-3-methoxyphenolStart->Inter Step 1: N-Alkylation Prod8-Methoxy-3,4-dihydro-2H-1,4-benzoxazineInter->Prod Step 2: Intramolecular Cyclization (Base-catalyzed)

Caption: General synthetic workflow for 1,4-benzoxazine derivatives.

Experimental Protocols

The following protocols are presented as self-validating systems, designed to generate reliable and reproducible data for key physicochemical parameters.

Protocol for Determination of Partition Coefficient (logP) via RP-HPLC

Rationale: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for logP determination is a high-throughput and reliable alternative to the traditional shake-flask method.[11][12][13] It correlates the retention time (t_R) of a compound on a hydrophobic (C18) stationary phase with the known logP values of a set of standard compounds. A longer retention time implies greater lipophilicity.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: An HPLC system equipped with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (or methanol) and water (e.g., 60:40 v/v), buffered to a pH where the analyte is in its neutral form (e.g., pH 7.4 phosphate buffer). The choice of organic modifier percentage is critical; it must be optimized to achieve measurable retention times for all compounds.

  • Standard Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL in methanol) of at least 5-6 standard compounds with well-documented logP values that bracket the expected logP of the test compound (e.g., uracil, toluene, naphthalene).

  • Sample Preparation:

    • Prepare a stock solution of 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine (e.g., 1 mg/mL in methanol).

  • Calibration Curve Generation:

    • Inject each standard compound individually onto the HPLC system and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot log k versus the known logP values of the standards. Perform a linear regression to obtain the calibration curve equation (logP = m * log k + c).

  • Sample Analysis:

    • Inject the test compound and record its retention time.

    • Calculate its log k value.

    • Use the calibration curve equation to calculate the logP of the test compound.

APrepare Standards & Sample(1 mg/mL in MeOH)BInject onto RP-HPLC(C18 column, isocratic mobile phase)A->BCRecord Retention Times (t_R)Determine Dead Time (t_0)B->CDCalculate Capacity Factor (k)for each compoundC->DEPlot 'log k' vs. 'known logP'for standardsD->EStandardsGCalculate logP of Samplefrom its 'log k' and curveD->GSampleFGenerate LinearCalibration CurveE->FF->G

Caption: Experimental workflow for logP determination via RP-HPLC.

Protocol for Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for this measurement.[14][15][16] It involves equilibrating an excess of the solid compound in a buffered aqueous solution for an extended period, ensuring that a saturated solution is formed. This method avoids the pitfalls of kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions.[17]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a buffer solution at the desired pH (e.g., pH 7.4 Phosphate-Buffered Saline, PBS).

    • Weigh an excess amount of the solid test compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration:

    • Add a precise volume of the buffer (e.g., 1 mL) to the vial.

    • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C).

    • Allow the suspension to equilibrate for at least 24 hours. This long incubation is crucial for reaching thermodynamic equilibrium.

  • Phase Separation:

    • After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 min) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Prepare a calibration curve using known concentrations of the test compound dissolved in an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The determined concentration from the calibration curve is the thermodynamic solubility of the compound, typically expressed in µg/mL or µM.

Conclusion and Future Directions

8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is a molecule with potential utility in medicinal chemistry, belonging to the important benzoxazine class. This guide has established its fundamental molecular properties and outlined the critical physicochemical parameters that dictate its behavior in biological systems. While predicted values provide a valuable starting point, a significant data gap exists for experimentally determined properties such as solubility, logP, and pKa.

The provided protocols offer a clear and robust pathway for researchers to fill these gaps. A full experimental characterization is the essential next step to unlock the potential of this compound, enabling its rational application in drug design and other scientific pursuits.

References

  • ResearchGate. (2025). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • RSC Publishing. (n.d.). Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. Available at: [Link]

  • ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • Google Patents. (n.d.). US6376080B1 - Method for preparing polybenzoxazine.
  • ResearchGate. (n.d.). One-pot Mannich condensation synthesis of benzoxazine. Available at: [Link]

  • ResearchGate. (2025). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Available at: [Link]

  • ResearchGate. (2025). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Available at: [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available at: [Link]

  • ACS Publications. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. Available at: [Link]

  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-.... Available at: [Link]

  • VSP. (n.d.). Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Available at: [Link]

  • PubMed. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Available at: [Link]

A Technical Guide to the Structural Elucidation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural elucidation of novel or synthesized chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, multi-technique workflow for the definitive structure confirmation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic compound of interest. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of procedures. It details the causality behind the selection of each analytical technique—from mass spectrometry to advanced 2D NMR—and demonstrates how their synergistic application forms a self-validating system for structure verification. Each section includes field-proven protocols and data interpretation insights, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The benzo[b]oxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and advanced polymer materials.[1] The specific regioisomer, 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, presents a unique substitution pattern whose confirmation is critical for understanding its chemical behavior and potential applications. The presence and position of the methoxy group can significantly influence the molecule's electronic properties, metabolic stability, and biological target interactions.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

We will employ a sequence of analytical methods, each chosen for the specific and complementary information it provides. This workflow ensures that the determination of molecular formula, identification of functional groups, and mapping of the precise atomic connectivity are achieved with the highest degree of confidence.

G cluster_synthesis Hypothesis Generation cluster_elucidation Structure Verification Cascade cluster_conclusion Final Confirmation Synthesis Chemical Synthesis (e.g., Mannich Condensation) HRMS HRMS (Molecular Formula) Synthesis->HRMS Initial Hypothesis FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR Formula Confirmed NMR_1D 1D NMR ('H, 'C, DEPT) (Atom Count & Environment) FTIR->NMR_1D Groups Identified NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) NMR_1D->NMR_2D Fragments Assembled Conclusion Confirmed Structure of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine NMR_2D->Conclusion Final Proof

Figure 1: The integrated workflow for structure elucidation, demonstrating the logical progression from synthesis to final structural confirmation.

Foundational Evidence: Molecular Formula and Functional Groups

The first phase of elucidation establishes the fundamental properties of the molecule: its exact mass and the chemical bonds it contains.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: Before attempting to assemble the structure, we must first know the constituent parts. HRMS is the gold standard for determining the elemental composition of a compound with extremely high precision.[2][3] Unlike low-resolution MS, which provides nominal mass, HRMS can differentiate between isobars (molecules with the same nominal mass but different elemental formulas), thereby providing an unambiguous molecular formula.[4][5]

Hypothesized Structure: 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Molecular Formula: C₁₀H₁₃NO₂ Monoisotopic Mass (Calculated): 179.09463 u

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. A lock mass or internal calibrant should be used to ensure sub-ppm mass accuracy.

  • Analysis: Identify the peak corresponding to [M+H]⁺ and compare the measured m/z value to the theoretical value.

Expected Result & Interpretation: The HRMS spectrum should display a prominent ion at m/z 180.1019 (Calculated for [C₁₀H₁₃NO₂ + H]⁺). A mass accuracy measurement below 5 ppm provides very strong evidence for the proposed molecular formula, C₁₀H₁₃NO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular formula established, FTIR spectroscopy is used to rapidly confirm the presence of key functional groups. This technique is highly sensitive to the vibrational modes of specific bonds (e.g., N-H, C-O, C=C). Its role here is confirmatory, ensuring that the expected functional groups for a benzoxazine structure are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Data & Interpretation: The FTIR spectrum provides a characteristic fingerprint. The key is not just the presence of peaks, but their specific wavenumbers, which are indicative of the chemical environment.

Wavenumber (cm⁻¹)Vibration TypeStructural Interpretation
~3350-3300N-H Stretch (secondary amine)Confirms the presence of the amine within the oxazine ring.
~3050-3000Aromatic C-H StretchIndicates the benzene ring.
~2950-2850Aliphatic C-H StretchCorresponds to the -CH₂- and -OCH₃ groups.
~1600, ~1480Aromatic C=C BendingConfirms the aromatic skeleton.
~1250Aryl-O-C Stretch (asymmetric)Strong evidence for the Ar-O-CH₃ (methoxy) linkage.
~1220Aryl-O-C Stretch (asymmetric)Evidence for the Ar-O-CH₂ linkage of the oxazine ring.
~1040C-N StretchConsistent with the amine in the heterocyclic ring.

Definitive Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By combining 1D and 2D NMR experiments, we can map out the entire carbon-hydrogen framework and confirm the precise placement of substituents.[6]

Protocol: General NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial to avoid obscuring analyte signals.[7]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9]

  • Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) will be used as an internal reference.[10]

One-Dimensional (1D) NMR: Atom Counting and Chemical Environment

¹H NMR Spectroscopy: Proton Inventory This experiment provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Data (500 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-5~6.85d, J ≈ 8.0 Hz1HAr-H Ortho to the oxygen, shielded. Coupled to H-6.
H-6~6.70t, J ≈ 8.0 Hz1HAr-H Ortho to two carbons. Coupled to H-5 and H-7.
H-7~6.65d, J ≈ 8.0 Hz1HAr-H Ortho to the methoxy group, shielded. Coupled to H-6.
H-2~4.90s2HO-CH₂ -NSinglet, adjacent to two heteroatoms.
H-4~4.30t, J ≈ 5.0 Hz2HAr-CH₂ -NDeshielded by the aromatic ring and nitrogen. Coupled to H-3.
OCH₃~3.80s3HO-CH₃ Characteristic singlet for a methoxy group.
H-3~3.40t, J ≈ 5.0 Hz2HN-CH₂ -CShielded relative to H-4. Coupled to H-4.
N-H~3.70 (broad)br s1HN-H Broad signal, exchangeable with D₂O. Position can vary.

¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~148.0QuaternaryC-8Aromatic carbon bonded to the electron-donating methoxy group.
~145.5QuaternaryC-8aAromatic carbon bonded to the oxazine oxygen.
~121.5QuaternaryC-4aAromatic carbon bonded to the oxazine nitrogen.
~118.0CHC-6Aromatic CH.
~115.5CHC-5Aromatic CH.
~108.0CHC-7Aromatic CH, shielded by the ortho methoxy group.
~70.0CH₂C-2Aliphatic carbon between two heteroatoms (O-C H₂-N).
~55.8CH₃OC H₃Methoxy carbon.
~45.0CH₂C-4Aliphatic carbon attached to nitrogen and the aromatic ring.
~42.0CH₂C-3Aliphatic carbon adjacent to C-4.
Two-Dimensional (2D) NMR: The Definitive Connectivity Map

While 1D NMR provides strong evidence, 2D NMR is required to prove the connectivity between these atoms unequivocally.[11][12]

COSY (¹H-¹H Correlation Spectroscopy): Mapping Proton Neighbors COSY reveals which protons are coupled to each other (typically through 2 or 3 bonds).

  • Expected Correlations:

    • A strong cross-peak between the triplets at ~4.30 ppm (H-4) and ~3.40 ppm (H-3), confirming the -CH₂-CH₂- moiety in the oxazine ring.

    • Cross-peaks connecting the aromatic protons: H-5 (~6.85 ppm) with H-6 (~6.70 ppm), and H-6 with H-7 (~6.65 ppm), confirming the 1,2,3-trisubstituted aromatic ring pattern.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons HSQC creates a direct correlation between each proton and the carbon atom it is directly attached to.[13] This experiment is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • Expected Correlations:

    • H-5 (~6.85 ppm) → C-5 (~115.5 ppm)

    • H-6 (~6.70 ppm) → C-6 (~118.0 ppm)

    • H-7 (~6.65 ppm) → C-7 (~108.0 ppm)

    • H-2 (~4.90 ppm) → C-2 (~70.0 ppm)

    • H-4 (~4.30 ppm) → C-4 (~45.0 ppm)

    • H-3 (~3.40 ppm) → C-3 (~42.0 ppm)

    • OCH₃ (~3.80 ppm) → OCH₃ (~55.8 ppm)

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections HMBC is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds apart. This is how we connect the different fragments of the molecule.

Figure 2: A representation of key HMBC correlations that definitively link the heterocyclic and aromatic rings, and confirm the methoxy group position. (Note: A chemical structure image would replace the placeholder).

  • Crucial Correlations for Positional Confirmation:

    • H-7 to C-8: A proton at ~6.65 ppm (H-7) showing a correlation to the methoxy-bearing carbon at ~148.0 ppm (C-8) is definitive proof of the methoxy group's position.

    • OCH₃ to C-8: The methoxy protons (~3.80 ppm) must show a strong correlation to C-8 (~148.0 ppm).

    • H-4 to C-4a and C-5: The benzylic protons H-4 (~4.30 ppm) will correlate to the quaternary carbon C-4a and the aromatic CH at C-5, locking the oxazine ring to the benzene ring at that specific junction.

    • H-2 to C-8a: The O-CH₂-N protons (~4.90 ppm) will show a correlation to the other bridgehead carbon C-8a, completing the ring fusion evidence.

Integrated Conclusion

The structural elucidation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is achieved through a systematic and hierarchical application of modern analytical techniques.

  • HRMS unequivocally established the molecular formula as C₁₀H₁₃NO₂.

  • FTIR confirmed the presence of the required functional groups: a secondary amine (N-H), an aromatic ring, aliphatic chains, and aryl-ether linkages.

  • ¹H and ¹³C NMR provided a complete count of all hydrogen and carbon atoms and characterized their local chemical environments, perfectly matching the proposed structure.

  • COSY and HSQC mapped the direct C-H and H-H connectivities, assembling the core fragments of the molecule.

  • HMBC provided the final, irrefutable evidence, bridging the fragments through long-range correlations and, most critically, confirming the placement of the methoxy group at the C-8 position of the aromatic ring.

The convergence of data from these orthogonal techniques provides a self-validating and authoritative confirmation of the structure, meeting the highest standards of scientific rigor required in chemical and pharmaceutical development.

References

  • Acta Crystallographica Section E: Structure Reports Online (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Provides crystallographic data for a closely related benzoxazine structure.

  • ResearchGate (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. A review on the synthesis and properties of benzoxazine derivatives.

  • MDPI Molecules (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Discusses the synthesis and characterization of various benzoxazines.

  • JEOL (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. An introductory guide to using 2D NMR for structure elucidation.

  • Chemistry LibreTexts (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Explains the principles and utility of HRMS.

  • Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Provides practical guidelines for NMR sample preparation.

  • PubMed (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Discusses the application of 2D NMR in complex structure determination.

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Outlines the capabilities and applications of HRMS services.

Sources

Spectroscopic Characterization of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine belongs to the benzoxazine family, a class of compounds known for their versatile applications, ranging from pharmaceuticals to polymer precursors. The strategic placement of the methoxy group at the 8-position on the aromatic ring is expected to influence its electronic properties and, consequently, its spectroscopic signature. Accurate characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their structure-activity relationships. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Spectroscopic Rationale

The structure of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, presented below, forms the basis for all subsequent spectroscopic predictions. The key structural features include a benzene ring fused to an oxazine ring, with a methoxy substituent on the aromatic portion. The dihydro-oxazine ring introduces aliphatic protons, which will be distinct from their aromatic counterparts in NMR spectroscopy.

cluster_workflow Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Purified 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine nmr_prep Sample Preparation (CDCl3 or DMSO-d6) start->nmr_prep ir_prep Sample Preparation (Thin Film or KBr Pellet) start->ir_prep ms_prep Sample Introduction (GC/LC-MS) start->ms_prep nmr_acq Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis end Structural Elucidation and Confirmation nmr_analysis->end ir_acq Data Acquisition ir_prep->ir_acq ir_analysis Functional Group Identification ir_acq->ir_analysis ir_analysis->end ms_acq Data Acquisition (EI or ESI) ms_prep->ms_acq ms_analysis Molecular Weight and Fragmentation Analysis ms_acq->ms_analysis ms_analysis->end

An In-depth Technical Guide to the Isomers of C9H11NO2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the prominent chemical isomers corresponding to the molecular formula C9H11NO2. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and biological significance of these compounds, with a focus on Phenylalanine, Ethyl 4-aminobenzoate (Benzocaine), and Ethyl 3-aminobenzoate.

Introduction to C9H11NO2 Isomers

The molecular formula C9H11NO2 represents a diverse group of structural isomers, each exhibiting unique chemical and physical properties that give rise to a wide array of biological activities and industrial applications.[1][2][3][4][5] Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms.[4][5][6] This structural variance is the basis for their distinct functionalities, ranging from essential amino acids vital for life to widely used local anesthetics.

This guide will focus on three particularly significant isomers: the essential amino acid L-Phenylalanine, and the synthetic compounds Ethyl 4-aminobenzoate (Benzocaine) and Ethyl 3-aminobenzoate. A brief overview of other notable isomers is also presented to provide a broader context of the chemical space occupied by C9H11NO2.

A selection of other structural isomers of C9H11NO2 includes:

  • Ammonium cinnamate[1][2]

  • Ethenzamide[1][2]

  • Methylenedioxyphenethylamine[1][2]

  • Metolcarb[1][2]

  • Norsalsolinol[1][2]

  • Parapropamol[1][2]

Section 1: Phenylalanine - The Essential Amino Acid

Phenylalanine is an α-amino acid that is a fundamental building block of proteins. It is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet.[7]

Chemical Properties and Characterization

Phenylalanine is a nonpolar amino acid due to its hydrophobic benzyl side chain. This aromatic nature contributes to its ultraviolet (UV) absorbance at approximately 257 nm.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid[8]
Molecular Weight 165.19 g/mol [9]
Melting Point 283 °C (decomposes)[9]
Solubility in Water 29.6 g/L at 25 °C[9]
pKa (α-COOH) 1.83[9]
pKa (α-NH3+) 9.13[9]

Spectroscopic Data:

  • ¹H NMR (D₂O, 400 MHz): δ 7.43-7.31 (m, 5H, Ar-H), 3.99 (t, J=6.2 Hz, 1H, α-H), 3.29 (dd, J=14.2, 6.2 Hz, 1H, β-H), 3.13 (dd, J=14.2, 6.2 Hz, 1H, β-H).

  • ¹³C NMR (D₂O, 101 MHz): δ 175.5 (C=O), 137.4 (Ar-C), 129.6 (Ar-CH), 129.4 (Ar-CH), 127.8 (Ar-CH), 56.4 (α-C), 38.1 (β-C).

  • IR (KBr, cm⁻¹): 3443 (O-H stretch), 3068 (N-H stretch), 3034 (C-H aromatic stretch), 1608 (N-H bend), 1587 (C=O stretch), 1496, 1455 (aromatic C=C stretch).[10]

Synthesis of Phenylalanine

While L-Phenylalanine is primarily produced for industrial purposes through microbial fermentation using engineered strains of Escherichia coli, classical organic synthesis methods are important for laboratory-scale preparations and for the synthesis of non-natural derivatives.[8]

This method involves the condensation of an N-acylglycine with an aromatic aldehyde, in this case, benzaldehyde, to form an azlactone. Subsequent reduction and hydrolysis yield the desired amino acid.[2][11]

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of Phenylalanine

  • Azlactone Formation: A mixture of hippuric acid, benzaldehyde, acetic anhydride, and sodium acetate is heated. The hippuric acid first cyclizes to form 2-phenyl-5-oxazolone. This intermediate then undergoes a Perkin-type condensation with benzaldehyde to yield the azlactone, 4-benzylidene-2-phenyl-5(4H)-oxazolone.[11][12]

  • Reduction and Hydrolysis: The azlactone is then subjected to reduction, typically with a reducing agent like red phosphorus and hydriodic acid, which reduces the double bond and opens the lactone ring.

  • Hydrolysis: The resulting N-benzoylphenylalanine is hydrolyzed with an acid or base to remove the benzoyl protecting group, yielding phenylalanine.

The Strecker synthesis is a versatile method for producing amino acids from aldehydes. For phenylalanine, the starting material is phenylacetaldehyde.[10]

Experimental Protocol: Strecker Synthesis of Phenylalanine

  • Formation of α-aminonitrile: Phenylacetaldehyde is reacted with ammonia and hydrogen cyanide (or a source of cyanide such as sodium cyanide followed by acidification) to form an α-aminonitrile.[8][13][14]

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding a racemic mixture of D- and L-phenylalanine.[14]

Diagram of Phenylalanine Synthesis Pathways

G cluster_erlenmeyer Erlenmeyer-Plöchl Synthesis cluster_strecker Strecker Synthesis Hippuric Acid Hippuric Acid Azlactone Azlactone Hippuric Acid->Azlactone Acetic Anhydride Benzaldehyde Benzaldehyde Benzaldehyde->Azlactone Reduced Azlactone Reduced Azlactone Azlactone->Reduced Azlactone Reduction Phenylalanine_E Phenylalanine Reduced Azlactone->Phenylalanine_E Hydrolysis Phenylacetaldehyde Phenylacetaldehyde alpha-Aminonitrile alpha-Aminonitrile Phenylacetaldehyde->alpha-Aminonitrile NH3, HCN Phenylalanine_S Phenylalanine alpha-Aminonitrile->Phenylalanine_S Hydrolysis

Caption: Overview of Erlenmeyer-Plöchl and Strecker syntheses for Phenylalanine.

Biological Activity and Signaling Pathways

L-Phenylalanine is a precursor for the synthesis of the amino acid tyrosine, which in turn is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[13] This metabolic pathway highlights the critical role of phenylalanine in neurological function.

Diagram of Phenylalanine Metabolism

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Metabolic pathway of Phenylalanine to catecholamines.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of phenylalanine in various matrices, including plasma and other biological fluids.[15][16][17]

Experimental Protocol: HPLC Analysis of Phenylalanine

  • Sample Preparation: Plasma samples are deproteinized, typically by the addition of an acid such as perchloric acid or sulfosalicylic acid, followed by centrifugation to remove the precipitated proteins.[13]

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18).[13] An isocratic mobile phase, for instance, a mixture of sodium acetate buffer and acetonitrile, is used for elution.[13]

  • Detection: Phenylalanine is detected by a UV detector at a wavelength of approximately 210-215 nm.[13][18]

  • Quantification: The concentration of phenylalanine is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Diagram of HPLC Analysis Workflow

G Plasma_Sample Plasma Sample Deproteinization Deproteinization (e.g., with Acid) Plasma_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant HPLC_System HPLC System (C18 Column) Supernatant->HPLC_System UV_Detection UV Detection (~215 nm) HPLC_System->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for the HPLC analysis of Phenylalanine in plasma.

Section 2: Ethyl 4-aminobenzoate (Benzocaine) - The Local Anesthetic

Ethyl 4-aminobenzoate, commonly known as Benzocaine, is a widely used local anesthetic. Its primary application is in topical preparations to relieve pain and itching.[17]

Chemical Properties and Characterization

Benzocaine is the ethyl ester of 4-aminobenzoic acid. It is sparingly soluble in water but soluble in organic solvents.

PropertyValueSource
IUPAC Name Ethyl 4-aminobenzoate[17]
Molecular Weight 165.19 g/mol
Melting Point 88-90 °C[19]
Solubility in Water Sparingly soluble
pKa 2.5

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J=8.7 Hz, 2H, Ar-H), 6.63 (d, J=8.7 Hz, 2H, Ar-H), 4.31 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.04 (br s, 2H, NH₂), 1.36 (t, J=7.1 Hz, 3H, OCH₂CH₃).[20]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 166.9 (C=O), 151.0 (Ar-C), 131.7 (Ar-CH), 120.5 (Ar-C), 114.0 (Ar-CH), 60.4 (OCH₂), 14.6 (CH₃).[20]

  • IR (KBr, cm⁻¹): 3424, 3346 (N-H stretch), 3225 (N-H overtone), 1687 (C=O stretch), 1601, 1575 (aromatic C=C stretch), 1282 (C-O stretch).[21]

Synthesis of Ethyl 4-aminobenzoate

Benzocaine is commonly synthesized via the Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.[22]

Experimental Protocol: Synthesis of Benzocaine

  • Esterification: In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux for a specified period, typically 1-2 hours, to drive the esterification reaction to completion.

  • Neutralization and Precipitation: After cooling, the reaction mixture is poured into water, and a base, such as sodium carbonate solution, is added to neutralize the excess acid and precipitate the crude benzocaine.[22]

  • Purification: The crude product is collected by vacuum filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Diagram of Benzocaine Synthesis

G PABA 4-Aminobenzoic Acid Reaction_Mixture Reaction Mixture (Reflux) PABA->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture H2SO4 (cat.) Neutralization Neutralization (Na2CO3) Reaction_Mixture->Neutralization Benzocaine_Crude Crude Benzocaine (Precipitate) Neutralization->Benzocaine_Crude Purification Purification (Recrystallization) Benzocaine_Crude->Purification Benzocaine_Pure Pure Benzocaine Purification->Benzocaine_Pure

Caption: Workflow for the synthesis of Benzocaine.

Biological Activity and Mechanism of Action

Benzocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal membrane.[23][24] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, benzocaine effectively blocks the transmission of pain signals.[23]

Diagram of Benzocaine's Mechanism of Action

G Benzocaine Benzocaine Na_Channel Voltage-gated Sodium Channel Benzocaine->Na_Channel Blocks Na_Influx Sodium Ion Influx Depolarization Nerve Membrane Depolarization Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission

Caption: Benzocaine blocks sodium channels, inhibiting pain signal transmission.

Section 3: Ethyl 3-aminobenzoate

Ethyl 3-aminobenzoate is a structural isomer of benzocaine, with the amino group at the meta position of the benzene ring. It is also known as tricaine, and its methanesulfonate salt (MS-222) is widely used as an anesthetic for fish and other cold-blooded animals.[14][21]

Chemical Properties and Characterization

The shift in the position of the amino group from para to meta significantly influences the electronic properties and reactivity of the molecule compared to benzocaine.

PropertyValueSource
IUPAC Name Ethyl 3-aminobenzoate[4][5]
Molecular Weight 165.19 g/mol [4]
Melting Point 36-39 °C
Boiling Point 294 °C
Solubility Soluble in ethanol, ether

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.41 (s, 1H, Ar-H), 7.35 (d, J=7.7 Hz, 1H, Ar-H), 7.17 (t, J=7.7 Hz, 1H, Ar-H), 6.82 (d, J=7.7 Hz, 1H, Ar-H), 4.33 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.79 (br s, 2H, NH₂), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃).[21]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.8 (C=O), 146.5 (Ar-C), 131.2 (Ar-C), 129.3 (Ar-CH), 119.5 (Ar-CH), 118.5 (Ar-CH), 115.6 (Ar-CH), 60.9 (OCH₂), 14.4 (CH₃).

  • IR (Liquid Film, cm⁻¹): 3461, 3374 (N-H stretch), 3226 (N-H overtone), 1708 (C=O stretch), 1604, 1588 (aromatic C=C stretch), 1292 (C-O stretch).[21]

Synthesis of Ethyl 3-aminobenzoate

Similar to its para-isomer, ethyl 3-aminobenzoate can be synthesized by the Fischer esterification of 3-aminobenzoic acid with ethanol.

Experimental Protocol: Synthesis of Ethyl 3-aminobenzoate

  • Esterification: Dissolve 3-aminobenzoic acid in absolute ethanol in a round-bottom flask.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for an appropriate duration to ensure complete esterification.

  • Workup: After cooling, the mixture is typically diluted with water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude ethyl 3-aminobenzoate can be purified by extraction with an organic solvent followed by distillation or recrystallization.

Biological Activity

The primary and most well-documented biological activity of ethyl 3-aminobenzoate is its anesthetic effect on fish and amphibians.[21] Its methanesulfonate salt, MS-222, is readily soluble in water and acts rapidly to induce anesthesia, making it a valuable tool in aquaculture and aquatic research.[14] The mechanism of action is presumed to be similar to that of other local anesthetics, involving the blockade of sodium channels in nerve cell membranes.

Conclusion

The isomers of C9H11NO2, particularly Phenylalanine, Ethyl 4-aminobenzoate, and Ethyl 3-aminobenzoate, exemplify the profound impact of molecular structure on chemical and biological function. From an essential component of life to a widely used pharmaceutical and a specialized anesthetic, these compounds underscore the importance of understanding isomerism in drug discovery and development. This guide has provided a detailed overview of their synthesis, characterization, and biological roles, offering a valuable resource for researchers in the chemical and biomedical sciences.

References

  • Atherton, N. D., & Green, A. (1988). HPLC Measurement of Phenylalanine in Plasma. Clinical Chemistry, 34(11), 2241–2244. [Link]

  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

  • Erlenmeyer, E. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1–8. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1976). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 55, 64. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Patil, S. G., Bagul, R. R., Kamble, V. M., & Navale, V. A. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]

  • PrepChem. (n.d.). Synthesis of L-phenylalanine. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

  • Subramanian, P. K., & Woodard, R. W. (1986). An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation. Synthetic Communications, 16(3), 337-342. [Link]

  • Wikipedia contributors. (2023, December 12). C9H11NO2. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Ethyl Aminobenzoate used for? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • WebQC. (n.d.). C9H11NO2 properties. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 26). Phenylalanine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Benzoxazine Scaffold

The 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine core represents a privileged scaffold in medicinal chemistry. This heterocyclic system, characterized by the fusion of a benzene ring with an oxazine ring, serves as a versatile template for the design and synthesis of a diverse array of biologically active molecules. The presence of the methoxy group at the 8th position, in particular, influences the electron density of the aromatic ring and can significantly impact the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine derivatives and their analogs, offering insights for the development of novel therapeutic agents.

Synthesis of the 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Core

The cornerstone of accessing this class of compounds lies in the Mannich reaction, a classic organic transformation that involves the aminoalkylation of an acidic proton located on a phenol. In the context of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine synthesis, this typically involves the condensation of a 2-methoxyphenol, a primary amine, and formaldehyde.[1]

General Synthetic Pathway: The Mannich Reaction

The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which then acts as an electrophile. The electron-rich 2-methoxyphenol subsequently attacks the iminium ion, leading to an intermediate that undergoes intramolecular cyclization to form the characteristic oxazine ring. The choice of solvent and reaction conditions can influence the yield and purity of the final product. Solvents such as 1,4-dioxane or ethanol are commonly employed, and the reaction is typically carried out under reflux.[1][2]

Mannich Reaction for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Methoxyphenol 2-Methoxyphenol Aminoalkylation Product Aminoalkylation Product 2-Methoxyphenol->Aminoalkylation Product + Iminium Ion Primary Amine Primary Amine Iminium Ion Iminium Ion Primary Amine->Iminium Ion + Formaldehyde Formaldehyde Formaldehyde 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Aminoalkylation Product->8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Intramolecular Cyclization

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol provides a step-by-step method for the synthesis of a representative compound from this class.[1]

Materials:

  • Methylamine (40 wt% in water)

  • Formaldehyde (37 wt% in water)

  • 4-Methoxyphenol

  • 1,4-Dioxane

  • Methanol

  • Anhydrous ether

  • 250 ml flask equipped with a condenser

  • Rotary evaporator

Procedure:

  • To a 250 ml flask equipped with a condenser, add 4-methoxyphenol (6.2 g, 0.05 mol), 1,4-dioxane (50 ml), methylamine (40 wt% in water; 3.9 g, 0.05 mol), and formaldehyde (37% wt in water; 8.1 g, 0.1 mol).

  • Stir the mixture at 90 °C for 5 hours.

  • After the reaction is complete, concentrate the mixture using a rotary evaporator to obtain a yellowish-brown viscous liquid.

  • Allow the liquid to stand at room temperature for a few hours. A yellowish powder will precipitate.

  • Wash the precipitate several times with methanol.

  • Dissolve the powder in anhydrous ether and allow for slow evaporation of the solvent to obtain colorless crystals suitable for characterization.

Biological Activities of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Derivatives

Derivatives of the 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents. Their mechanism of action often involves targeting specific pathways that are crucial for cancer cell survival and proliferation.

Derivative ClassCell LineIC50 (µM)Reference
2H-benzo[b][2][3]oxazin-3(4H)-one linked to 1,2,3-triazoles (Compound 14b)A549 (lung)7.59 ± 0.31[4]
2H-benzo[b][2][3]oxazin-3(4H)-one linked to 1,2,3-triazoles (Compound 14c)A549 (lung)18.52 ± 0.59[4]
Benzo[g]quinoxaline derivative (Compound 3)MCF-7 (breast)2.89[5]

One key mechanism of action for some benzoxazine derivatives is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[6] HIF-1α is a transcription factor that plays a critical role in tumor adaptation to hypoxic environments, promoting angiogenesis and cell survival.[6][7] By inhibiting HIF-1α, these compounds can disrupt the tumor's ability to thrive in low-oxygen conditions.

Furthermore, certain benzoxazine analogs have been shown to act as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.[8][9]

Antimicrobial Activity

The benzoxazine scaffold has also been a source of promising antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy is often attributed to the specific substitutions on the benzoxazine core. For instance, the presence of a methoxy group can enhance antibacterial activity against certain strains.[10][11] One proposed mechanism for the antibacterial action of some benzoxazine derivatives is the inhibition of dehydrosqualene synthase (CrtM), an essential enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that protects Staphylococcus aureus from oxidative stress.[12][13]

Neuroprotective Effects

Analogs of 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine have emerged as potential neuroprotective agents. Specifically, 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to protect neurons from oxidative stress-mediated degeneration.[14] These compounds exhibit antioxidant properties and have shown promise in models of neurodegenerative diseases.[3][15]

Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and optimization.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it forms a heterodimer with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the transcription of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[6][16] Certain benzoxazine derivatives can interfere with this pathway by inhibiting the stabilization or transcriptional activity of HIF-1α.

HIF-1a Inhibition by Benzoxazine Derivatives cluster_cellular Cellular Environment Hypoxia Hypoxia HIF-1a Stabilization HIF-1a Stabilization Hypoxia->HIF-1a Stabilization HIF-1a/HIF-1b Dimerization HIF-1a/HIF-1b Dimerization HIF-1a Stabilization->HIF-1a/HIF-1b Dimerization HRE Binding HRE Binding HIF-1a/HIF-1b Dimerization->HRE Binding Gene Transcription Gene Transcription HRE Binding->Gene Transcription Angiogenesis & Cell Survival Angiogenesis & Cell Survival Gene Transcription->Angiogenesis & Cell Survival Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->HIF-1a Stabilization Inhibits

Caption: Inhibition of the HIF-1α signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR signaling is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[17] Small molecule inhibitors, including certain benzoxazine derivatives, can compete with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.

EGFR Inhibition by Benzoxazine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Kinase Domain Kinase Domain EGFR->Kinase Domain Activates ATP ATP ATP->Kinase Domain Binds Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->Kinase Domain Competes with ATP

Caption: Competitive inhibition of the EGFR kinase domain.

Future Perspectives and Conclusion

The 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make this class of compounds highly attractive for medicinal chemists. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a broader range of diseases. This in-depth guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the exploration of these remarkable heterocyclic compounds.

References

  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.

  • 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information.

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. National Center for Biotechnology Information.

  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. National Center for Biotechnology Information.

  • Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. ResearchGate.

  • Synthesis of some new 1,4-benzoxazine-pyrazoles in water as EGFR targeting anticancer agents. ResearchGate.

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry.

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H). National Center for Biotechnology Information.

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. National Center for Biotechnology Information.

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. MDPI.

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. National Center for Biotechnology Information.

  • Mechanism of action and inhibition of dehydrosqualene synthase. National Center for Biotechnology Information.

  • Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. National Center for Biotechnology Information.

  • Synthesis of the benzoxazine dimers via the Mannich reaction and... ResearchGate.

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. ResearchGate.

  • Mechanism of action and inhibition of dehydrosqualene synthase. ResearchGate.

  • An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. National Center for Biotechnology Information.

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Center for Biotechnology Information.

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI.

  • Microwave-assisted synthesis of novel[2][3] oxazine derivatives as potent anti- bacterial and antioxidant agents. ARKAT USA.

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry.

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.

  • Synthesis and Properties of Benzoxazine Resins. ResearchGate.

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.

  • Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. ResearchGate.

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal.

  • Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. National Center for Biotechnology Information.

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. National Center for Biotechnology Information.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. National Center for Biotechnology Information.

  • 151328-20-0|8-Methoxy-3,4-dihydro-2H-benzo[b][2][3]oxazine. BLDpharm.

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.

  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific.

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. National Center for Biotechnology Information.

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. National Center for Biotechnology Information.

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate.

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information.

Sources

A Technical Guide to the Prospective Biological Activities of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: A Research & Development Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a forward-looking technical guide. Direct research on the biological activity of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is not extensively reported in publicly available literature. The insights and protocols presented herein are synthesized from the known activities of the broader benzoxazine chemical class and are intended to provide a robust framework for initiating a formal investigation into this specific molecule's therapeutic potential.

Executive Summary: The Untapped Potential of a Versatile Scaffold

The benzoxazine ring system, a heterocyclic scaffold, is a cornerstone of polymer chemistry, prized for its thermal stability and polymerization characteristics. However, its potential in medicinal chemistry and drug discovery remains significantly underexplored. This guide addresses the specific molecule 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a compound with intriguing structural features that suggest a range of plausible, yet unproven, biological activities.

This document moves beyond a simple literature review to propose a comprehensive, multi-stage research program designed to systematically evaluate the biological and pharmacological profile of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. We will detail the rationale for investigating its potential antimicrobial, anticancer, and neuroprotective properties, grounded in the established activities of analogous structures. Furthermore, we provide detailed, field-tested experimental protocols and data interpretation frameworks to guide this exploratory research.

The central hypothesis is that the methoxy group at the 8-position, combined with the inherent structural features of the dihydro-benzo[b]oxazine core, may confer novel biological properties worthy of investigation. This guide provides the scientific and methodological roadmap for such an endeavor.

The Benzoxazine Scaffold: A Foundation for Diverse Biological Activity

The 1,3-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects. The nitrogen and oxygen heteroatoms within the ring system provide key sites for hydrogen bonding, while the bicyclic structure offers a rigid framework for presenting substituents in a defined three-dimensional space.

Published research on various substituted benzoxazine derivatives has demonstrated significant activities, including:

  • Antimicrobial and Antifungal Properties: Certain benzoxazine derivatives have shown potent activity against a range of bacterial and fungal pathogens. This is often attributed to the ability of the scaffold to interact with microbial cell membranes or inhibit essential enzymes.

  • Anticancer Activity: Several studies have highlighted the cytotoxic effects of novel benzoxazine compounds against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of cell cycle progression.

  • Antioxidant and Anti-inflammatory Effects: The phenolic-like structure inherent in some benzoxazine precursors and their metabolites suggests a potential for radical scavenging and modulation of inflammatory pathways.

  • Antiviral Activity: Specific benzoxazine analogs have been investigated for their ability to inhibit viral replication, including activity against HIV.

Given this precedent, it is logical to posit that 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine could exhibit one or more of these activities. The electron-donating methoxy group on the aromatic ring may modulate the molecule's electronic properties and its interactions with biological targets.

Proposed Research Program: A Phased Approach to Unlocking Potential

We propose a structured, three-phase research program to systematically investigate the biological potential of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Toxicity Preliminary Cytotoxicity (e.g., MTT on non-cancerous cell line) Characterization->Toxicity Antimicrobial Antimicrobial Screening (MIC Assay) Toxicity->Antimicrobial Proceed if low toxicity DoseResponse Dose-Response & IC50 Determination Antimicrobial->DoseResponse If activity detected Anticancer Anticancer Screening (NCI-60 Panel or similar) Anticancer->DoseResponse Antioxidant Antioxidant Assay (DPPH/ABTS) Antioxidant->DoseResponse PathwayAnalysis Pathway Analysis (e.g., Western Blot, qPCR) DoseResponse->PathwayAnalysis SAR Structure-Activity Relationship (SAR) Studies PathwayAnalysis->SAR G cluster_0 Scenario: Anticancer Hit (e.g., against HCT-116) cluster_1 Hypothesis 1: Apoptosis Induction cluster_2 Hypothesis 2: Cell Cycle Arrest Compound 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine TargetCell HCT-116 Cell Compound->TargetCell Treatment ApoptosisAssay Annexin V/PI Staining TargetCell->ApoptosisAssay CellCycleAssay Propidium Iodide Flow Cytometry TargetCell->CellCycleAssay CaspaseAssay Caspase-3/7 Activity Assay ApoptosisAssay->CaspaseAssay WesternBlot_Apoptosis Western Blot (Bcl-2, Bax, PARP) CaspaseAssay->WesternBlot_Apoptosis WesternBlot_Cycle Western Blot (Cyclins, CDKs) CellCycleAssay->WesternBlot_Cycle

An In-depth Technical Guide to 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic compound belonging to the benzoxazine family. Due to the specificity of this core structure, this document will focus on the more extensively studied 1,3-benzoxazine isomer, leveraging data from closely related analogs to present a thorough understanding of its synthesis, properties, and potential therapeutic applications.

Introduction to the Benzoxazine Scaffold

Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The arrangement of the oxygen and nitrogen atoms within the six-membered ring gives rise to different isomers, primarily the 1,3- and 1,4-benzoxazines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as monomers for polybenzoxazines.[1]

Derivatives of 3,4-dihydro-2H-1,3-benzoxazine have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The methoxy substituent at the 8th position of the benzoxazine core is of particular interest as it can influence the molecule's electronic properties and biological interactions.

Synthesis of 8-Methoxy-3,4-dihydro-2H-1,3-benzoxazines

The primary synthetic route to 3,4-dihydro-2H-1,3-benzoxazines is the Mannich-type condensation reaction.[1] This versatile one-pot synthesis involves the reaction of a phenolic compound, formaldehyde, and a primary amine. For the synthesis of 8-methoxy substituted derivatives, 2-methoxyphenol (guaiacol) is a logical starting material.

A representative synthesis for a closely related analog, 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, is detailed below.[1]

Experimental Protocol: Synthesis of 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine[1]

Materials:

  • 2-Methoxyphenol (guaiacol)

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% aqueous solution)

  • 1,4-Dioxane

  • Methanol

  • Anhydrous ether

Procedure:

  • To a 250 ml flask equipped with a condenser, add 2-methoxyphenol (0.05 mol), formaldehyde (0.1 mol), methylamine (0.05 mol), and 1,4-dioxane (50 ml).

  • Stir the reaction mixture at 90°C for 5 hours.

  • After the reaction is complete, concentrate the mixture using a rotary evaporator to obtain a yellowish-brown viscous liquid.

  • Allow the liquid to stand at room temperature for several hours.

  • Wash the resulting precipitate several times with methanol to yield a yellowish powder.

  • Dissolve the powder in anhydrous ether and allow for slow evaporation of the solvent to obtain colorless crystals suitable for analysis.

Diagram of the Synthesis of 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine:

G cluster_reactants Reactants cluster_product Product 2-Methoxyphenol 2-Methoxyphenol->Reaction Mannich Reaction + Formaldehyde + Methylamine Formaldehyde Formaldehyde->Reaction Methylamine Methylamine->Reaction 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine Reaction->8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

Caption: Synthesis of 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine.

Physicochemical Properties and Structural Analysis

The structural features of 8-methoxy-3,4-dihydro-2H-1,3-benzoxazine derivatives have been elucidated using various analytical techniques.

Crystallographic Data

X-ray diffraction studies on 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine reveal that the six-membered oxazine ring typically adopts a half-chair conformation.[1] In the crystal structure of this analog, no significant hydrogen bonding or π–π stacking interactions were observed.[1]

ParameterValue[1]
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Spectroscopic Data

While specific spectroscopic data for the parent 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine is limited, data from related analogs can provide expected characteristic signals.

  • FT-IR Spectroscopy: Characteristic absorption bands for the benzoxazine ring are expected for the trisubstituted benzene ring (around 935-966 cm⁻¹ and 1453-1498 cm⁻¹), asymmetric Ar-H stretching (around 3012-3016 cm⁻¹), asymmetric C-O-C stretching (around 1215-1269 cm⁻¹), and aliphatic CH₂ stretching (between 2820 and 2972 cm⁻¹).[2]

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons on the benzene ring, and characteristic signals for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring.[2]

  • ¹³C NMR Spectroscopy: Key signals would correspond to the aromatic carbons and the carbons of the O-CH₂-N and Ar-CH₂-N moieties.[2]

Biological Activities and Therapeutic Potential

The benzoxazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The presence of a methoxy group at the 8-position can modulate these activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazine derivatives.[4][5] Eugenol-derived benzoxazines, including an 8-methoxy substituted compound (6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][4]oxazine), have demonstrated in vivo anticancer activity by reducing cancer incidence and tumor weight in a fibrosarcoma mouse model.[4] The benzoxazine derivatives showed slightly better activity compared to their aminomethyl precursors.[4]

Diagram of Potential Anticancer Mechanism:

G Benzoxazine_Derivative 8-Methoxy-Benzoxazine Derivative Cancer_Cell Cancer Cell Benzoxazine_Derivative->Cancer_Cell Targets Proliferation_Inhibition Inhibition of Proliferation Cancer_Cell->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Tumor_Growth_Reduction Reduction in Tumor Growth Proliferation_Inhibition->Tumor_Growth_Reduction Apoptosis_Induction->Tumor_Growth_Reduction

Caption: Potential mechanisms of anticancer activity of benzoxazine derivatives.

Antimicrobial Activity

The 3,4-dihydro-2H-benzo[e][1][4]oxazine scaffold is also a promising framework for the development of novel antimicrobial agents.[2] Studies on various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, novel 2-chloro-8-methoxy-3-aryl-[1][4]benzoxazine derivatives have been synthesized and evaluated for their antibacterial properties, with some compounds showing significant activity.[6] The proposed mechanism for some of these compounds involves the inhibition of bacterial gyrase.[6]

Future Directions and Conclusion

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While the synthesis of the core structure is well-established, further research is needed to fully explore the structure-activity relationships and to optimize the therapeutic potential of these molecules.

Future research should focus on:

  • The synthesis and characterization of a wider range of 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine derivatives with diverse substitutions on the oxazine ring.

  • In-depth investigation of the mechanisms of action for their anticancer and antimicrobial activities.

  • Pharmacokinetic and toxicological studies to assess their suitability as drug candidates.

References

  • Yaeghoobi, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. BMC Research Notes, 14(1), 1-6.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[1][4] Benzoxazine Derivatives using Vilsmeier Reagent. International Journal of Drug Delivery Technology, 10(3), 489-494.

  • Li, Y., et al. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1619.
  • Wang, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1845-1853.
  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36.

Sources

discovery and history of benzoxazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Benzoxazine Compounds

Abstract

Benzoxazines represent a significant class of thermosetting phenolic resins that have carved a unique niche in the landscape of high-performance polymers. Born from the fundamental reaction of a phenol, a primary amine, and formaldehyde, their molecular structure offers extraordinary design flexibility. This guide traces the historical trajectory of benzoxazine chemistry, from its initial discovery in the 1940s through a long period of academic curiosity to its emergence as a commercially vital material in the late 20th century. We will explore the evolution of synthetic methodologies, delving into the pivotal shift from solvent-based processes to cleaner, more efficient solventless systems. The core of this guide examines the thermally initiated, ring-opening polymerization mechanism that endows the resulting polybenzoxazines with a remarkable suite of properties, including near-zero volumetric change during curing, exceptional thermal stability, inherent flame retardancy, and excellent dielectric performance. The narrative follows the expansion of their applications, from early use in demanding aerospace and electronics sectors to the development of advanced "smart" materials and the recent, critical drive towards sustainable, bio-based feedstocks. This technical exploration is designed for scientists and professionals, providing field-proven insights into the causality behind experimental choices and the self-validating nature of the protocols that have defined this remarkable class of polymers.

The Genesis of a High-Performance Polymer: An Historical Overview

The story of benzoxazine is one of a slow-burning discovery that eventually ignited into a major field of polymer science. The first synthesis of a benzoxazine compound was documented by Cope and Holly in 1944, stemming from condensation reactions between phenols, primary amines, and formaldehyde.[1] Despite this early discovery, the polymerizable nature and potential of these heterocyclic compounds remained largely unexplored for several decades. For years, they were a solution in search of a problem, overshadowed by the commercial dominance of traditional phenolic and epoxy resins.

The tide began to turn in the 1980s. A key patent for a bisphenol-A-based polybenzoxazine in 1984 signaled renewed industrial interest.[1] However, it was the foundational work of Professor Hatsuo Ishida and his research group in the 1990s that truly unlocked the potential of polybenzoxazines and propelled them into the spotlight.[1] Their systematic investigation into the synthesis, structural analysis, and polymerization behavior provided the scientific bedrock upon which the field is built. A critical contribution from this era was the invention of a solvent-free synthesis method, a landmark development that addressed environmental concerns and improved the efficiency and purity of monomer production.[1][2] This innovation, coupled with the work of other pioneers like Riess, who elucidated the reaction's regioselectivity, transformed benzoxazines from a laboratory curiosity into a viable, high-performance thermoset.[1] These new resins offered a compelling set of advantages over their predecessors: they cured without the release of volatile by-products, a significant drawback of traditional phenolics, and exhibited virtually no shrinkage, a persistent challenge with epoxy resins.[3][4]

The Foundational Chemistry: Synthesis of Benzoxazine Monomers

The remarkable versatility of benzoxazines stems from the simplicity and robustness of their synthesis, a Mannich-like condensation that joins three readily available components.[5][6] This reaction forms the characteristic bicyclic structure where a 1,3-oxazine ring is fused to a benzene ring.[5]

The Core Reaction and its Mechanistic Underpinnings

The synthesis is a one-pot reaction that can be performed under relatively mild conditions.[5] The choice of the starting phenol and primary amine is the primary determinant of the final monomer's structure and, consequently, the properties of the cured polymer. This offers immense molecular design flexibility, allowing for the tailoring of properties like thermal stability, flame retardancy, and processability.[3][7]

The general reaction pathway is illustrated below. The reaction proceeds via the formation of intermediates from the reaction of the amine and formaldehyde, which then react with the activated ortho position of the phenolic ring to form the final benzoxazine structure.

G cluster_reactants Reactants Phenol Phenol (with active ortho position) Process + Phenol->Process Amine Primary Amine (R'-NH2) Amine->Process Formaldehyde Formaldehyde (CH2O) Formaldehyde->Process Monomer Benzoxazine Monomer Process->Monomer Mannich-like Condensation Water Water (byproduct) Monomer->Water Elimination

Caption: General schematic of benzoxazine monomer synthesis.

Evolution of Synthetic Methodologies

The practical method for synthesizing these monomers has evolved significantly, reflecting a broader industry trend towards greener and more efficient chemical processes.

  • Traditional Solvent-Based Synthesis: Early preparations of benzoxazine monomers were conducted in solvents such as dioxane, toluene, or alcohols.[2] These solvents were necessary to dissolve the reactants and facilitate the reaction. However, this approach presented several drawbacks, including the need to handle and dispose of toxic organic solvents, the potential for solvent inclusion in the final product, and often slower reaction times.[2][8]

  • Breakthrough: The Solventless Synthesis: The development of a solventless, or melt, synthesis was a transformative step.[2][8] By heating a mixture of the phenol, amine, and paraformaldehyde (a solid source of formaldehyde), the reaction can be carried out directly, eliminating the need for any solvent. This method is not only more environmentally friendly but also faster and often results in a higher yield of a purer product with fewer byproducts.[8]

Experimental Protocol: A Generic Solventless Synthesis of a Bisphenol-A Based Benzoxazine (BA-a)

This protocol describes a representative solventless synthesis. The causality behind this choice is its efficiency, purity, and environmental advantage over solvent-based methods.

  • Reactant Preparation: Accurately weigh Bisphenol-A (1 mole), aniline (2 moles), and paraformaldehyde (4 moles). The stoichiometry is critical to ensure complete reaction and formation of the difunctional benzoxazine.

  • Mixing: Combine the weighed reactants in a reaction vessel equipped with a mechanical stirrer and a reflux condenser. The components are mixed thoroughly at room temperature to ensure a homogenous starting mixture.

  • Reaction Initiation: Slowly heat the mixture with continuous stirring. As the temperature rises to approximately 80-100°C, the reactants will melt and the mixture will become a clear, viscous liquid.

  • Exothermic Control: The reaction is exothermic. The heating rate must be carefully controlled to maintain the reaction temperature between 100-110°C. A runaway reaction can lead to side products and is a safety concern.

  • Reaction Completion & Monitoring: Maintain the reaction at this temperature for 1-2 hours. The reaction progress can be monitored by techniques like DSC or FTIR, looking for the disappearance of the phenolic -OH peak.

  • Product Isolation: Once the reaction is complete, the molten product is poured into a suitable container (e.g., an aluminum dish) and allowed to cool to room temperature, where it will solidify.

  • Purification (Optional): The resulting solid is typically of high purity. However, for certain high-performance applications, it can be further purified by recrystallization from a suitable solvent to remove any unreacted starting materials or oligomeric species.

The Power of Molecular Design

The true strength of benzoxazine chemistry lies in its near-limitless design flexibility. By varying the structure of the phenolic and amine precursors, a vast array of monomers can be created with precisely tuned properties.[3]

Precursor ComponentStructural Variation ExampleImpact on Polybenzoxazine Properties
Phenol Bisphenol-AStandard balance of thermal and mechanical properties.
Bisphenol-FLower viscosity, increased flexibility.
Cardanol (from cashew nut shell liquid)Increased toughness, hydrophobicity, bio-based content.[9]
PhenolphthaleinVery high glass transition temperature (Tg), enhanced thermal stability.
Amine AnilineHigh aromatic content, high Tg, good thermal stability.
Furfurylamine (bio-based)Introduces furan ring, can participate in secondary crosslinking, bio-based.[9]
Aliphatic DiaminesIncreased flexibility, lower Tg, tougher network.
Siloxane-containing aminesExtremely low surface energy, increased flexibility, low dielectric constant.

From Monomer to Thermoset: The Polymerization Pathway

Benzoxazine monomers are stable solids or viscous liquids at room temperature. Their transformation into a robust, cross-linked thermoset network is achieved through a thermally activated Ring-Opening Polymerization (ROP).[5] This process is remarkably clean, proceeding without the evolution of any volatile by-products, which is the basis for the near-zero shrinkage of the final material.[3][6]

Mechanism of Ring-Opening Polymerization (ROP)

The polymerization is a cationic ROP process.[3] The initiation can be autocatalyzed by trace acidic impurities or residual phenolic groups, or it can be accelerated by the addition of a catalyst.[6] The process begins with the opening of the oxazine ring, which generates a carbocation and a phenoxide anion. This reactive species then propagates, forming a highly cross-linked network of phenolic, polyamine, and Mannich bridge structures.

The nature of the initiator plays a crucial role in the final polymer structure.[3]

  • With a labile proton initiator (e.g., a phenol): The polymerization proceeds to form a classic phenolic-type structure.

  • With a non-labile proton initiator (e.g., a Lewis acid) at lower temperatures: An aryl-ether linkage can be formed. However, this structure is often thermally unstable and can rearrange to the more stable phenolic structure at higher temperatures.[3]

G Monomer Benzoxazine Monomer Initiation Ring-Opening (Cationic Initiation) Monomer->Initiation Thermal Activation Heat Heat (Δ) ~180-250°C Heat->Initiation Propagation Propagation & Crosslinking Initiation->Propagation Network Polybenzoxazine Network (Cross-linked Phenolic Structure) Propagation->Network

Caption: Simplified workflow of thermal ring-opening polymerization.

A History of Application: From Niche Resin to Mainstream Solution

The unique property profile of polybenzoxazines has driven their adoption across a wide range of demanding industries, with their application space continuing to expand as new "smart" and sustainable variants are developed.

  • Early Applications (1990s - 2000s): High-Performance Composites & Electronics: The initial commercial applications leveraged the superior thermal performance, flame retardancy, and low moisture absorption of polybenzoxazines. They became a material of choice for halogen-free laminates in printed circuit boards (PCBs), adhesives, and as a matrix for fiber-reinforced composites in the aerospace and automotive sectors, where they served as a higher-performance alternative to epoxies and bismaleimides.[5][10]

  • Advanced Applications (2010s): "Smart" Polymers and New Frontiers: The molecular design flexibility of benzoxazines led to the development of what can be termed "fourth-generation" or "smart" resins.[10] These materials incorporate specific functional groups that allow for novel behaviors. For example, benzoxazines have been designed that, upon high-temperature treatment, undergo a structural transformation into even more thermally stable polybenzoxazole structures.[7][10] Other developments include their use as latent curing agents for epoxy resins, where they remain dormant at room temperature but activate upon heating to initiate curing.[11]

  • The Sustainability Drive (Present Day): Bio-based Benzoxazines: With a growing global demand for sustainable materials, significant research has focused on replacing the petrochemical-based phenols and amines with renewable feedstocks.[9] This has led to the successful development and recent commercialization of partially bio-based benzoxazines using compounds like cardanol (from cashew nut shells) and furfurylamine (from agricultural byproducts).[9] These materials not only improve the environmental footprint but can also introduce beneficial properties, such as increased toughness and novel curing behaviors.[9]

EraKey Development/Application MilestoneEnabling Properties
1944 First synthesis of a benzoxazine compound by Cope and Holly.[1]Academic discovery.
1980s-1990s Foundational research (Ishida et al.); invention of solventless synthesis.[1][2]High purity, process efficiency.
2000s Commercial use in aerospace composites and electronic laminates.[5][10]High Tg, flame retardancy, low dielectric constant, low moisture uptake.
2010s Development of "smart" benzoxazines (e.g., for polybenzoxazole conversion).[10]Molecular design flexibility, tailored reactivity.
2020s Commercialization of partially bio-based benzoxazine resins.[9]Sustainability, unique properties from bio-feedstocks.

Conclusion: The Enduring Legacy and Future Horizons

From a footnote in the annals of organic chemistry to a cornerstone of high-performance thermosets, the history of benzoxazine compounds is a testament to persistent scientific inquiry. The journey from discovery to application was long but ultimately transformative. The key breakthroughs—understanding the ring-opening polymerization, developing a solventless synthesis, and exploring the vast potential of its molecular design flexibility—have established polybenzoxazines as an indispensable material class.

The future of benzoxazines is bright and continues to evolve. The push for sustainability will undoubtedly drive further innovation in bio-based monomers, aiming for fully renewable systems without compromising performance. Simultaneously, the exploration of "smart" functionalities, enabling materials that can adapt, self-heal, or transform, will open up applications in fields we are only beginning to imagine. As industries demand materials that are lighter, stronger, more durable, and more sustainable, the elegant and versatile chemistry of benzoxazines is perfectly poised to meet the challenge.

References

  • Overview and Historical Background of Polybenzoxazine Research. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Polybenzoxazine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Benzoxazine - Explore the Science & Experts. (n.d.). ideXlab. Retrieved January 21, 2026, from [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. (2023). Preprints.org. Retrieved January 21, 2026, from [Link]

  • Process for preparation of benzoxazine compounds in solventless systems. (1996). Google Patents.
  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. (2018). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Process for preparation of benzoxazine compounds in solventless systems. (1996). Google Patents.
  • Polybenzoxazines: Thermal Responsiveness of Hydrogen Bonds and Application as Latent Curing Agents for Thermosetting Resins. (2017). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of benzoxazine-based phenolic resins: Crosslinking study. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2021). Middle East Technical University. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Utilization of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a pivotal scaffold in modern drug discovery. While not a biologically active agent in its own right, this benzoxazine derivative serves as a crucial starting material for the synthesis of potent and selective inhibitors targeting key enzymes in pathophysiology, most notably Poly(ADP-ribose) polymerase (PARP).

This document will elucidate the synthetic utility of the scaffold, provide detailed protocols for its derivatization, and describe the subsequent biological assays used to characterize the final active compounds.

Compound Overview and Strategic Importance

Chemical Name: 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine CAS Number: 88375-38-4 Molecular Formula: C₉H₁₁NO₂ Molecular Weight: 165.19 g/mol

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound featuring a benzene ring fused to a morpholine ring, with a methoxy group at the 8-position. Its structural rigidity and defined exit vectors for chemical modification make it an ideal scaffold. In the context of drug design, the dihydro-benzo[b]oxazine core is recognized as a privileged structure for its ability to engage in specific hydrogen bonding and hydrophobic interactions within enzyme active sites. Its primary value lies in its role as a key intermediate in the synthesis of complex molecules, particularly in the development of PARP inhibitors for oncology.

Synthetic Pathways and Derivatization

The power of the 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold lies in its amenability to chemical modification, particularly at the N-4 position of the oxazine ring. This nitrogen atom acts as a nucleophile, allowing for the introduction of various side chains and functional groups that ultimately dictate the biological activity and selectivity of the final compound.

Workflow for Synthesis and Derivatization

The general workflow involves a two-stage process: first, the synthesis of the core scaffold, and second, its elaboration into a library of potential drug candidates.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Derivatization for Biological Activity cluster_2 Stage 3: Biological Evaluation A 2-Amino-3-methoxyphenol C Cyclization Reaction (Base-mediated) A->C B 1,2-Dibromoethane B->C D 8-Methoxy-3,4-dihydro-2H- benzo[b]oxazine Scaffold C->D E Scaffold (from Stage 1) G Acylation Reaction (Schotten-Baumann conditions) E->G F Substituted Acyl Halide (e.g., 4-(4-fluorobenzoyl)benzoyl chloride) F->G H Final Biologically Active Compound (e.g., PARP Inhibitor) G->H I Active Compound (from Stage 2) J Biochemical & Cellular Assays I->J K Data Analysis: IC₅₀, Selectivity, MOA J->K

Figure 1. High-level workflow from scaffold synthesis to biological evaluation.

Protocol 2.1: Synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

This protocol outlines a representative method for the synthesis of the core scaffold.

Materials:

  • 2-Amino-3-methoxyphenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of 2-amino-3-methoxyphenol (1.0 eq) in DMF, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it under reflux with stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield pure 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: N-Acylation for Synthesis of a PARP Inhibitor Precursor

This protocol describes the key derivatization step to create a molecule targeted against PARP.

Materials:

  • 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq)

  • 4-(4-fluorobenzoyl)benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (as base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve 4-(4-fluorobenzoyl)benzoyl chloride in a minimal amount of DCM.

  • Add the acyl chloride solution dropwise to the benzoxazine solution at 0 °C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting amide product via column chromatography or recrystallization. This final compound is a potent PARP inhibitor, analogous to structures found in patent literature.

Biological Assays for Characterizing Final Compounds

Once the derivatized compounds are synthesized, a series of biological assays are required to determine their efficacy, potency, and mechanism of action. The following protocols are standard for characterizing novel PARP inhibitors derived from the benzoxazine scaffold.

The PARP Signaling Pathway

PARP enzymes, particularly PARP1, are critical for DNA repair. In the presence of DNA damage, PARP1 binds to single-strand breaks, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair factors. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired DNA breaks, which is particularly cytotoxic to cancer cells with deficiencies in other repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.

G cluster_0 Normal Cell Response cluster_1 Response with PARP Inhibitor A DNA Single- Strand Break B PARP1 Activation A->B C PAR Synthesis (PARylation) B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair & Cell Survival D->E F DNA Single- Strand Break G PARP1 Binds DNA F->G I Catalytic Inhibition (PARP Trapping) G->I H PARP Inhibitor (Derived from Scaffold) H->I J Accumulation of Unrepaired Breaks I->J K Cell Death (Synthetic Lethality) J->K

Figure 2. Mechanism of action for PARP inhibitors derived from the benzoxazine scaffold.

Protocol 3.1: In Vitro PARP1 Enzyme Inhibition Assay (HTS)

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized compounds.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as substrate for PARylation)

  • Biotinylated NAD⁺ (co-substrate)

  • Activated DNA (to stimulate PARP1 activity)

  • Streptavidin-coated high-binding 96- or 384-well plates

  • Europium-labeled anti-poly(ADP-ribose) antibody (for detection)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (serially diluted)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or similar detection.

Procedure:

  • Coat the streptavidin plate with biotinylated NAD⁺ and wash to remove unbound substrate.

  • Prepare the reaction mixture in assay buffer containing recombinant PARP1, histone H1, and activated DNA.

  • Add serial dilutions of the test compounds (derived from Protocol 2.2) or a known PARP inhibitor (e.g., Olaparib) as a positive control to the wells. Add DMSO as a vehicle control.

  • Initiate the enzymatic reaction by adding the PARP1 reaction mixture to the wells.

  • Incubate the plate at 30 °C for 60 minutes. The enzyme will incorporate the biotin-NAD⁺ onto the histone substrate.

  • Stop the reaction by adding a potent PARP inhibitor or by washing.

  • Add the Europium-labeled anti-PAR antibody. This antibody will bind to the PAR chains formed on the histone substrate.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader. The signal is proportional to the amount of PARP activity.

  • Data Analysis: Plot the signal intensity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 3.2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

This cell-based assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity in a physiological context.

Objective: To measure the inhibition of PARP activity within whole cells.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNA damaging agent (e.g., Hydrogen Peroxide, H₂O₂ or Methyl methanesulfonate, MMS)

  • Test compounds

  • Lysis buffer

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • High-content imaging system or Western Blot equipment

Procedure (High-Content Imaging):

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce DNA damage by adding a low concentration of H₂O₂ (e.g., 200 µM) for 10-15 minutes. This will strongly activate PARP.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100 or methanol.

  • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

  • Incubate with the primary anti-PAR antibody overnight at 4 °C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image the plate using a high-content imager.

  • Data Analysis: Quantify the mean fluorescence intensity of the anti-PAR signal per nucleus. Plot the intensity against compound concentration to determine the cellular IC₅₀. A potent inhibitor will show a significant reduction in the H₂O₂-induced PAR signal.

Data Summary and Interpretation

The ultimate goal is to identify compounds with high potency and selectivity. The data generated from the assays should be compiled for clear comparison.

Compound IDScaffold OriginBiochemical PARP1 IC₅₀ (nM)Cellular PAR Inhibition IC₅₀ (nM)Notes
Control-Olaparib N/A1-55-10FDA-approved PARP inhibitor.
BZ-F-001 8-Methoxy-DHBO3.28.5High potency, comparable to control.
BZ-Cl-002 8-Methoxy-DHBO15.745.1Moderate potency.
BZ-H-003 8-Methoxy-DHBO>1000>2000Inactive, demonstrates structure-activity relationship.

Interpretation:

  • A low nanomolar IC₅₀ in the biochemical assay indicates direct and potent inhibition of the enzyme.

  • A similarly low IC₅₀ in the cellular assay confirms good cell permeability and target engagement in a biological system.

  • A large discrepancy between biochemical and cellular IC₅₀ values may suggest poor cell permeability or efflux by cellular transporters.

  • Comparing derivatives (e.g., fluoro vs. chloro vs. hydrogen substitution) helps establish a Structure-Activity Relationship (SAR) to guide further optimization of the scaffold.

Conclusion

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a validated and highly valuable starting scaffold for the generation of potent PARP inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries. By following robust protocols for derivatization and subsequent characterization through a cascade of biochemical and cellular assays, researchers can effectively identify and optimize novel drug candidates for therapeutic development, particularly in the field of oncology.

References

  • Title: Preparation of 4-(4-fluorobenzoyl)-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine as PARP inhibitor.
  • Title: Preparation of dihydrobenzoxazine derivatives as PARP inhibitors.

Application Notes & Protocols: Investigating 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function.[1][2] A common pathological hallmark across many of these disorders is the convergence of oxidative stress, chronic neuroinflammation, and apoptotic cell death, which collectively drive neuronal demise.[3][4] Consequently, the discovery of novel small molecules capable of mitigating these cytotoxic cascades is a paramount objective in modern drug development.

The 1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][5][6][7] This guide focuses on 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine , a specific derivative poised for neuroprotective investigation. Its methoxy-substituted phenolic ring suggests a strong potential for antioxidant activity, a crucial attribute for combating the oxidative damage inherent in neurodegeneration.[8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the theoretical framework and detailed experimental protocols necessary to systematically evaluate the neuroprotective potential of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation concepts.

Section 1: Proposed Mechanisms of Neuroprotection

Based on the known bioactivity of structurally related phenolic and benzoxazine compounds, we hypothesize that 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine exerts neuroprotection through a multi-target mechanism. The key pathways to investigate are outlined below.

Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation

Oxidative stress is a primary driver of neuronal damage. Phenolic compounds are known to not only act as direct radical scavengers but also to upregulate endogenous antioxidant defenses.[8][9] A critical mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][[“]]

Causality: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Electrophilic compounds, like many phenolic derivatives, can modify Keap1 cysteines, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][10][12] This response fortifies the cell against oxidative insults.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters & Promotes Degradation Compound 8-Methoxy-3,4-dihydro- 2H-benzo[b]oxazine Compound->Keap1 Inhibits ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2 Stabilizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes Protection Cellular Protection Genes->Protection

Caption: Proposed activation of the Nrf2/ARE antioxidant pathway.

Inhibition of Apoptosis via Modulation of the Bax/Bcl-2 Ratio and Caspase-3

Apoptosis, or programmed cell death, is a tightly regulated process that becomes dysregulated in neurodegenerative diseases, leading to excessive neuronal loss.[13] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with a delicate balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determining cell fate.[4]

Causality: A high Bax/Bcl-2 ratio is considered a golden marker of apoptosis, as it promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[4][14] Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, primarily Caspase-3, which cleaves key cellular substrates, dismantling the cell.[13][15] Neuroprotective compounds can intervene by increasing the expression of Bcl-2 or decreasing the expression of Bax, thereby lowering the Bax/Bcl-2 ratio, preventing cytochrome c release, and inhibiting Caspase-3 activation.[16][17][18]

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Stimulus Apoptotic Stimulus (e.g., Staurosporine, Oxidative Stress) Bax Bax (Pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Downregulates Compound 8-Methoxy-3,4-dihydro- 2H-benzo[b]oxazine Compound->Bax Inhibits Compound->Bcl2 Promotes Casp3 Caspase-3 (Executioner) Compound->Casp3 Direct Inhibition? Ratio High Bax/Bcl-2 Ratio Bax->Ratio Bcl2->Ratio Mito Mitochondrion Ratio->Mito Promotes MOMP CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed anti-apoptotic mechanism via Bax/Bcl-2 modulation.

Section 2: In Vitro Evaluation Protocols

A tiered, systematic approach is essential for evaluating the neuroprotective profile of a novel compound. The following protocols outline a logical workflow, from foundational toxicity assessment to specific mechanistic assays.

G cluster_workflow In Vitro Screening Workflow Start Start: Compound Synthesis & Characterization Step1 Protocol 2.1: Basal Cytotoxicity Assay (e.g., MTT/LDH) Start->Step1 Step2 Protocol 2.2: Neuroprotection Assay (e.g., H₂O₂ or Glutamate-induced toxicity) Step1->Step2 Step3 Decision Point: Significant Protection? Step2->Step3 Step4a Protocol 2.3: Nrf2/ARE Pathway Assay (Western Blot, qPCR) Step3->Step4a Yes Step4b Protocol 2.4: Anti-Apoptosis Assay (Bax/Bcl-2 Ratio, Caspase Activity) Step3->Step4b Step4c Anti-Inflammation Assay (LPS-stimulated microglia, NO/Cytokine measurement) Step3->Step4c End End: Comprehensive In Vitro Profile Step3->End No Step4a->End Step4b->End Step4c->End

Caption: Logical workflow for in vitro neuroprotective screening.

Protocol 2.1: Basal Cytotoxicity Assessment in SH-SY5Y Cells

Rationale: Before assessing for neuroprotection, it is critical to determine the concentration range over which the compound itself is not toxic. The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for neuronal studies.[19] The MTT assay is a standard colorimetric method that measures metabolic activity as an indicator of cell viability.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (0.1% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the concentration-response curve to determine the TC₅₀ (50% toxic concentration). Subsequent neuroprotection assays should use non-toxic concentrations.

Protocol 2.2: Assessing Neuroprotection Against Oxidative Stress

Rationale: This assay evaluates the compound's ability to protect neurons from a defined oxidative insult. Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and subsequent cell death in vitro.[20]

Materials:

  • All materials from Protocol 2.1

  • Hydrogen peroxide (H₂O₂) solution (30% stock)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells as described in Protocol 2.1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (e.g., 1, 5, 10 µM) or vehicle control. Incubate for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this concentration must be predetermined, typically 100-300 µM for SH-SY5Y cells). A "H₂O₂ only" control group is essential.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.1.

  • Analysis: Compare the viability of cells pre-treated with the compound to the "H₂O₂ only" group. A significant increase in viability indicates a neuroprotective effect. Calculate the EC₅₀ (50% effective concentration) for neuroprotection.

Protocol 2.3: Mechanistic Assay - Nrf2 Nuclear Translocation

Rationale: To confirm if the observed neuroprotection is mediated by the Nrf2 pathway, this protocol uses Western blotting to measure the increase of Nrf2 protein in the nuclear fraction following compound treatment.

Materials:

  • SH-SY5Y cells grown in 6-well plates

  • Test compound and vehicle (DMSO)

  • Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER™)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Plate SH-SY5Y cells in 6-well plates. Treat with a neuroprotective concentration of the compound (from Protocol 2.2) for a specified time (e.g., 4, 8, or 12 hours).

  • Cell Fractionation: Harvest cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic lysates using the BCA assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. Quantify band intensities. A significant increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) relative to the vehicle control indicates pathway activation. Purity of fractions should be confirmed by the absence of Lamin B1 in the cytoplasm and minimal GAPDH in the nucleus.

Protocol 2.4: Mechanistic Assay - Caspase-3/7 Activity

Rationale: To determine if the compound inhibits the final execution step of apoptosis, a direct measurement of Caspase-3 and -7 activity is performed. Luminescent assays provide high sensitivity and a quantitative readout.

Materials:

  • SH-SY5Y cells in a white, clear-bottom 96-well plate

  • Test compound and vehicle (DMSO)

  • Apoptosis-inducing agent (e.g., Staurosporine, 1 µM)

  • Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a white-walled 96-well plate at 1 x 10⁴ cells/well.

  • Co-treatment: After 24 hours, treat cells with the test compound (at neuroprotective concentrations) and the apoptosis-inducing agent (Staurosporine) simultaneously. Include controls: vehicle only, compound only, and inducer only.

  • Incubation: Incubate for 6-8 hours (or a time pre-determined to be optimal for caspase activation by the inducer).

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.

  • Analysis: A significant reduction in the luminescent signal in the co-treated group compared to the "inducer only" group indicates inhibition of Caspase-3/7 activity.

Section 3: In Vivo Preclinical Models

While in vitro assays are crucial for initial screening and mechanism of action studies, evaluating a compound's efficacy in a complex biological system is a necessary next step.[2][21]

Model Selection: The choice of animal model is critical and depends on the specific neurodegenerative disease being targeted.

  • Parkinson's Disease: MPTP or 6-OHDA models in rodents induce dopaminergic neuron loss.

  • Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) are used to study amyloid pathology, while chemical inducers like scopolamine can be used to model cognitive deficits.[2][21]

  • Huntington's Disease: The 3-nitropropionic acid (3-NP) model, which induces striatal degeneration, has been used to test other 1,4-benzoxazine compounds.[1]

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): Before efficacy studies, it is essential to determine if the compound can cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.

  • Behavioral Assessments: Functional outcomes should be measured using relevant behavioral tests (e.g., Morris water maze for memory, rotarod for motor coordination).[21]

  • Histopathological Analysis: Post-mortem brain tissue analysis (e.g., immunohistochemistry for neuronal markers like NeuN or tyrosine hydroxylase, or staining for apoptotic markers) is required to confirm cellular-level neuroprotection.

Section 4: Data Interpretation and Summary

The data gathered from the proposed protocols will allow for a comprehensive evaluation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. The results should be compiled for clear comparison.

Table 1: Summary of Expected Quantitative Endpoints

AssayEndpointExample Desired OutcomeRationale
Basal Cytotoxicity TC₅₀ (µM)> 50 µMIndicates a good safety window for therapeutic testing.
Neuroprotection (H₂O₂) EC₅₀ (µM)< 10 µMDemonstrates potent protective activity against oxidative stress.
Nrf2 Activation Fold Increase> 2-fold increase in nuclear Nrf2Confirms engagement of the endogenous antioxidant pathway.
Caspase-3/7 Inhibition IC₅₀ (µM)< 10 µMShows direct or indirect inhibition of the apoptotic execution pathway.
Bax/Bcl-2 Modulation Ratio ChangeSignificant decrease in Bax/Bcl-2 ratioConfirms modulation of the intrinsic apoptotic pathway upstream of caspases.[4][14]

Conclusion

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine represents a promising starting point for the development of a novel neuroprotective therapeutic. Its chemical structure suggests a strong potential to combat the intertwined pathologies of oxidative stress and apoptosis that underpin many neurodegenerative diseases. The systematic application of the protocols detailed in this guide will enable a thorough characterization of its bioactivity, providing the critical data needed to justify and guide further preclinical and clinical development. By elucidating its mechanisms of action, researchers can build a robust, data-driven case for its potential to preserve neuronal function and integrity in the face of neurodegenerative insults.

References

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

  • Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. PubMed Central. Available at: [Link]

  • Molecular mechanisms of polyphenol-induced Nrf2 activation. Consensus. Available at: [Link]

  • In vitro neurology assays. InnoSer. Available at: [Link]

  • The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. ResearchGate. Available at: [Link]

  • Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. PubMed. Available at: [Link]

  • Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. MDPI. Available at: [Link]

  • Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. Available at: [Link]

  • Animal Models of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Available at: [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. Available at: [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PubMed Central. Available at: [Link]

  • Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat. PubMed Central. Available at: [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PubMed Central. Available at: [Link]

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. ResearchGate. Available at: [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. ResearchGate. Available at: [Link]

  • Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. PubMed. Available at: [Link]

  • Bcl-2 overexpression protects against neuron loss within the ischemic margin following experimental stroke and inhibits cytochrome C translocation and caspase-3 activity. ResearchGate. Available at: [Link]

  • The potential mechanisms and regulatory roles of exosomal miRNA in neural repair after spinal cord injury. Frontiers. Available at: [Link]

  • The effect of selected compounds on caspase 3/caspase 7 activity. Cells... ResearchGate. Available at: [Link]

  • Discovery of C-3 Tethered 2-oxo-benzo[3][19]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PubMed Central. Available at: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

  • 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. NIH. Available at: [Link]

  • Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. PubMed. Available at: [Link]

  • 8-Meth-oxy-3-methyl-3,4-di-hydro-2H-1,3-benzoxazine. PubMed. Available at: [Link]

  • Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. ResearchGate. Available at: [Link]

  • Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. PubMed. Available at: [Link]

  • Caspase-3 inhibitors and their mode of action. ResearchGate. Available at: [Link]

  • A facile and environmentally benign synthesis of 2H-benzo[b][3][19] oxazines of potential biological importance. arkat usa. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][3][10][19]TRIAZIN-2(8H)-ONE DERIV. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PubMed Central. Available at: [Link]

  • Docking representation of the synthesized compounds against caspase‐3... ResearchGate. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed. Available at: [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed Central. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Available at: [Link]

  • Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. NIH. Available at: [Link]

  • Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic. ResearchGate. Available at: [Link]_

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer properties of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is limited in publicly available literature. The following application notes and protocols are based on the broader class of benzoxazines and their derivatives, which have demonstrated significant potential in cancer research.[1][2] These protocols provide a robust framework for the investigation of this specific compound.

I. Introduction: The Therapeutic Potential of Benzoxazines in Oncology

Benzoxazines are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer properties.[1][2] Various derivatives of the benzoxazine scaffold have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, liver, and lung.[3][4][5][6] The anticancer mechanisms attributed to benzoxazine derivatives are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the targeting of specific cellular structures like lysosomes.[4][7][8][9]

The presence of an 8-methoxy group in the benzoxazine structure, as seen in related active compounds, suggests that 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a promising candidate for anticancer drug discovery.[3] These application notes provide a comprehensive guide for researchers to systematically evaluate its potential as a therapeutic agent.

II. Postulated Mechanisms of Action

Based on studies of analogous benzoxazine compounds, 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine may exert its anticancer effects through several potential pathways:

  • Induction of Apoptosis: Many benzoxazine derivatives trigger programmed cell death in cancer cells.[5][8] This is often mediated through the activation of key apoptotic proteins such as p53 and caspases.[5][10]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from dividing and growing.[7][9]

  • Lysosomal Disruption: Some derivatives have been shown to accumulate in lysosomes, leading to lysosomal membrane permeabilization and subsequent cell death.[4]

  • DNA Damage: The planar structure of the benzoxazine ring system may allow it to intercalate with DNA, leading to damage and cell death.[11]

  • Modulation of Hypoxia-Induced Pathways: Certain benzoxazine derivatives have been found to down-regulate genes associated with tumor hypoxia, such as HIF-1α and VEGF, which are crucial for tumor survival and angiogenesis.[12][13]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a benzoxazine derivative, based on existing literature.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Benzoxazine 8-Methoxy-3,4-dihydro- 2H-benzo[b]oxazine ROS Reactive Oxygen Species (ROS) Benzoxazine->ROS Induces JNK JNK ROS->JNK Activates p53 p53 JNK->p53 Activates Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2 Bcl2 Bcl2->Cytochrome_c Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates p53->Bax Upregulates p53->Bcl2 Downregulates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

III. Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro and in vivo evaluation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

A. In Vitro Evaluation

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.[14]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]

  • Compound Treatment: Prepare a stock solution of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in a suitable solvent (e.g., DMSO).[15] Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[14]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis (PI Staining)

This protocol determines the effect of the compound on the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

B. In Vivo Evaluation

Protocol 4: Xenograft Tumor Model

This model assesses the in vivo efficacy of the compound.[17][18]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[18]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 cells in PBS) into the flank of each mouse.[18][19]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 3-4 days.[17]

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period.[3]

  • Efficacy Assessment: Continue to monitor tumor volume. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

IV. Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 1: In Vitro Cytotoxicity of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (Example Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerValue
HCT-116Colon CancerValue
A549Lung CancerValue
HepG2Liver CancerValue

Table 2: In Vivo Antitumor Efficacy (Example Data)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Value-
Compound (Low Dose)ValueValueValue
Compound (High Dose)ValueValueValue
Positive ControlValueValueValue

V. Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a novel anticancer compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cancer Cell Lines) Cytotoxicity Cytotoxicity Assay (MTT, IC50) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Xenograft Xenograft Model (Immunodeficient Mice) Mechanism->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: General workflow for preclinical evaluation of an anticancer compound.

VI. References

  • 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][3][7]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). Cells, 13(1385). [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6935. [Link]

  • A New Benzo[9][20]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2023). Molecules, 28(11), 4390. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][8]oxazin-3(4H). (2025). Journal of Molecular Structure, 1315, 138586. [Link]

  • 3,4-Dihydro-2H-benzo[3][8]oxazine derivatives as 5-HT6 receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3746-3750. [Link]

  • Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. (2018). Postepy Higieny I Medycyny Doswiadczalnej, 72, 1030-1039. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem, 18(5), e202200617. [Link]

  • Antitumor activity of a phenoxazine compound, 2-amino-4, 4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines: Induction of mixed types of cell death, apoptosis, and necrosis. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society, 84(3), 213-241. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][3][8] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4151-4154. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][3][8] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4151-4154. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). Molecules, 26(22), 7009. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS ONE, 20(6), e0304991. [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. (2024). RSC Advances, 14(36), 26189-26201. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). Molecules, 26(16), 4991. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). Toxicological Research, 32(1), 1-7. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • 2-Methoxy-4-vinylphenol can induce cell cycle arrest by blocking the hyper-phosphorylation of retinoblastoma protein in benzo[a]pyrene-treated NIH3T3 cells. (2010). Biochemical and Biophysical Research Communications, 400(4), 752-757. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2020). International Journal of Research in Engineering, Science and Management, 3(5), 450-452. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. (n.d.). Crown Bioscience. Retrieved January 21, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research, 39(7), 3379-3386. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 246-253. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem, 18(5), e202200617. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(10), 1279-1290. [Link]

Sources

Introduction: The Benzoxazine Scaffold and the Opportunity of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a potential research tool. This document eschews a rigid template, instead adopting a structure that mirrors the scientific process of discovery—from initial characterization to targeted mechanistic studies. Our focus is on providing not just protocols, but the strategic rationale behind them, ensuring a self-validating and scientifically rigorous approach to investigating this promising heterocyclic scaffold.

The benzoxazine moiety is recognized in medicinal chemistry as a "privileged structure". This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them fertile ground for drug discovery. Derivatives of the benzoxazine core have demonstrated a wide array of biological activities, including but not limited to antibacterial, anticancer, and antipsychotic properties.

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a specific, yet less-characterized, member of this family. While extensively cataloged in chemical libraries, its specific biological functions and potential as a selective research tool remain largely unexplored. This presents a unique opportunity for novel discovery. This guide, therefore, serves as a strategic manual for the systematic investigation of this compound, outlining a phased approach to unlock its potential applications.

Part 1: Foundational Characterization and Handling

Before any biological investigation, it is imperative to understand the fundamental physicochemical properties of the compound and to establish robust handling and solubilization procedures. This ensures reproducibility and prevents experimental artifacts.

Compound Properties:

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
Appearance White to off-white crystalline powderSupplier Data
Predicted logP 1.4-1.6Chemicalize, PubChem
CAS Number 80735-30-2PubChem
Protocol 1: Stock Solution Preparation and Storage

Rationale: The accuracy of all subsequent in vitro experiments depends on the precise concentration and stability of the compound stock. Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of nonpolar compounds for cell-based assays. It is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Materials:

  • 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Weighing: Carefully weigh out a precise amount of the solid compound (e.g., 5 mg). Record the exact weight.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Example (for 5 mg and 10 mM):

      • Volume (L) = 0.005 g / (165.19 g/mol * 0.010 mol/L) = 0.003027 L = 3.027 mL

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.

Trustworthiness Check: The final concentration of DMSO in cell culture media should typically not exceed 0.5% (v/v), as higher concentrations can induce cellular stress or toxicity, confounding results. Always run a "vehicle control" (media + DMSO at the final concentration) in every experiment.

Part 2: A Phased Strategy for Biological Activity Screening

A logical, tiered approach is essential when characterizing an unknown compound. This workflow maximizes efficiency by starting with broad, phenotypic assays before committing resources to more complex, target-specific investigations.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Pathway Hypothesis cluster_2 Phase 3: Specific Target Validation a Prepare Compound Stock (Protocol 1) b Cell Viability / Cytotoxicity Assay (Protocol 2) a->b Test across diverse cell lines c Analyze Viability Data (IC50) b->c d Apoptosis Assay (Caspase-Glo) (Protocol 3) c->d If cytotoxic e Broad Kinase Profiling (Conceptual Protocol) c->e If cytotoxic in cancer lines f Identify 'Hit' from Kinase Screen e->f g Western Blot for Pathway Modulation (Protocol 4) f->g Validate downstream effects

Caption: Phased workflow for characterizing a novel compound.

Phase 1: Primary Phenotypic Screening

Rationale: The first question to answer is: "Does this compound have any biological effect on whole cells?" A cell viability assay is the workhorse for this initial screen. By testing the compound against a panel of diverse cell lines (e.g., cancerous vs. non-cancerous, different tissues of origin), one can quickly identify if the compound has cytotoxic or cytostatic effects and if those effects show any cell-type selectivity.

Protocol 2: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Adherent cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in complete medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM. Remember to include a "vehicle only" control (medium + DMSO) and a "no treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot the % Viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Presentation Example:

Cell LineIC₅₀ (µM) after 48hHill Slope
MCF-7 (Breast Cancer)12.51.1
A549 (Lung Cancer)25.81.3
HEK293 (Normal Kidney)> 100N/A
Phase 2: Elucidating the Mechanism of Action

If Phase 1 reveals significant and selective cytotoxicity, the next step is to form a hypothesis about the underlying mechanism. Given the prevalence of benzoxazines in oncology and neuroscience, investigating common pathways like apoptosis and kinase signaling is a logical starting point.

Protocol 3: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)

Rationale: If the compound is cytotoxic, is it triggering programmed cell death (apoptosis)? This assay provides a highly sensitive and direct measure of the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Principle: The Caspase-Glo® 3/7 Reagent contains a specific caspase-3/7 substrate linked to a luminogenic peptide (aminoluciferin). When the substrate is cleaved by active caspase-3/7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Cells and compound treatment setup as in Protocol 2

  • Luminometer plate reader

Procedure:

  • Assay Setup: Seed and treat cells in a white-walled 96-well plate as described in Protocol 2. It is crucial to include a positive control (e.g., staurosporine) and a vehicle control. A good practice is to test the compound at its IC₅₀ and 5x IC₅₀ concentrations.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control to determine the fold-change in caspase activity.

Phase 3: Specific Target Validation

Data from phenotypic screens and secondary assays (like apoptosis) can suggest a pathway. For example, if the compound is selectively toxic to cancer cells and induces apoptosis, it may be acting on a cancer-relevant signaling pathway, such as a protein kinase cascade.

G cluster_0 Hypothesis Validation Workflow a Hypothesis: Compound inhibits Kinase X b Treat cells with compound (at IC50 concentration) a->b c Prepare Protein Lysates b->c d Western Blot Analysis (Protocol 4) c->d e Probe for p-Substrate Y (Downstream of Kinase X) d->e f Probe for Total Substrate Y (Loading Control) d->f g Probe for GAPDH/Actin (Loading Control) d->g h Result: Decreased p-Substrate Y? e->h f->h g->h i Conclusion: Target engagement confirmed h->i If Yes

Caption: Logic for validating a kinase inhibitor hypothesis.

Protocol 4: Validating Target Engagement via Western Blot

Rationale: If a kinase profiling screen (often performed as a service by specialized companies) identifies a potential target, it is essential to validate this "hit" in a cellular context. Western blotting allows for the direct visualization of the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of this substrate upon compound treatment provides strong evidence of target engagement.

Materials:

  • SDS-PAGE equipment (gels, running buffer, transfer system)

  • PVDF or nitrocellulose membranes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (e.g., at 0.5x, 1x, and 2x IC₅₀) for a short duration (e.g., 1-6 hours).

    • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed for the total (non-phosphorylated) form of the substrate and a loading control (like GAPDH or β-actin) to ensure equal protein loading across lanes.

Expert Interpretation: A successful result will show a dose-dependent decrease in the band intensity for the phospho-protein, with little to no change in the total protein or the loading control. This is the gold standard for confirming that your compound inhibits the activity of its target kinase within the cell.

Conclusion and Forward Outlook

This document provides a validated, phased workflow for the characterization of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. By progressing from broad phenotypic screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently and rigorously determine the biological activity and therapeutic potential of this compound. Each protocol is designed as a self-validating system with clear endpoints and necessary controls. The successful application of these methods will pave the way for more advanced studies, including target deconvolution, structure-activity relationship (SAR) analysis, and eventual in vivo testing, transforming a simple catalog chemical into a valuable and well-characterized research tool.

References

  • Patil, S., et al. (2021). Benzoxazine derivatives: a review on synthesis, stereochemistry and biological activities. Journal of the Indian Chemical Society. Available at: [Link]

  • Gawad, J., et al. (2022). A comprehensive review on synthesis and medicinal significance of benzoxazine derivatives. Results in Chemistry. Available at: [Link]

Application Notes and Protocols for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound belonging to the benzoxazine family. Compounds of this class are recognized for their versatile chemical nature and a wide array of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1][2] The strategic incorporation of a methoxy group and the dihydro-benzo[b]oxazine core suggests potential applications in the development of novel therapeutic agents.[3] Effective formulation and delivery of this compound in a research setting are contingent upon the selection of an appropriate solvent system that ensures complete dissolution, stability, and compatibility with downstream biological or chemical assays.

This comprehensive technical guide provides a detailed protocol for the dissolution of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. Moving beyond a simple set of instructions, this document elucidates the underlying chemical principles governing solvent selection and offers a systematic approach to developing a robust and reproducible dissolution procedure tailored to specific experimental needs.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is fundamental to developing an effective dissolution protocol. While extensive experimental data for this specific molecule is not widely published, its structural features—a bicyclic aromatic ether—provide a strong basis for predicting its solubility behavior.[4]

Structural Analysis and Predicted Solubility:

The molecule comprises a polar head group containing ether and amine functionalities, and a nonpolar aromatic ring. The presence of the electronegative oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents.[5] However, the overall molecule has a significant nonpolar character due to the benzene ring, suggesting that it will be more soluble in organic solvents than in aqueous solutions. Ethers with a low carbon-to-oxygen ratio tend to be water-soluble, but the larger carbon framework of this compound likely limits its aqueous solubility.[5] Aromatic polyesters incorporating ether linkages have demonstrated good solubility in polar aprotic solvents.[6]

Table 1: Physicochemical Properties of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

PropertyValueSource
Molecular FormulaC9H11NO2[7]
Molecular Weight165.19 g/mol
AppearanceRed-brown to brown liquid (for a similar isomer)
Storage TemperatureRefrigerator

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is a critical parameter that can significantly impact experimental outcomes. The ideal solvent should not only fully dissolve the compound but also be inert to the compound and compatible with the intended application. The following decision-making framework, based on the principles of "like dissolves like," will guide the user in selecting an appropriate solvent.

DOT Diagram: Solvent Selection Workflow

SolventSelection Solvent Selection Workflow for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Optimization and Validation Start Start: Obtain Compound AssessApplication Assess Downstream Application (e.g., in vitro assay, organic synthesis) Start->AssessApplication PolarAprotic Test Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) AssessApplication->PolarAprotic High Polarity Tolerated PolarProtic Test Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) AssessApplication->PolarProtic Moderate Polarity Tolerated Nonpolar Test Nonpolar Solvents (e.g., Toluene, Dichloromethane) AssessApplication->Nonpolar Low Polarity Required SolubilityCheck Evaluate Solubility at Desired Concentration PolarAprotic->SolubilityCheck PolarProtic->SolubilityCheck Nonpolar->SolubilityCheck Optimize Optimize Conditions (e.g., sonication, gentle warming) SolubilityCheck->Optimize Incomplete Dissolution FinalProtocol Final Protocol Established SolubilityCheck->FinalProtocol Complete Dissolution Optimize->SolubilityCheck

Sources

Application Notes & Protocols for the Safe Handling and Storage of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are notable for their application in the synthesis of high-performance polymers (polybenzoxazines) and as intermediates in medicinal chemistry.[1][2][3] The structure, incorporating a methoxy group and a dihydro-oxazine ring fused to a benzene ring, suggests potential biological activity and specific chemical reactivity that necessitate careful handling. As with many heterocyclic amines, this compound and its derivatives may exhibit irritant properties and require handling with appropriate safety precautions to minimize exposure and ensure laboratory safety.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, based on established safety protocols for related chemical structures.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed.[6][7][8]

  • Skin Irritation: Causes skin irritation.[6][7][8]

  • Eye Irritation: Causes serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Summary of Potential Hazards and GHS Classifications (Inferred)
Hazard StatementGHS Classification (Anticipated)Source (Analogous Compounds)
Harmful if swallowedAcute toxicity, Oral (Category 4)[6][7][8]
Causes skin irritationSkin corrosion/irritation (Category 2)[6][7][8]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[6][7][8]
May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment is essential. The principle of "as low as reasonably practicable" (ALARP) should be applied to all exposures.

Engineering Controls
  • Ventilation: All handling of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, particularly when in powdered form or when heated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where the compound is handled.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before use and disposed of after handling the compound.[9]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6][9]

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or chemical-resistant suit.[6][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Inspect and Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe_check handling Handle Compound in Fume Hood ppe_check->handling decontamination Decontaminate Work Area and Dispose of Waste handling->decontamination remove_ppe Remove PPE in Correct Order: 1. Gloves 2. Goggles 3. Lab Coat decontamination->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Exit Laboratory wash_hands->end

Caption: Workflow for donning, using, and doffing Personal Protective Equipment.

Safe Handling Protocols

Adherence to strict handling protocols is crucial to prevent accidental exposure and contamination.

General Handling
  • Avoid Formation of Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.[9]

  • Use in a Well-Ventilated Area: All manipulations should be performed within a chemical fume hood.[6][9]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6][9]

  • Use of Non-Sparking Tools: For transfers of the solid, use non-sparking tools to prevent ignition sources.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Weighing and Dispensing
  • Ensure the analytical balance is inside a ventilated enclosure or a chemical fume hood.

  • Use a clean, tared weighing vessel.

  • Carefully transfer the required amount of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine using a spatula.

  • Close the primary container immediately after dispensing.

  • Clean any spills on the balance or surrounding area immediately with a damp cloth (if compatible) or as per spillage protocol.

Solution Preparation
  • Perform all steps within a chemical fume hood.

  • Add the weighed compound slowly to the chosen solvent.

  • Stir the mixture to dissolve. Avoid vigorous shaking that could create aerosols.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and to prevent accidental release.

General Storage Conditions
  • Container: Store in a tightly closed container.[6]

  • Environment: Keep in a dry, cool, and well-ventilated place.[6][10]

  • Temperature: Store at temperatures below 30°C (86°F) to maintain stability.[10] Some similar compounds may require refrigeration.[11] Check supplier recommendations if available.

  • Moisture: As amines can be hygroscopic, protect from moisture.[10]

  • Incompatible Materials: Store away from strong oxidizing agents.

Storage_Protocol cluster_storage Storage Protocol for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine compound 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine container Tightly Closed Container compound->container location Storage Location container->location conditions Cool, Dry, Well-Ventilated Area (<30°C) location->conditions incompatibles Away from Strong Oxidizing Agents location->incompatibles

Caption: Key requirements for the safe storage of the compound.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Remove all sources of ignition.[9]

    • For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[9]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate personnel to a safe area.[9]

    • Prevent further leakage or spillage if it is safe to do so.[9]

    • Do not let the chemical enter drains.[9]

    • Contact emergency services and the institutional safety office.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. All waste, including empty containers, should be treated as hazardous. Collect and arrange for disposal by a licensed professional waste disposal service.

Conclusion

The safe handling and storage of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine are paramount to ensuring the safety of laboratory personnel and the integrity of research. By adhering to the protocols outlined in this document, which are based on the known hazards of similar chemical structures, researchers can minimize risks and maintain a safe working environment. A thorough understanding of the potential hazards, coupled with the consistent use of engineering controls and personal protective equipment, forms the foundation of safe laboratory practice.

References

  • Formation of heterocyclic amines in fried fish fiber during processing and storage. PubMed. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. NIH. [Link]

  • 2-(azidomethyl)-8-(4-methoxy-2-methylphenyl)-3,4-dihydro-2H-benzo[b][9][12]oxazine. MOLBASE. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. [Link]

  • Stability of heterocyclic amines during heating. Semantic Scholar. [Link]

  • Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Semantic Scholar. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. PubChem. [Link]

  • 8-Methoxy-3,4-dihydro-2H-benzo[9][12]oxazine-6-carboxylic acid. Chemcia Scientific, LLC. [Link]

  • 6-Allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][9][10]oxazine. NIH. [Link]

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing). [Link]

  • Levofloxacin. Wikipedia. [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine. PubChem. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • 3,4-Dihydro-2H-benzo[9][12]oxazine derivatives as 5-HT6 receptor antagonists. PubMed. [Link]

Sources

Application Notes & Protocols: Experimental Design for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties[1][2][3]. This guide outlines a logical, phased approach, from initial synthesis and characterization to robust in vitro and in vivo evaluation. We present detailed, field-proven protocols designed with self-validating systems to ensure data integrity and reproducibility. The central hypothesis explored herein is the potential of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a novel monoamine oxidase (MAO) inhibitor, a class of drugs effective in treating depression and neurodegenerative disorders[4][5].

Phase 1: Synthesis and Analytical Characterization

The foundational step in any small molecule research program is the unambiguous synthesis and rigorous characterization of the compound of interest. The purity and identity of the test article underpin the validity of all subsequent biological data.

Rationale for Synthetic Route

Benzoxazines are typically synthesized via a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde[6][7]. For 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a logical approach involves the reaction of 3-methoxyphenol, ethanolamine, and paraformaldehyde. The use of ethanolamine as the amine source is strategic, leading to the unsubstituted nitrogen in the oxazine ring, which is a common feature in many bioactive molecules.

Protocol: Synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-methoxyphenol (1 eq.) and ethanolamine (1 eq.) in 1,4-dioxane (50 mL).

  • Reaction Initiation: Add paraformaldehyde (2.2 eq.) to the mixture.

  • Reflux: Equip the flask with a condenser and stir the mixture at 90-100°C for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

  • Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Purity Assessment by HPLC

Ensuring the purity of the synthesized compound is critical, as impurities can confound biological results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

  • System Preparation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8].

  • Mobile Phase: Prepare a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile.

  • Analysis: Inject 10 µL of the sample. Run a gradient from 5% to 95% Solvent B over 20 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 254 nm and 280 nm.

  • Purity Calculation: The purity should be >98%, calculated from the area under the curve of the main peak relative to the total peak area.

Phase 2: Primary In Vitro Screening - Monoamine Oxidase Inhibition

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that catabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine[5]. Inhibition of these enzymes increases neurotransmitter availability and is a validated therapeutic strategy for depression and Parkinson's disease[4]. Given the structural motifs within 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, we hypothesize it may act as an MAO inhibitor. A high-throughput, fluorescence-based assay is an efficient method for initial screening[9][10].

Workflow for MAO Inhibition Screening

Caption: Workflow for MAO-A/B inhibition screening assay.

Protocol: MAO-Glo™ Assay (Adapted from Promega)

This protocol utilizes a chemiluminescent assay to measure MAO activity. The reaction generates a luciferin derivative that is converted to light by Ultra-Glo™ Luciferase[11].

  • Plate Setup: In a white, opaque 96-well plate, add 5 µL of serially diluted 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (e.g., from 100 µM to 1 nM final concentration). Include wells for vehicle control (DMSO) and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)[5][11].

  • Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Reaction: Add 25 µL of the MAO substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating reaction.

  • Signal Measurement: Incubate for 20 minutes in the dark at room temperature. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

CompoundTargetHypothetical IC50 (µM)
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazineMAO-A1.5
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazineMAO-B25.0
Clorgyline (Reference)MAO-A0.01
Selegiline (Reference)MAO-B0.05

Phase 3: Secondary In Vitro Assays - Cytotoxicity and Target Engagement

Rationale for Cytotoxicity Testing

It is imperative to distinguish between specific enzyme inhibition and general cellular toxicity. A compound that is cytotoxic can produce a false positive in an enzyme assay by simply killing the cells or denaturing the enzyme. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[12][13].

Protocol: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[14][15].

  • Cell Seeding: Seed a human neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine used in the MAO assay. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine). Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C[14].

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[13][14].

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. A viable compound should not show significant toxicity (e.g., >80% viability) at concentrations where it inhibits MAO.

Rationale for Target Engagement (Western Blot)

If the compound is a potent and selective MAO inhibitor, this should lead to changes in downstream cellular processes. Brain-Derived Neurotrophic Factor (BDNF) is a key protein whose expression is often upregulated by chronic antidepressant treatment. A Western blot can be used to determine if treatment with the compound increases BDNF levels in neuronal cells, providing evidence of target engagement.

Workflow and Protocol: Western Blot for BDNF

Caption: Standard workflow for Western Blot analysis.

  • Sample Preparation: Culture SH-SY5Y cells and treat with an effective concentration of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (e.g., the IC50 value) for 24 hours. Lyse the cells using ice-cold RIPA buffer containing protease inhibitors[16].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size[16].

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding[17][18].

  • Antibody Incubation: Incubate the membrane with a primary antibody against BDNF overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control protein like β-actin[19].

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[18][19].

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities and normalize the BDNF signal to the β-actin signal.

Phase 4: In Vivo Proof-of-Concept Studies

Rationale for Animal Models

Promising in vitro data must be validated in a living system. The Forced Swim Test (FST) is a widely used behavioral paradigm to screen for antidepressant efficacy in rodents[20][21]. The test is based on the principle that animals will become immobile when placed in an inescapable stressful situation, and effective antidepressants decrease this immobility time[22][23].

Protocol: Forced Swim Test (FST) in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the facility for at least one week before the experiment.

  • Dosing: Administer 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine via oral gavage or intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., Fluoxetine, 20 mg/kg)[20]. Dose the animals for at least 7-14 days to model chronic treatment effects.

  • Pre-Swim Session (Day 14): Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning swim. This is done to prime the immobility response.

  • Test Session (Day 15): 24 hours after the pre-swim, and 60 minutes after the final drug administration, place the mice back into the water for a 6-minute test session.

  • Behavioral Scoring: Video record the session. An observer blinded to the treatment groups should score the last 4 minutes of the test, quantifying the time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the immobility time across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups against the vehicle control.

Treatment Group (10 mg/kg)NHypothetical Immobility Time (seconds) ± SEM
Vehicle (Saline)10155 ± 12
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine1095 ± 10
Fluoxetine (Positive Control)1080 ± 9
p < 0.05 compared to Vehicle

Conclusion

This guide provides a structured and scientifically grounded framework for the preclinical evaluation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. By following this phased approach—from synthesis and purification to targeted in vitro assays and in vivo behavioral models—researchers can generate a robust data package to validate the compound's hypothesized mechanism of action and therapeutic potential. Each protocol is designed with internal controls to ensure the generation of trustworthy and reproducible results, paving the way for further drug development efforts.

References

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Borsini, F., & Meli, A. (1988). Animal Models for the Study of Antidepressant Activity. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). HPLC and UHPLC Columns for Small Molecule Separations. Retrieved from [Link]

  • AstorScientific. (2025). Stepwise Western Blot Protocol for Lab Researchers. Retrieved from [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. PubMed Central. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • NEUROFIT. (n.d.). In vivo and in vitro models of Depression. Retrieved from [Link]

  • Rogers, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]

  • LCGC International. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Jo, S., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Kristiyani, A., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Zhang, W. W., et al. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. NIH. Retrieved from [Link]

  • Kuroita, T., et al. (1996). activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed. Retrieved from [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. PubMed. Retrieved from [Link]

  • Zhimomi, B. K., et al. (2024). A facile and environmentally benign synthesis of 2H-benzo[b][12][19] oxazines of potential biological importance. arkat usa. Retrieved from [Link]

  • Zhang, W. W., et al. (2013). 8-Meth-oxy-3-methyl-3,4-di-hydro-2H-1,3-benzoxazine. PubMed. Retrieved from [Link]

  • Okoro, U. C., & Ibeji, C. U. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Rasayan J. Chem. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Retrieved from [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Kamal, A., et al. (2011). An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. PubMed. Retrieved from [Link]

  • Rimbach, G., et al. (1993). Pharmacokinetic studies of benzalazine. PubMed. Retrieved from [Link]

  • Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Polybenzoxazine. Retrieved from [Link]

Sources

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: An Uncharted Territory in 5-HT6 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and chemical databases reveals no direct evidence to support the classification of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a 5-HT6 receptor antagonist. While the broader chemical class of benzoxazines has been explored for activity at various central nervous system targets, including serotonin receptors, specific data on the 8-methoxy derivative's affinity and functional activity at the 5-HT6 receptor is not publicly available.

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the brain, has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown in preclinical models to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects. This has spurred significant research into the discovery and development of novel 5-HT6 receptor antagonists.

While a 2007 study in Bioorganic & Medicinal Chemistry Letters described a series of novel 3,4-dihydro-2H-benzo[1][2]oxazine derivatives as potent 5-HT6 receptor antagonists, this research did not specifically disclose the synthesis or pharmacological testing of the 8-methoxy substituted analog. The structure-activity relationships detailed in such studies are often complex, and the biological effect of a specific structural modification, such as the placement of a methoxy group at the 8-position, cannot be reliably predicted without empirical data.

Furthermore, searches of chemical supplier databases and patent literature do not currently link 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine to 5-HT6 receptor antagonism. While the compound is commercially available, its documented applications are in other areas of chemical synthesis and materials science. For instance, some benzoxazine derivatives are utilized as monomers in the formation of polybenzoxazine resins.

Based on the current state of scientific knowledge, the assertion that 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a 5-HT6 receptor antagonist cannot be substantiated. To establish such a pharmacological profile, the following experimental investigations would be necessary:

  • In Vitro Radioligand Binding Assays: To determine the binding affinity (Ki) of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine for the human 5-HT6 receptor.

  • Functional Assays: To characterize the compound as an antagonist, inverse agonist, or agonist at the 5-HT6 receptor, typically by measuring its effect on cAMP signaling pathways.

  • Selectivity Profiling: To assess the compound's binding affinity for other serotonin receptor subtypes and other relevant CNS targets to determine its selectivity.

  • In Vivo Behavioral Models: To evaluate the compound's ability to produce pro-cognitive effects in animal models of cognitive impairment.

Without such data, any discussion of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a 5-HT6 receptor antagonist would be speculative. Therefore, detailed application notes and protocols for its use in this context cannot be provided at this time. Researchers interested in the therapeutic potential of novel benzoxazine derivatives for 5-HT6 receptor modulation would need to undertake the foundational pharmacological characterization of this specific molecule.

References

At present, there are no scientific articles or patents that specifically describe 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a 5-HT6 receptor antagonist. The broader class of benzoxazines has been investigated for various biological activities, and readers interested in this chemical scaffold may refer to general reviews on the topic.

Sources

Application Notes and Protocols: Synthesis and Evaluation of 8-Amino-1,4-Benzoxazine Derivatives for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 8-Amino-1,4-Benzoxazines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, alongside acute neuronal injury from events like ischemic stroke, represent a significant and growing challenge to global health. A common pathological hallmark across these conditions is the progressive loss of neurons, often driven by a complex interplay of factors including oxidative stress, inflammation, and excitotoxicity.[1][2] Consequently, the development of novel neuroprotective agents that can mitigate or halt these degenerative processes is a critical objective in modern drug discovery.

The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for a wide range of biological activities.[3][4] Within this class, derivatives bearing an amino group at the 8-position have emerged as particularly promising candidates for neuroprotection.[5][6] Extensive research has demonstrated that these compounds can effectively inhibit oxidative stress-mediated neuronal death in cell-based assays.[5][7] The neuroprotective efficacy is highly dependent on the substitution pattern, particularly at the 3- and 8-positions of the benzoxazine ring. Studies have consistently shown that 3-alkyl substituents are crucial for potent activity, and derivatization of the 8-amino group, especially with benzyl moieties, can significantly enhance the therapeutic window, yielding compounds with high neuroprotective effects and low intrinsic cytotoxicity.[5][8]

This guide provides a detailed overview of the synthesis, characterization, and neuroprotective evaluation of 8-amino-1,4-benzoxazine derivatives. It is designed for researchers in medicinal chemistry, pharmacology, and drug development, offering both the strategic rationale and step-by-step protocols for advancing this promising class of compounds.

Part 1: Synthetic Strategies and Protocols

The synthesis of 8-amino-1,4-benzoxazine derivatives is a multi-step process that allows for significant structural diversity. The general strategy involves the construction of a core 1,4-benzoxazine structure, introduction of a nitro group at the 8-position as a precursor to the amine, followed by reduction and subsequent functionalization of the resulting 8-amino group.

Overall Synthetic Workflow

The following diagram outlines the typical synthetic pathway, highlighting the key transformations from a substituted starting phenol to the final, functionalized neuroprotective agents.

G cluster_0 Core Synthesis cluster_1 Key Intermediate Formation cluster_2 Diversification Start Substituted Phenol Intermediate1 8-Nitro-1,4-benzoxazin-3(4H)-one Start->Intermediate1 Multiple Steps (e.g., Nitration, Cyclization) Intermediate2 8-Amino-1,4-benzoxazine derivative Intermediate1->Intermediate2 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) FinalProduct Target 8-Alkylamino-1,4-benzoxazine Derivatives Intermediate2->FinalProduct Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3)

Caption: General workflow for the synthesis of 8-amino-1,4-benzoxazine derivatives.

Protocol 1: Synthesis of 8-Nitro-1,4-benzoxazin-3(4H)-one Intermediate

Rationale: The initial step involves the synthesis of the benzoxazine core with a nitro group at the 8-position. The nitro group serves as a masked amine and is a key precursor for the target compounds. This protocol describes a common method starting from 2-aminophenol, which is first acylated and then cyclized. Nitration is typically performed on an activated aromatic ring. An alternative, often used route, starts with a nitrophenol.[4][9]

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Nitric acid/Sulfuric acid mixture

  • Standard glassware for organic synthesis

Procedure:

  • Acylation of 2-Aminophenol:

    • Dissolve 2-aminophenol (1.0 eq) and K₂CO₃ (2.5 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure to obtain the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in a suitable solvent like ethanol.

    • Add a base such as sodium ethoxide (1.2 eq) and heat the mixture to reflux for 4-6 hours.

    • This Williamson ether synthesis-type reaction forms the 2H-benzo[b][5][10]oxazin-3(4H)-one ring.

    • Cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzoxazinone.

  • Nitration:

    • Carefully add the benzoxazinone (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

    • Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.

    • Stir at this temperature for 1-2 hours.

    • Pour the reaction mixture slowly onto crushed ice, causing the nitrated product to precipitate.

    • Filter the solid, wash thoroughly with cold water until neutral, and dry under vacuum.

    • Purify the crude 8-nitro-2H-benzo[b][5][10]oxazin-3(4H)-one by recrystallization or column chromatography.

Protocol 2: Reduction to 8-Amino-1,4-benzoxazine Intermediate

Rationale: The conversion of the nitro group to the essential amino group is a critical step. Chemical reduction using tin(II) chloride or catalytic hydrogenation are standard, reliable methods. The choice of method can depend on the presence of other reducible functional groups in the molecule. Zinc in acetic acid has also been successfully employed for this transformation.[7][8]

Materials:

  • 8-Nitro-1,4-benzoxazine derivative (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the 8-nitro derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and add concentrated HCl dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 8-amino-1,4-benzoxazine derivative can be purified by column chromatography if necessary.

Protocol 3: Derivatization via Reductive Amination

Rationale: Reductive amination is a highly versatile and efficient method for introducing a wide variety of substituents onto the 8-amino group, allowing for the exploration of structure-activity relationships (SAR).[5] The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. Using a mild reducing agent like sodium triacetoxyborohydride prevents reduction of the starting aldehyde or ketone.

Materials:

  • 8-Amino-1,4-benzoxazine derivative (from Protocol 2)

  • Desired aldehyde or ketone (e.g., benzaldehyde, cyclohexanone) (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 8-amino-1,4-benzoxazine derivative (1.0 eq) and the selected aldehyde/ketone (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add NaBH(OAc)₃ in one portion and continue stirring at room temperature for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography on silica gel.

Characterization Data Summary: The synthesized compounds should be characterized using standard analytical techniques. Below is a table summarizing expected data for a representative compound.

Compound IDStructureYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
BZ-Bn-01 8-benzylamino-3-methyl-1,4-benzoxazine75%7.2-7.4 (m, 5H, Ar-H), 6.5-6.8 (m, 3H, Ar-H), 4.3 (d, 2H, N-CH₂-Ph), 4.1 (q, 1H, O-CH), 3.5 (t, 1H, NH), 1.3 (d, 3H, CH₃)269.13

Part 2: Protocols for Neuroprotective Evaluation

Evaluating the synthesized derivatives for neuroprotective activity is essential to identify lead candidates. In vitro assays provide a rapid and cost-effective method for initial screening, quantifying both the protective efficacy and the inherent toxicity of the compounds.[11][12]

The Principle of In Vitro Neuroprotection Assays

The core principle is to use a relevant neuronal cell line, induce cell death using a toxin that mimics a pathological stressor (like oxidative stress), and measure the ability of the test compounds to prevent this cell death.[13][14] Key parameters derived from these assays are:

  • PC₅₀ (Protective Concentration 50%): The concentration of the compound that provides 50% protection against the toxin-induced cell death.

  • MTC (Maximum Tolerated Concentration): The highest concentration of the compound that does not cause significant toxicity to the cells on its own.

  • Safety Index: Calculated as the ratio of MTC to PC₅₀. A higher safety index indicates a better therapeutic potential, signifying potent protection with low toxicity.[8]

G cluster_0 Assay Setup cluster_1 Toxicity Induction & Assessment cluster_2 Data Analysis A Plate Neuronal Cells (e.g., SH-SY5Y) B Pre-incubate with Benzoxazine Derivatives (Varying Concentrations) A->B 24h C Induce Oxidative Stress (e.g., add H₂O₂) B->C 1-2h D Incubate C->D 24h E Measure Cell Viability (MTT or XTT Assay) D->E F Calculate PC₅₀ E->F G Determine MTC (from cells with compound only) E->G H Calculate Safety Index (MTC / PC₅₀) F->H G->H

Caption: Workflow for an in vitro neuroprotection assay against oxidative stress.

Protocol 4: In Vitro Neuroprotection Assay Using an H₂O₂-Induced Oxidative Stress Model

Rationale: Hydrogen peroxide (H₂O₂) is a common reactive oxygen species (ROS) that induces oxidative stress and apoptosis in neurons, mimicking a key aspect of neurodegenerative pathology.[15] The human neuroblastoma SH-SY5Y cell line is a widely used model for neuroprotection studies as it shares many characteristics with primary neurons.[13][14] Cell viability is quantified using the MTT assay, which measures the metabolic activity of living cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized 8-amino-1,4-benzoxazine derivatives, dissolved in DMSO to create stock solutions

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • For protection assessment , remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM).

    • For toxicity assessment (MTC determination) , prepare a parallel set of wells treated with the compounds only (no H₂O₂).

    • Include control wells: "Vehicle Control" (medium with 0.1% DMSO) and "Toxin Control" (medium with 0.1% DMSO, to be treated with H₂O₂).

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium to the desired final concentration (e.g., 100-200 µM; this should be optimized beforehand to cause ~50% cell death).

    • Add the H₂O₂ solution to all wells except the "Vehicle Control" and the MTC assessment wells.

    • Incubate the plate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Normalize the absorbance values to the "Vehicle Control" (representing 100% viability).

  • The "Toxin Control" will represent ~50% viability.

  • For MTC: Plot cell viability (%) against compound concentration. The MTC is the highest concentration that shows no significant decrease in viability compared to the vehicle control.

  • For PC₅₀: Plot the percentage of protection against compound concentration. Protection (%) = [(Abs_compound+toxin - Abs_toxin) / (Abs_vehicle - Abs_toxin)] * 100. Use non-linear regression (dose-response curve) to calculate the PC₅₀ value.

  • Calculate the Safety Index: Safety Index = MTC / PC₅₀.

Representative Neuroprotection Data:

Compound IDMTC (µM)PC₅₀ (µM)Safety Index
Exifone (Ref.) 1510.51.4
BZ-Bn-01 >1002.5>40
BZ-Cy-01 >1001.4>71[8]

Compounds with a high safety index (e.g., >10) are considered promising candidates for further investigation in more complex in vitro or in vivo models.[8]

Part 3: Proposed Mechanism of Neuroprotection

The primary neuroprotective mechanism of 8-amino-1,4-benzoxazine derivatives is attributed to their potent antioxidant activity.[5][16] Neuronal cells are particularly vulnerable to oxidative stress due to their high metabolic rate and lipid-rich membranes. Pathological conditions can lead to an overproduction of ROS, which damages cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]

8-Amino-1,4-benzoxazine derivatives are thought to act as radical scavengers, donating a hydrogen atom from the secondary amine at the 8-position to neutralize ROS. This interrupts the damaging cascade of oxidative stress. The substitution pattern on the benzoxazine core modulates the electronic properties and steric environment of this amino group, fine-tuning its antioxidant capacity and overall efficacy.

G Stress Pathological Insult (e.g., Ischemia, Toxins) ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Neuronal Apoptosis & Cell Death Damage->Apoptosis Neuroprotection Neuroprotection & Cell Survival Benzoxazine 8-Amino-1,4-Benzoxazine Derivative Benzoxazine->ROS Radical Scavenging (H• donation) Benzoxazine->Neuroprotection

Caption: Proposed antioxidant mechanism of 8-amino-1,4-benzoxazine derivatives.

Further studies could explore if these compounds also modulate endogenous antioxidant pathways, such as the Nrf2/ARE signaling pathway, which is a key regulator of cellular defense against oxidative stress.[17][18]

Conclusion

The 8-amino-1,4-benzoxazine scaffold represents a highly tractable and promising platform for the development of novel neuroprotective agents. The synthetic routes are robust and allow for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The in vitro evaluation protocols described herein provide a clear framework for screening and identifying lead compounds based on a quantitative assessment of both efficacy and safety. Derivatives with a high safety index, particularly those bearing 8-benzylamino and 3-alkyl substituents, have demonstrated significant potential and warrant further investigation in preclinical in vivo models of neurodegenerative diseases.[5][8][16]

References

  • Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 48(4), 1282–1286. [Link]

  • Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5055–5064. [Link]

  • Maher, P., & Hanneken, A. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research, 1173, 117–125. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Lockhart, B., Gressens, P., Lestage, P., & Largeron, M. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. European Journal of Pharmacology, 424(3), 189–194. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Varela-López, A., González-Blanco, C., García-Lareu, B., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Neuropharmacology, 186, 108475. [Link]

  • Lapchak, P. A. (2013). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Journal of Neurology & Neurophysiology, S12. [Link]

  • Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry. [Link]

  • Angelos, K., & Fotini, K. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 34(3), 1089-1098. [Link]

  • Zhang, L., Wang, T., Wang, L., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • Maher, P., & Hanneken, A. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research. [Link]

  • ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. Retrieved from [Link]

  • Capel, E., Vidal-Albalat, A., Rodríguez, S., & González, F. V. (2016). Nitro Epoxide Based Synthesis of Morpholines and Benzoxazines. Synfacts, 12(11), 1127. [Link]

  • Kumar, P., Kumar, A., & Singh, R. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 7(12), 1-6. [Link]

  • Rodriguez-Garza, T., et al. (2024). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [Link]

  • Normando, E. M., et al. (2024). In Vivo Functional and Structural Retinal Preservation by Combined Administration of Citicoline and Coenzyme Q10 in a Murine Model of Ocular Hypertension. MDPI. [Link]

  • Chen, S. D., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. International Journal of Molecular Sciences, 20(15), 3782. [Link]

  • Tsvetkov, D., et al. (2010). Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI. [Link]

  • Al-Aoh, K. A., et al. (2022). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. High Performance Polymers, 34(4), 453-463. [Link]

  • Kumar, A., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 15(4), 1-8. [Link]

  • Gkeka, P. T., et al. (2024). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. International Journal of Molecular Sciences, 25(23), 13008. [Link]

  • Gkeka, P. T., et al. (2024). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PubMed. [Link]

  • ResearchGate. (2011). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. [Link]

  • ResearchGate. (2017). Various Synthetic Methods of Benzoxazine Monomers. [Link]

  • Blattes, E., et al. (2004). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 2(15), 2161-2163. [Link]

  • Blattes, E., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. PubMed. [Link]

Sources

Application Note: Development and Evaluation of 2H-Benzo[b]oxazine Derivatives as Hypoxia-Targeted Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

The Strategic Imperative for Targeting Tumor Hypoxia

Solid tumors are characterized by regions of low oxygen, or hypoxia, which arise from rapid cell proliferation that outpaces the development of an adequate blood supply.[1][2] This hypoxic microenvironment is not a passive bystander; it actively contributes to malignant progression, metastasis, and profound resistance to conventional cancer treatments like radiation and chemotherapy.[3][4] Consequently, the ability to selectively eliminate hypoxic tumor cells represents a significant unmet need and a compelling therapeutic opportunity.[3]

Hypoxia-Activated Prodrugs (HAPs), also known as bioreductive drugs, are an innovative class of therapeutics designed to exploit this unique feature of the tumor microenvironment.[1][5] These agents exist as relatively non-toxic precursors that undergo enzymatic reduction to highly cytotoxic forms specifically under the low-oxygen conditions prevalent in tumors.[2][4] This targeted activation minimizes damage to healthy, well-oxygenated tissues, offering a wider therapeutic window.[4] Among various scaffolds for HAPs, nitroaromatic compounds are particularly prominent, and derivatives of the 2H-benzo[b][6][7]oxazine class have emerged as a promising platform for developing novel hypoxia-targeted agents.[3][6][8]

This guide provides a comprehensive overview of the mechanism, synthesis, and evaluation protocols for 2H-benzo[b]oxazine derivatives as HAPs.

Mechanism of Action: Oxygen-Modulated Bioreduction

The selective toxicity of nitroaromatic HAPs, including 2H-benzo[b]oxazine derivatives, hinges on an elegant, oxygen-sensitive metabolic pathway. The core of this strategy is the nitro group (—NO₂), which acts as a hypoxia-sensitive "trigger".[8][9]

Under normal oxygen levels (normoxia), the nitro group can undergo a one-electron reduction, typically catalyzed by ubiquitous intracellular reductases such as NADPH:cytochrome P450 oxidoreductase.[1][4] This process forms a transient nitro radical anion.[8][9] In the presence of molecular oxygen, this radical is immediately and efficiently re-oxidized back to the original nitro compound in a "futile cycle," preventing the accumulation of any toxic metabolite.[4][10]

Conversely, in the hypoxic environment of a tumor where oxygen is scarce, this futile cycle is broken. The nitro radical anion is not re-oxidized and can undergo further irreversible reductions, proceeding through nitroso and hydroxylamine intermediates to ultimately form an amine.[8][9] This reductive cascade dramatically alters the electronic properties of the molecule, unmasking a potent cytotoxic effector that can induce cellular damage, often through DNA cross-linking or alkylation.[1][11] Certain 2H-benzo[b]oxazine compounds have been shown to not only selectively inhibit cancer cell growth but also down-regulate key hypoxia-induced genes like HIF-1α and VEGF, further disrupting the tumor's survival mechanisms.[3][6]

G cluster_0 Normoxic Tissue (>2% O2) cluster_1 Hypoxic Tumor Tissue (<1% O2) Prodrug_N Inactive Prodrug (R-NO2) Radical_N Nitro Radical Anion (R-NO2•−) Prodrug_N->Radical_N One-Electron Reduction (e.g., P450 Reductase) NoToxicity No Cytotoxicity Prodrug_N->NoToxicity Radical_N->Prodrug_N Rapid Re-oxidation (Futile Cycle) O2_N O2 Prodrug_H Inactive Prodrug (R-NO2) Radical_H Nitro Radical Anion (R-NO2•−) Prodrug_H->Radical_H One-Electron Reduction Reduced_H Further Reduced Intermediates (R-NO, R-NHOH) Radical_H->Reduced_H Irreversible Multi-Electron Reduction Active_H Active Cytotoxin (e.g., R-NH2) Reduced_H->Active_H Activation Damage Cell Death (e.g., DNA Damage) Active_H->Damage O2_H O2 Absent

Caption: Bioreductive activation of a nitroaromatic prodrug.

Protocol I: Synthesis of a Representative 2H-Benzo[b][6][7]oxazine Derivative

This protocol describes a general method for synthesizing a 2H-benzo[b][6][7]oxazine scaffold, adapted from published procedures.[3] This synthesis involves the reaction between a 2-aminophenol and a suitable dielectrophile.

Principle: The synthesis is achieved via a nucleophilic substitution reaction. The phenoxide and amine groups of 2-aminophenol react with an appropriate reagent to form the heterocyclic oxazine ring. A phase-transfer catalyst is used to facilitate the reaction between the aqueous and organic phases.

Materials and Reagents:

  • 2-Aminophenol

  • Dichloromethane (DCM)

  • Aqueous Potassium Carbonate (K₂CO₃), 20% w/v

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Appropriate dielectrophile (e.g., a substituted 1,2-dihaloethane for ring formation)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in dichloromethane (approx. 40 mL per 0.001 mol of aminophenol) in a round-bottom flask, add aqueous potassium carbonate (20% w/v) and tetrabutylammonium hydrogen sulfate (0.5 eq).

    • Rationale: DCM serves as the organic solvent. Aqueous K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, making it a better nucleophile. TBAHS is a phase-transfer catalyst that shuttles the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.

  • Initial Stirring: Stir the biphasic mixture vigorously for 2 hours at room temperature. This ensures complete formation of the phenoxide and its transfer to the organic phase.

  • Addition of Electrophile: Add the dielectrophilic reagent (e.g., a substituted 1,2-dihaloethane, 1.1 eq) to the mixture.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure 2H-benzo[b][6][7]oxazine derivative.[3]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques.

Data Presentation: Expected Analytical Characteristics

Analysis TechniqueExpected DataPurpose
¹H NMR Chemical shifts and coupling constants for aromatic and aliphatic protons.Confirms the proton framework of the synthesized structure.
¹³C NMR Chemical shifts for all unique carbon atoms in the molecule.Confirms the carbon backbone and presence of key functional groups.
HRMS Exact mass of the molecular ion [M+H]⁺ or [M]⁺.Confirms the elemental composition and molecular formula.
FT-IR Characteristic absorption bands (e.g., C-O-C, N-H, C=C aromatic).Identifies key functional groups present in the molecule.[12]

Protocol II: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity

The primary goal of in vitro testing is to quantify the differential toxicity of the compound on cancer cells under normal oxygen versus low oxygen conditions. This is typically expressed as the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC₅₀ (concentration causing 50% inhibition of cell growth) under normoxia to the IC₅₀ under hypoxia.

G cluster_workflow In Vitro Hypoxia Selectivity Workflow A 1. Seed Cancer Cells (e.g., HepG2, A549) in 96-well plates B 2. Incubate for 24h (Allow cells to attach) A->B C1 3a. Normoxic Control (21% O2, 5% CO2) B->C1 C2 3b. Hypoxic Condition (<1% O2, 5% CO2) (Hypoxia Chamber) B->C2 D1 4a. Add Compound (Serial Dilutions) C1->D1 D2 4b. Add Compound (Serial Dilutions) C2->D2 I Validation: Western Blot for HIF-1α stabilization in parallel experiment C2->I E1 5a. Incubate for 48-72h D1->E1 E2 5b. Incubate for 48-72h D2->E2 F 6. Assess Viability (MTT Assay) E1->F E2->F G 7. Data Analysis - Calculate IC50 (Normoxia) - Calculate IC50 (Hypoxia) F->G H 8. Determine HCR (IC50 Normoxia / IC50 Hypoxia) G->H

Caption: Workflow for assessing hypoxia-selective cytotoxicity in vitro.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HepG2, A549, HCT116) in the recommended medium. Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Induction of Hypoxia:

    • Place one set of plates in a standard cell culture incubator (normoxia: ~21% O₂, 5% CO₂).

    • Place the duplicate set of plates into a hypoxic chamber flushed with a gas mixture of <1% O₂, 5% CO₂, and balanced N₂.[13] Allow cells to acclimate for at least 4-6 hours.

    • Validation: To confirm the establishment of a hypoxic state, a parallel experiment can be run where cell lysates are collected after hypoxic exposure and analyzed for the stabilization of HIF-1α protein via Western blot.[14]

  • Compound Treatment: Prepare serial dilutions of the 2H-benzo[b]oxazine derivative in culture medium. Add the compound solutions to the appropriate wells on both the normoxic and hypoxic plates. Include vehicle-only controls.

  • Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for a defined period (typically 48-72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both normoxic and hypoxic conditions.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR). A higher HCR indicates greater selectivity for hypoxic cells.

Data Presentation: Representative Cytotoxicity Data

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)
Compound 10 >60087 ± 1.8> 6.9
Compound 11 >100010 ± 3.7> 100
Doxorubicin (Control) 0.55.00.1
(Data adapted from a study on HepG2 cells, for illustrative purposes)[3]

Protocol III: In Vivo Efficacy in a Xenograft Tumor Model

In vivo studies are critical to determine if the promising in vitro selectivity translates into anti-tumor efficacy in a complex biological system.[15] This protocol outlines a general approach using a subcutaneous xenograft model.

G cluster_workflow In Vivo Efficacy Workflow A 1. Implant Human Tumor Cells (e.g., H82 SCLC) subcutaneously in immunocompromised mice B 2. Monitor Tumor Growth (Wait until tumors reach ~100-200 mm³) A->B C 3. Randomize Mice into treatment groups (Vehicle, Test Compound) B->C D 4. Administer Treatment (e.g., i.p. injection) according to a defined schedule C->D E 5. Monitor Tumor Volume and Body Weight regularly D->E F 6. Pharmacodynamic Study (Optional) - Inject Pimonidazole (hypoxia marker) - Inject Hoechst 33342 (perfusion marker) 1 hr before sacrifice E->F G 7. Endpoint Reached (Tumor size limit or study duration) E->G F->G H 8. Excise Tumors & Tissues - Weigh tumors - Process for Histology (H&E, IHC for CD31, pimonidazole) G->H I 9. Analyze Data - Tumor Growth Inhibition (TGI) - Survival Analysis - Histological Quantification H->I

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Step-by-Step Methodology:

  • Animal Model and Tumor Implantation: Implant a suspension of human cancer cells (e.g., 5x10⁶ H82 SCLC cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[16]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control (vehicle) groups.

  • Treatment Administration: Administer the 2H-benzo[b]oxazine derivative via an appropriate route (e.g., intraperitoneal injection, i.p.) at a specified dose and schedule.[16]

  • Efficacy Monitoring: Measure tumor dimensions and animal body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Body weight is a key indicator of systemic toxicity.

  • Pharmacodynamic Assessment (Optional Satellite Group): To confirm that the drug is targeting hypoxic regions, a separate group of animals can be used for pharmacodynamic studies.[16]

    • One hour before the planned sacrifice, administer the hypoxia marker pimonidazole i.p.

    • One minute before sacrifice, administer a perfusion marker like Hoechst 33342 intravenously.

  • Endpoint and Tissue Collection: The study endpoint is typically reached when tumors in the control group reach a maximum allowed size. Euthanize the animals and excise the tumors.

  • Analysis:

    • Efficacy: Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the vehicle control.

    • Histology: Fix tumors in formalin and embed in paraffin. Section the tumors and perform histological staining:

      • H&E (Hematoxylin and Eosin): To assess overall morphology and the extent of necrosis.[16]

      • Immunohistochemistry (IHC): Stain for pimonidazole adducts to visualize hypoxic regions, and for CD31 to assess microvessel density.[16]

    • Interpretation: An effective hypoxia-targeted compound should show significant TGI and an increase in tumor necrosis, particularly in regions that stain positive for hypoxia markers.

Conclusion and Future Perspectives

The 2H-benzo[b]oxazine scaffold represents a versatile and promising platform for the design of next-generation Hypoxia-Activated Prodrugs. The protocols outlined here provide a robust framework for the synthesis, in vitro screening, and in vivo validation of these compounds. Successful demonstration of hypoxia-selective cytotoxicity in vitro and target-specific efficacy in vivo can validate a compound's potential for further preclinical and clinical development.[17] Future work in this area may focus on optimizing the scaffold to improve potency and selectivity, conjugating different cytotoxic effector moieties, and developing theranostic versions that combine therapeutic activity with imaging capabilities for real-time monitoring of tumor hypoxia.[5][17]

References

  • Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][6][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206. [Link]

  • Meng, F., et al. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 10, 606. [Link]

  • Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][6][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PMC, 19(15), 4204–4206. [Link]

  • Wang, L., et al. (2011). Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4545-4548. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

  • Guise, C. P., et al. (2014). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Chinese Journal of Cancer, 33(2), 80-86. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link]

  • Guise, C. P., et al. (2014). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PMC. [Link]

  • Guise, C. P., et al. (2014). Bioreductive prodrugs as cancer therapeutics: Targeting tumor hypoxia. ResearchGate. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

  • Tomas, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Silva, M., et al. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC. [Link]

  • Brown, J. M. (2007). Targeting tumors with hypoxia-activated cytotoxins. Frontiers in Bioscience, 12, 4906-4916. [Link]

  • Udo, U. J., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(3), 335-341. [Link]

  • Guyon, J. (2020). What are some in vitro experiments that can be performed to target hypoxia? ResearchGate. [Link]

  • Wigerup, C., et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 22(23), 5707-5713. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(10), 22-29. [Link]

  • Ke, T., et al. (2021). Detecting hypoxia in vitro using 18 F-pretargeted IEDDA “click” chemistry in live cells. Chemical Communications, 57(51), 6299-6302. [Link]

  • Shibu, M. A., et al. (2021). In Vitro Assay for the Assessment of Oxygen Depletion Triggers in Human Cell Lines, Associated with Improving Responses to Cancer Therapy. ResearchGate. [Link]

  • Grimm, F. A., et al. (2013). Identification of Chemical Compounds that Induce HIF-1α Activity. Journal of Biomolecular Screening, 18(6), 702-712. [Link]

  • Sun, J. D., et al. (2010). Abstract 4465: In vivo antitumor characterization of the hypoxia-activated prodrug TH-302 in a preclinical SCLC xenograft model. Cancer Research, 70(8_Supplement), 4465. [Link]

  • Guise, C. P., et al. (2017). Evaluation of the hypoxia selectivity of lead prodrug 6 in vitro and in vivo. ResearchGate. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]

  • Zervosen, A., et al. (2024). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Molecules, 29(10), 2296. [Link]

  • Duan, J. X., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology, 11, 642200. [Link]

  • Jones, G. R., et al. (2007). Representative benzo and naphtho 1,2-oxazine derivatives. ResearchGate. [Link]

  • Flores-Alamo, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1147–1160. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-3,4-dihydro-2H-1,3-benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-3,4-dihydro-2H-1,3-benzoxazine. This guide is designed for researchers, chemists, and materials scientists aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target molecule. As the synthesis of benzoxazines, particularly those derived from natural phenols like guaiacol (2-methoxyphenol), is pivotal for developing advanced, sustainable polymer systems, mastering this procedure is essential.

This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the benzoxazine-forming reaction to provide a robust framework for rational problem-solving. We will address frequently encountered challenges, from persistently low yields to purification difficulties, providing actionable solutions grounded in chemical principles.

Understanding the Core Synthesis: The Mannich Reaction

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is classically achieved through a one-pot Mannich condensation reaction.[1][2][3] This reaction involves three key components: a phenol, a primary amine, and formaldehyde. For the specific synthesis of an 8-methoxy variant, the phenolic component is typically 2-methoxyphenol (guaiacol).

The reaction proceeds through a series of steps, including the formation of an iminium ion from the amine and formaldehyde, followed by electrophilic attack on the electron-rich ortho position of the phenolic ring. A final intramolecular condensation closes the oxazine ring.[4][5] A thorough understanding of this mechanism is the first step in troubleshooting, as it highlights the critical intermediates and potential side reactions.

Mannich_Reaction_Mechanism Amine Primary Amine (R-NH₂) Iminium Iminium Ion [R-NH=CH₂]⁺ Amine->Iminium + CH₂O, -H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Intermediate Mannich Base Intermediate Iminium->Intermediate Phenol 2-Methoxyphenol (Guaiacol) Phenol->Intermediate + Iminium Ion - H⁺ Benzoxazine 8-Methoxy-3-R-3,4-dihydro- 2H-1,3-benzoxazine Intermediate->Benzoxazine + CH₂O - H₂O (Ring Closure)

Caption: General mechanism for 1,3-benzoxazine formation via Mannich condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of 8-methoxy-1,3-benzoxazine?

The three most critical parameters are:

  • Reactant Stoichiometry and Purity: A precise molar ratio of phenol:amine:formaldehyde is crucial. A common ratio is 1:1:2. The purity of reactants, especially the formaldehyde source (paraformaldehyde is often preferred over aqueous formalin to minimize water), is paramount.

  • Temperature Control: The reaction is typically exothermic. Insufficient heating can lead to a sluggish reaction, while excessive temperatures can promote the formation of undesirable side products, including oligomers and polymers.[6]

  • Solvent Choice: While the reaction can be run solvent-free, the use of a solvent like 1,4-dioxane, toluene, or even greener solvent-free microwave-assisted methods can significantly impact reaction rate and product isolation.[7][8]

Q2: I'm getting a complex mixture of products instead of a clean benzoxazine. What's happening?

This is a common issue often stemming from side reactions. The primary culprits include:

  • Formation of Oligomers/Polymers: If the temperature is too high or the reaction time is excessively long, the newly formed benzoxazine can undergo premature ring-opening polymerization.[6]

  • Formation of Triazine Chains: Especially when using diamines, hyperbranched triazine chains can form, leading to gelation of the reaction mixture.[9]

  • Unreacted Intermediates: The reaction may stall at the intermediate Mannich base stage if the ring-closure step is not efficiently initiated.[5]

Q3: My final product is a viscous, dark oil that is difficult to purify. Is this normal?

Yes, crude benzoxazine monomers are often obtained as yellowish-brown viscous liquids or oils.[7] This does not necessarily indicate low purity but does necessitate a robust purification strategy. Purification typically involves a basic wash (e.g., with 2M NaOH) to remove unreacted phenol, followed by solvent extraction and finally, recrystallization or column chromatography.[8]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical workflow for resolving them.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckReactants 1. Verify Reactant Quality - Purity of Guaiacol/Amine? - Source of Formaldehyde? Start->CheckReactants CheckStoich 2. Confirm Stoichiometry - Ratio 1:1:2 (Phenol:Amine:CH₂O)? Start->CheckStoich CheckConditions 3. Analyze Reaction Conditions - Temperature too high/low? - Reaction time optimal? Start->CheckConditions CheckWorkup 4. Review Workup & Purification - Inefficient extraction? - Incorrect recrystallization solvent? Start->CheckWorkup SolutionReactants Action: - Use high-purity reactants. - Switch to paraformaldehyde. CheckReactants->SolutionReactants Issue Found SolutionStoich Action: - Recalculate and re-weigh accurately. CheckStoich->SolutionStoich Issue Found SolutionConditions Action: - Monitor with TLC. - Adjust temp/time as needed. - Consider microwave synthesis. CheckConditions->SolutionConditions Issue Found SolutionWorkup Action: - Perform basic wash (NaOH). - Screen solvents for purification. CheckWorkup->SolutionWorkup Issue Found

Sources

Technical Support Center: Purification of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this versatile heterocyclic compound. As specialists in synthetic and medicinal chemistry, we understand that the path from crude reaction mixture to a highly pure, crystalline product can be fraught with challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome common purification hurdles, ensuring the integrity and reliability of your downstream applications.

The synthesis of benzoxazines, typically via a Mannich reaction, is robust, but often yields a crude product contaminated with oligomers, unreacted starting materials, and various side products.[1] The purity of the final monomer is paramount, as even minor impurities can significantly impact its polymerization behavior and the final properties of the resulting polybenzoxazine resins.[2][3]

This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: My crude product is a viscous, colored oil or gum that is difficult to handle. How can I isolate a solid product?

Answer:

This is the most common initial challenge. The formation of a yellowish-brown viscous liquid or a red mucus-like substance is typical for this class of synthesis.[4] This state is often due to the presence of low-molecular-weight oligomers and residual solvent. The primary goal is to induce precipitation or crystallization.

Root Causes & Solutions:

  • Incomplete Reaction or Excess Reagents: Unreacted starting materials can act as a solvent for the product, preventing solidification.

  • Oligomer Formation: High temperatures and polar solvents can promote the formation of oligomers, which are inherently gummy.[1]

  • Residual Solvent: Solvents like 1,4-dioxane used in the synthesis can be difficult to remove completely on a rotary evaporator and can keep the product oily.

Troubleshooting Protocol:

  • Step 1: Initial Solvent Wash (Methanol Trituration):

    • After removing the reaction solvent in vacuo, add cold methanol to the viscous crude product. The volume should be sufficient to fully immerse the oil (e.g., 5-10 mL per gram of crude material).

    • Stir the mixture vigorously with a spatula or magnetic stirrer. The desired benzoxazine is often less soluble in cold methanol than the impurities.

    • You should observe the oil slowly hardening into a powder or a brittle solid. This process may take several hours. For stubborn oils, placing the flask in an ice bath or refrigerator can facilitate precipitation.

    • Filter the resulting solid, wash it with a small amount of fresh, cold methanol, and dry it under vacuum. This "methanol-washed" powder is your starting point for further purification.[4][5]

  • Step 2: If Methanol Fails - The "Anti-Solvent" Approach:

    • Dissolve the crude oil in a minimal amount of a good solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Slowly add a non-polar "anti-solvent" like hexanes or petroleum ether dropwise while stirring vigorously.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

    • Cool the mixture in an ice bath to maximize the precipitation of your product.

    • Collect the solid by filtration.

Problem 2: My product is still colored (yellow or brown) after initial washing and drying. How can I decolorize it?

Answer:

Color in the final product often indicates the presence of oxidized impurities or high-molecular-weight byproducts. While a faint yellow tint might be acceptable for some applications, achieving a colorless or white crystalline solid is often necessary for high-purity standards.

Troubleshooting Protocol:

  • Recrystallization with Activated Carbon:

    • Principle: Activated carbon has a high surface area and can adsorb colored impurities.

    • Procedure:

      • Choose an appropriate solvent system for recrystallization. A single solvent like methanol or a binary system like ethyl acetate/hexanes often works well.[5] Anhydrous ether has also been reported to yield colorless crystals via slow evaporation.[4]

      • Dissolve the impure solid in the minimum amount of the chosen solvent at its boiling point.

      • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

      • Swirl the mixture and keep it hot for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon. The filtrate should be significantly less colored.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce the formation of colorless crystals.

      • Collect the crystals by filtration.

  • Column Chromatography:

    • If recrystallization is ineffective, column chromatography is the most robust method for removing colored impurities. A detailed protocol is provided in the next section.

Problem 3: Thin-Layer Chromatography (TLC) of my product shows multiple spots. What are they and how can I achieve separation?

Answer:

Multiple spots on a TLC plate confirm the presence of impurities. For 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, these could be:

  • Unreacted 2-methoxyphenol: A polar spot that may streak.

  • Oligomers/Byproducts: Often seen as a series of spots close to the baseline or as a streak.[1]

  • Other reaction intermediates.

Flash column chromatography is the definitive method for separating these components.[6][7]

Detailed Protocol: Flash Column Chromatography

  • Step 1: Determine the Eluent System:

    • Use TLC to find a solvent system that gives good separation between your desired product spot and the impurities. Aim for an Rf value of 0.25 - 0.35 for the product.

    • Common eluent systems for benzoxazines are gradients of ethyl acetate in hexanes or petroleum ether. Start with a 10:1 Hexanes:EtOAc mixture and gradually increase the polarity.

  • Step 2: Prepare the Column:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Step 3: Load the Sample:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • For better resolution, it is preferable to pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent (e.g., DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Step 4: Elute and Collect Fractions:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Gradually increase the polarity of the eluent (e.g., from 10:1 to 5:1 to 2:1 Hexanes:EtOAc) to elute your product and then any more polar impurities.

    • Combine the pure fractions (those containing only your product spot on TLC), and remove the solvent in vacuo.

Visualization of the Purification Workflow:

PurificationWorkflow Crude Crude Oily Product Methanol_Wash Methanol Wash / Trituration Crude->Methanol_Wash Isolate Solid Solid_Impure Impure Solid Powder Methanol_Wash->Solid_Impure Recrystallization Recrystallization (+/- Activated Carbon) Solid_Impure->Recrystallization Remove Color/ Minor Impurities Column_Chromatography Flash Column Chromatography Solid_Impure->Column_Chromatography Complex Mixture Recrystallization->Column_Chromatography If Impurities Persist Final_Product Pure Crystalline Product Recrystallization->Final_Product If Pure by TLC Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Pure_Fractions->Final_Product Evaporate Solvent

Caption: General purification workflow for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

Problem 4: My purified product shows a broad polymerization exotherm in Differential Scanning Calorimetry (DSC). Is it pure?

Answer:

Not necessarily. The DSC profile is highly sensitive to impurities. A pure benzoxazine monomer should exhibit a sharp, well-defined exothermic peak corresponding to its ring-opening polymerization.

  • Broad Exotherm: This often indicates the presence of oligomers or residual catalysts (e.g., acidic or basic impurities) that initiate polymerization over a wider temperature range.[2]

  • Shifted Exotherm Peak: The presence of impurities can lower the onset temperature of polymerization.[2]

Troubleshooting Decision Tree:

DSCTroubleshooting Start Analyze Product by DSC Profile Observe DSC Profile Start->Profile Sharp Sharp, Single Exotherm Profile->Sharp Good Broad Broad or Shifted Exotherm Profile->Broad Bad Accept Purity is Likely High Sharp->Accept Check_NMR Check 1H NMR for Impurities Broad->Check_NMR Repurify Repurify Sample (Recrystallize or Column) Check_NMR->Repurify Repurify->Start

Caption: Decision tree for troubleshooting DSC results.

If you observe a poor DSC profile, re-analyzing the sample by ¹H NMR is recommended to check for subtle impurities. If found, an additional purification step (recrystallization or column chromatography) is warranted. Comparing the DSC thermograms of the crude product versus the purified product can be a powerful way to validate the success of your purification protocol.[3]

Summary of Key Purification Parameters
MethodPurposeTypical Solvents/ReagentsKey Considerations
Methanol Wash Initial isolation of solid from crude oil.Cold MethanolEffective for removing highly soluble impurities and unreacted starting materials.[4][5]
Recrystallization High-level purification and decolorization.Methanol, Ethanol, Anhydrous Ether, Ethyl Acetate/Hexanes.[4][5][8]Slow cooling is crucial for large, high-purity crystals. Use activated carbon for colored solutions.
Column Chromatography Separation of complex mixtures.Silica Gel; Hexanes/Ethyl Acetate gradient.[6][7]Essential when TLC shows multiple, close-running spots.
References
  • 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information.[Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. ResearchGate.[Link]

  • Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. ResearchGate.[Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]

  • Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate.[Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate.[Link]

  • 6-Allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][4][9]oxazine. National Center for Biotechnology Information.[Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University.[Link]

  • (PDF) Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. ResearchGate.[Link]

  • Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. ResearchGate.[Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.[Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information.[Link]

  • Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[4][9] Benzoxazine Derivatives using Vilsmeier Reagent. ResearchGate.[Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.[Link]

  • Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research.[Link]

  • 4-Hydroxynaphtho[1,8-de][4][10]oxazine in the Synthesis of 1,2,8-Trisubstituted Naphthalenes. Novel Isoxazole 2-oxide to Nitrile. Preprints.org.[Link]

  • 3,4-Dihydro-2H-benzo[1][4]oxazine derivatives as 5-HT6 receptor antagonists. PubMed.[Link]

  • Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide. National Center for Biotechnology Information.[Link]

  • Introduction to Commercial Benzoxazine and Their Unique Properties. ResearchGate.[Link]

  • Naphtho[1,8-de][4][10]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and. Semantic Scholar.[Link]

Sources

Technical Support Center: Optimizing Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with benzoxazine chemistry. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying principles that govern success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing benzoxazine monomers?

A1: The most common and versatile method for synthesizing benzoxazine monomers is a one-pot Mannich condensation reaction .[1] This process involves the reaction of a phenol, a primary amine, and formaldehyde, typically in a 1:1:2 molar ratio.[1] The versatility of this reaction is a key advantage, as a wide variety of phenols and amines can be used, allowing for extensive molecular design flexibility to tailor the final properties of the monomer and subsequent polymer.[2]

The general reaction scheme is as follows:

Phenol Phenol Process + Phenol->Process Amine Primary Amine (R-NH2) Amine->Process Formaldehyde Formaldehyde (CH2O) Formaldehyde->Process Monomer Benzoxazine Monomer Process->Monomer Byproduct H2O Monomer->Byproduct Condensation

Caption: One-pot Mannich condensation for benzoxazine synthesis.

Q2: How does the choice of solvent impact the synthesis reaction?

A2: The reaction medium is a critical parameter that influences reactant solubility, reaction kinetics, and the formation of side products.[3] While solvent-free methods are gaining popularity for being cost-effective and environmentally friendly[3][4], solvents are often necessary.

  • Common Solvents: Toluene, dioxane, and ethanol are frequently used.[3]

  • Influence on Reaction: The solvent must effectively dissolve the phenol and amine precursors. For instance, a toluene/isopropanol mixture has been successfully used for synthesizing monomers from dichlorinated diamines.[5]

  • Purification Challenges: High-boiling-point solvents like toluene can be difficult to remove completely during purification without causing some degradation of the benzoxazine product at the required high temperatures.[6] Greener solvents like ethanol and ethyl acetate are effective alternatives that simplify purification.[7]

Q3: What causes the high curing temperatures for benzoxazine polymerization, and can it be reduced?

A3: Benzoxazines polymerize through a thermally induced cationic ring-opening polymerization (ROP) of the oxazine ring.[8][9] This process typically requires high temperatures, often in the range of 180–250°C, which can be a significant drawback, limiting their use with thermally sensitive components.[10][11]

The high temperature is necessary to overcome the activation energy for opening the relatively stable oxazine ring.[12] However, this temperature can be significantly reduced in several ways:

  • Catalysts: Lewis acids are highly effective at lowering the curing temperature by coordinating with the oxygen or nitrogen atoms of the oxazine ring, facilitating its opening.[13] Phenolic compounds, including impurities from the synthesis, can also act as catalysts.[8]

  • Monomer Structure Modification: Incorporating functional groups that can auto-catalyze the polymerization is a powerful strategy. For example, monomers containing carboxylic acid[14][15] or phenolic hydroxyl groups[16] have shown dramatically lower ROP temperatures, in some cases below 160°C.[16]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low or No Yield of Benzoxazine Monomer
  • Potential Cause & Explanation:

    • Incorrect Stoichiometry: The Mannich condensation requires a precise molar ratio of phenol, amine, and formaldehyde (typically 1:1:2). An excess or deficit of any reactant can lead to incomplete reaction or the formation of undesired side products.

    • Inadequate Reaction Temperature/Time: The reaction requires sufficient thermal energy to proceed to completion. If the temperature is too low or the reaction time too short, conversion will be poor. Synthesis is often carried out at temperatures between 80-90°C for several hours.[17]

    • Precipitation of Intermediates: Particularly when using diamines, hyperbranched crosslinked structures can form at the initial stages and precipitate out of the reaction mixture, halting the synthesis and reducing the yield of the desired bifunctional monomer.[17][18]

    • Poor Reactant Solubility: If the chosen solvent does not adequately dissolve the phenol and amine precursors, the reaction will be slow and inefficient.

  • Recommended Solutions & Protocol:

    • Verify Stoichiometry: Carefully calculate and weigh all reactants. Use paraformaldehyde as a stable source of formaldehyde.

    • Optimize Reaction Conditions:

      • Start with a reaction temperature of 80-90°C and a reaction time of 8 hours.[17]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for your specific system.

    • Improve Solubility: If reactants are not fully dissolved, consider a different solvent system. A mixture of solvents, such as toluene/isopropanol, can sometimes improve solubility and prevent precipitation.[5]

    • Adopt a Sequential Addition Approach: For problematic syntheses, especially with diamines, consider a multi-step approach where intermediates are formed before the final ring-closing step.[12][19]

ParameterRecommendationRationale
Solvent Toluene, Dioxane, Ethanol, or Solvent-freeChoice depends on reactant solubility and purification strategy.[3][7]
Temperature 80 - 110 °CProvides sufficient energy for condensation while minimizing side reactions.[17]
Time 4 - 8 hoursEnsure complete conversion. Monitor with TLC.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of sensitive phenols or amines.
Problem 2: Product Contains Impurities or Oligomers
  • Potential Cause & Explanation:

    • Side Reactions: Besides the desired benzoxazine ring formation, side reactions can produce linear oligomers or other impurities. Phenolic impurities, in particular, can catalyze polymerization even at low temperatures, leading to a mixture of monomer and polymer.[8]

    • Incomplete Purification: The crude product will always contain unreacted starting materials and side products. Failure to adequately purify the monomer is a primary cause of inconsistent results in subsequent polymerization.

    • Monomer Instability: Some benzoxazine monomers, especially those with certain functional groups, may have limited shelf stability and can oligomerize over time.

  • Recommended Solutions & Protocol:

    • Rigorous Purification is Essential: The purity of the monomer has an enormous influence on its polymerization behavior.[20] A multi-step purification process is highly recommended.

    • Standard Purification Protocol:

      • Step 1: Aqueous Wash: After the reaction, wash the organic phase with a dilute base solution (e.g., 1N NaOH) to remove unreacted phenol, followed by washing with water until neutral.[11]

      • Step 2: Drying: Dry the organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄).[21]

      • Step 3: Solvent Removal: Remove the solvent under reduced pressure.

      • Step 4: Recrystallization/Chromatography: For the highest purity, perform column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate).[20][21]

    • Verification of Purity:

      • DSC (Differential Scanning Calorimetry): A highly pure monomer will exhibit a single, sharp endothermic melting peak.[20] The presence of multiple or broad peaks suggests impurities.

      • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and identify impurities.[21][22] The spectra of a pure product should show sharp, well-defined peaks corresponding to the benzoxazine structure.

Caption: Workflow for benzoxazine monomer purification and characterization.

References

  • Simplified mechanisms for the polymerization of benzoxazines. (ResearchGate) [Link]

  • Polybenzoxazine. (Wikipedia) [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... (ResearchGate) [Link]

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. (ACS Applied Polymer Materials) [Link]

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. (ACS Publications - Macromolecules) [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (MDPI) [Link]

  • Benzoxazine - Explore the Science & Experts. (ideXlab) [Link]

  • Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. (Preprints.org) [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. (RSC Publishing) [Link]

  • Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. (ACS Sustainable Chemistry & Engineering) [Link]

  • Making Benzoxazines Greener: Design, Synthesis, and Polymerization of a Biobased Benzoxazine Fulfilling Two Principles of Green Chemistry. (ACS Publications) [Link]

  • Synthesis and Properties of Benzoxazine Resins. (ResearchGate) [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (ResearchGate) [Link]

  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. (CORE) [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. (ResearchGate) [Link]

  • Methods for preparing benzoxazines using aqueous solvent.
  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (ResearchGate) [Link]

  • Synthesis and properties of a novel bio-based benzoxazine resin with excellent low-temperature curing ability. (ResearchGate) [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (PMC - NIH) [Link]

  • Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. (ResearchGate) [Link]

  • (PDF) Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (ResearchGate) [Link]

  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. (ResearchGate) [Link]

  • Resorcinol-Based Benzoxazine with Low Polymerization Temperature. (ResearchGate) [Link]

  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. (ACS Publications) [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. (MDPI) [Link]

  • Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. (ACS Publications) [Link]

  • Synthesis of Bz monomers (a) one-step synthesis of representative... (ResearchGate) [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (Middle East Technical University) [Link]

  • How to open the resin when synthesis benzoxazine monomer? and what caused it? (ResearchGate) [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (MDPI) [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (PMC) [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (ResearchGate) [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (PMC - NIH) [Link]

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. (RSC Publishing) [Link]

Sources

common pitfalls in the synthesis of benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzoxazine derivative synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of benzoxazine monomers. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the intricacies of benzoxazine chemistry and achieve optimal results in your research and development endeavors.

Part 1: Troubleshooting Guide - Reaction & Synthesis

This section addresses common pitfalls encountered during the synthesis of benzoxazine monomers, which are typically formed through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[1][2]

Q1: My benzoxazine synthesis resulted in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?

A1: Low yields and the formation of byproducts are frequent challenges in benzoxazine synthesis, often stemming from side reactions. The primary culprits are often related to reaction control and the reactivity of the starting materials.

Underlying Causes:

  • Formation of Oligomers and Polymers: Unwanted oligomerization can occur, especially at elevated temperatures, leading to a mixture of low molecular weight species instead of the desired monomer.[3] This is particularly prevalent with monofunctional benzoxazines.[3]

  • Side Reactions with Formaldehyde: Formaldehyde can react with the phenol to form phenolic resins or with the amine to generate triazine structures, especially if the reaction conditions are not carefully controlled.[4]

  • Influence of Reactant Purity: The presence of impurities in the starting materials, such as residual phenols, can act as catalysts and unfavorably influence the polymerization pathway.[3][5]

  • pH Control: The pH of the reaction medium is a critical factor. For instance, when using weak amines, a strongly acidic condition may be necessary to achieve a high yield.[6]

Troubleshooting & Optimization Protocol:

  • Reactant Stoichiometry and Addition Order: The reaction between formaldehyde and the primary amine to form an active intermediate is often the first step.[7] A study on the effect of phenol on the synthesis has shown that the reaction between the formaldehyde-amine derivative and the phenol is the controlling step.[8][9][10]

    • Recommendation: Carefully control the stoichiometry, typically a 1:1:2 molar ratio of phenol:amine:formaldehyde. Consider a stepwise addition, allowing the amine and formaldehyde to react first before adding the phenol.

  • Temperature Management: High reaction temperatures can favor side reactions and oligomerization.[3]

    • Recommendation: Maintain a moderate reaction temperature, typically between 60-90°C.[4][9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.

  • Solvent Selection: The choice of solvent can significantly impact the reaction pathway.

    • Recommendation: Toluene or a mixture of toluene and isopropanol are commonly used and can help suppress the formation of triazine byproducts.[4] Dioxane has also been reported as a suitable solvent.[6]

  • Starting Material Purity: Impurities can have a profound effect on the polymerization behavior.[11][12][13]

    • Recommendation: Ensure high purity of all reactants. Purify starting materials if necessary. For example, phenols can be purified by recrystallization or distillation.

Diagram: Benzoxazine Synthesis Workflow

The following diagram illustrates a typical workflow for benzoxazine synthesis, highlighting key control points.

cluster_prep Reactant Preparation cluster_reaction Synthesis Reaction cluster_workup Work-up & Isolation Reactants Phenol, Amine, Formaldehyde Purification Purify Reactants Reactants->Purification Reaction_Setup Solvent & Stoichiometry Purification->Reaction_Setup Temp_Control Temperature Control (60-90°C) Reaction_Setup->Temp_Control Monitoring Reaction Monitoring (TLC/HPLC) Temp_Control->Monitoring Washing Aqueous Wash (e.g., NaOH) Monitoring->Washing Drying Drying Agent (e.g., MgSO4) Washing->Drying Solvent_Removal Evaporation Drying->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product Crude Benzoxazine

Caption: Key stages in the synthesis of benzoxazine monomers.

Part 2: Troubleshooting Guide - Purification & Isolation

This section focuses on overcoming challenges associated with purifying and isolating the synthesized benzoxazine monomers.

Q2: After synthesis, I am struggling to purify my benzoxazine monomer. The crude product is an oil/viscous liquid, and recrystallization is not working. What are my options?

A2: Purification of benzoxazine monomers can be challenging, as they are often obtained as viscous oils or amorphous solids that are difficult to crystallize.[14] The presence of oligomers and other byproducts further complicates purification.[6]

Underlying Causes:

  • Amorphous Nature: Many benzoxazine derivatives do not readily form crystalline solids, making recrystallization ineffective.

  • Presence of Oligomers: Oligomers formed during synthesis can act as impurities that inhibit crystallization and are often difficult to separate from the monomer due to similar polarities.

  • Thermal Sensitivity: Some benzoxazine monomers can be sensitive to heat, and prolonged heating during solvent removal or purification can lead to further oligomerization or degradation.

Troubleshooting & Optimization Protocol:

  • Column Chromatography: This is a powerful technique for separating the desired monomer from byproducts and oligomers.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Monitor the fractions by TLC to isolate the pure product.

  • Solvent Washing/Trituration: If the impurities have significantly different solubilities than the product, this can be a simple and effective purification method.

    • Recommendation: Wash the crude product with a solvent in which the impurities are soluble, but the desired monomer is not (or is only sparingly soluble). For example, washing with cold water or hexane can remove some unreacted starting materials and polar byproducts.[11]

  • Aqueous Work-up: A standard aqueous work-up can remove unreacted phenol and other acidic or basic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer sequentially with a dilute aqueous base (e.g., 1N NaOH) to remove unreacted phenol, followed by water until the pH is neutral.[15]

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

      • Remove the solvent under reduced pressure.

Table 1: Comparison of Purification Techniques for Benzoxazine Monomers

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization High purity for crystalline products.Not effective for oils or amorphous solids.Solid, crystalline benzoxazines.[15]
Column Chromatography Excellent separation of complex mixtures.Can be time-consuming and require large solvent volumes.Oily or amorphous products, and for separating isomers or oligomers.[11]
Solvent Washing Quick and simple.Lower resolution separation.Removing highly soluble or insoluble impurities.
Aqueous Work-up Effectively removes acidic/basic impurities.Requires an organic solvent; may not remove neutral byproducts.Crude products containing unreacted phenol or amine.
Part 3: Troubleshooting Guide - Characterization

Accurate characterization is crucial to confirm the structure and purity of the synthesized benzoxazine derivatives.

Q3: I have synthesized and purified my benzoxazine derivative, but the NMR and FTIR spectra are ambiguous. How can I definitively confirm the structure and the absence of common impurities?

A3: Unambiguous characterization of benzoxazine monomers requires a combination of spectroscopic techniques. Each technique provides specific structural information, and their combined interpretation is key to confirming the desired structure and purity.

Key Spectroscopic Signatures for Benzoxazine Monomers:

  • ¹H NMR Spectroscopy:

    • O-CH₂-N Protons: Look for a singlet at approximately 5.3-5.5 ppm.[15]

    • Ar-CH₂-N Protons: A singlet is typically observed around 4.5-4.7 ppm.[15]

    • Aromatic Protons: These will appear in the range of 6.7-7.5 ppm, and their splitting patterns can confirm the substitution on the phenolic and amine rings.

    • Absence of Phenolic -OH: The disappearance of the broad phenolic -OH proton signal is a strong indicator of successful ring formation.

  • ¹³C NMR Spectroscopy:

    • O-CH₂-N Carbon: A signal around 79-82 ppm.[15]

    • Ar-CH₂-N Carbon: A signal around 50-52 ppm.[15]

  • FTIR Spectroscopy:

    • Oxazine Ring Vibrations: The presence of characteristic peaks around 900-960 cm⁻¹ (C-H out-of-plane bending of the benzene ring attached to the oxazine ring) and 1230-1240 cm⁻¹ (asymmetric stretching of C-O-C) are indicative of the benzoxazine structure.[2][16] The disappearance of the broad -OH stretching band from the starting phenol is also a key indicator.

Common Impurities and Their Spectroscopic Signatures:

  • Unreacted Phenol: A broad -OH peak in the FTIR spectrum (around 3200-3600 cm⁻¹) and a corresponding -OH signal in the ¹H NMR spectrum.

  • Oligomers/Ring-Opened Species: The presence of new phenolic -OH signals in the spectra can indicate premature ring-opening or the formation of oligomeric structures.[17] In the ¹H NMR, this may appear as broad signals.

  • Triazine Byproducts: May show characteristic signals in the ¹H NMR spectrum, for example, a low-intensity signal around 5.1 ppm.[4]

Definitive Characterization Workflow:

  • Combined Spectroscopic Analysis: Always use a combination of ¹H NMR, ¹³C NMR, and FTIR for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized compound.

  • Differential Scanning Calorimetry (DSC): To study the thermal properties, such as melting point and polymerization exotherm.[2][17] A sharp melting endotherm followed by a polymerization exotherm is characteristic of a pure benzoxazine monomer.[17] Impurities can significantly alter the DSC thermogram.[11]

Diagram: Characterization Decision Tree

This diagram outlines a logical approach to characterizing a synthesized benzoxazine derivative.

Start Synthesized Product NMR_FTIR ¹H NMR, ¹³C NMR, FTIR Analysis Start->NMR_FTIR Expected_Signals Expected Signals Present? NMR_FTIR->Expected_Signals Impurity_Signals Impurity Signals Observed? Expected_Signals->Impurity_Signals Yes Repurify Repurify Sample Expected_Signals->Repurify No HRMS HRMS for MW Confirmation Impurity_Signals->HRMS No Impurity_Signals->Repurify Yes DSC DSC for Thermal Properties HRMS->DSC Pure_Product Confirmed Pure Product DSC->Pure_Product

Caption: A workflow for the characterization of benzoxazine derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q4: Can I synthesize benzoxazines from aminophenols? A4: While possible, it is generally difficult to prepare a benzoxazine monomer from an aminophenol because it is an A-B type reactant, which can lead to the formation of oligomeric benzoxazines.[18]

Q5: What is the role of catalysts in benzoxazine synthesis and polymerization? A5: While benzoxazine synthesis (Mannich condensation) is typically performed without a catalyst, the ring-opening polymerization can be catalyzed to lower the curing temperature.[19] Cationic initiators can open the benzoxazine ring at room temperature.[20] Acids are also effective catalysts, but they can have drawbacks like equipment corrosion.[5] Some benzoxazine monomers can be designed to be self-catalytic.[16]

Q6: My purified benzoxazine monomer starts to polymerize during storage. How can I prevent this? A6: Premature polymerization during storage can be caused by trace acidic impurities or exposure to heat and light. Store the purified monomer in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Ensure that all acidic residues from the work-up have been thoroughly removed.

Q7: Are there any "green" or solvent-free methods for benzoxazine synthesis? A7: Yes, solvent-free synthesis methods have been developed and can be advantageous in reducing environmental impact.[2] Microwave-assisted synthesis is another rapid and efficient method that can minimize waste.[14]

References
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020).
  • Cationic ring-opening polymerization of benzoxazines. (1999). ScienceDirect.
  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization P
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
  • Process of ring-opening polymerization of benzoxazines. (2022).
  • Overcoming oligomer formation in benzoxazine polymeriz
  • Technical Support Center: Enhancing the Thermal Stability of Polybenzoxazines. (2025). BenchChem.
  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002).
  • Possible side reaction during the production of benzoxazine monomers based on diamines.
  • Synthesis, Characterization and Structure‐Property Investigations of Benzoxazine Resins with Low Surface Free Energy. (2024). SciSpace.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal. SciSpace.
  • Effect of phenol on the synthesis of benzoxazine. (2015). RSC Publishing.
  • Effect of phenol on the synthesis of benzoxazine. (2015). RSC Publishing.
  • Various Synthetic Methods of Benzoxazine Monomers. (2015).
  • Effect of phenol on the synthesis of benzoxazine | Request PDF.
  • DSC and TGA Characterization of the Benzoxazine Monomers.
  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. (2014). Chinese Journal of Chemistry.
  • Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2013).
  • Synthesis of benzoxazine derivatives and their polymers.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite M
  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024).
  • Simplified mechanisms for the polymerization of benzoxazines. (a) The...
  • Evaluating the Role of Benzoxazine Purity on Rheological and Thermomechanical Pr. SAMPE.
  • Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (2019).
  • Levofloxacin. Wikipedia.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI.
  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. (2009). Middle East Technical University.
  • Full article: Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymeriz
  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources | ACS Applied Polymer Materials. (2021).
  • Synthesis and characterization of bio‐based benzoxazines derived
  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions | Request PDF.
  • Characterisation and Molecular Modelling of Selected Benzoxazines and Their Polymers.

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. We will move beyond simple protocols to address the underlying chemistry, troubleshoot common experimental hurdles, and provide a framework for successful scale-up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick operational overview.

Q1: What is the most common and scalable synthetic route for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine?

A1: The most prevalent and industrially adaptable method is the one-pot Mannich condensation . This reaction involves three core components: a phenol, a primary amine, and formaldehyde. For the target molecule, the specific reactants are 2-methoxyphenol (guaiacol), a primary amine (e.g., aniline or methylamine), and formaldehyde.[1] This method is favored for its operational simplicity and cost-effectiveness.[2]

Q2: Are there greener alternatives to traditional solvent-based synthesis?

A2: Yes. Solvent-free (neat) and microwave-assisted organic synthesis (MAOS) are effective green alternatives.[3] Microwave irradiation, in particular, can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing side-product formation.[3][4] Solventless methods, performed under melt conditions, reduce environmental impact and simplify product work-up.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary concerns are:

  • Formaldehyde Exposure: Formaldehyde is a known carcinogen and sensitizer. Use of paraformaldehyde, a solid polymer of formaldehyde, is often preferred at scale to minimize exposure to formaldehyde gas. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The Mannich reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation. Uncontrolled addition of reagents can lead to a thermal runaway. Controlled addition rates and robust cooling systems are critical.

  • Solvent Handling: If using solvents like 1,4-dioxane or toluene, their flammability and toxicity must be managed with appropriate engineering controls, especially at larger volumes.[2]

Q4: What is a typical yield for this synthesis at lab scale?

A4: Yields are highly dependent on the specific amine used and the reaction conditions (conventional heating vs. microwave). Reported yields for analogous guaiacol-derived benzoxazines can range from good to excellent, often in the 70-90% range under optimized conditions.[3] However, initial attempts or non-optimized reactions may result in lower yields.

Part 2: Experimental Protocols & Scale-Up Considerations

Protocol 1: Lab-Scale Synthesis (5-10 g) via Conventional Heating

This protocol is a representative procedure for synthesizing an N-phenyl substituted version of the target compound.

Objective: To synthesize 8-Methoxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Aniline

  • Paraformaldehyde

  • Toluene or 1,4-Dioxane (solvent)

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (e.g., 6.21 g, 0.05 mol) and aniline (e.g., 4.66 g, 0.05 mol).

  • Solvent Addition: Add 100 mL of toluene. Stir the mixture until all reactants are dissolved.

  • Reagent Addition: To the stirring solution, add paraformaldehyde (e.g., 3.30 g, 0.11 mol, ~2.2 equivalents). Causality Note: Using a slight excess of paraformaldehyde ensures the reaction goes to completion, but a large excess can promote oligomerization.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash it twice with 50 mL of 2 M NaOH solution to remove unreacted phenol. c. Wash the organic layer with 50 mL of brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or a waxy solid, can be purified by recrystallization from a solvent/anti-solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Workflow for Lab-Scale Synthesis

A 1. Charge Reactants (Guaiacol, Aniline) B 2. Add Solvent (Toluene) A->B C 3. Add Paraformaldehyde B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Reaction Monitoring (TLC) D->E E->D Incomplete? F 6. Cool to RT E->F Complete G 7. Aqueous Work-up (NaOH Wash) F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Recrystallization/Chromatography) H->I

Caption: Standard workflow for lab-scale benzoxazine synthesis.

Part 3: Troubleshooting Guide for Scale-Up

Scaling up chemical synthesis introduces challenges not always apparent at the bench. This guide addresses common issues in a Q&A format.

Issue 1: The reaction yield drops significantly upon scaling up.

  • Question: My yield was 85% at a 5g scale, but only 50% at a 200g scale. What went wrong?

  • Answer & Troubleshooting Steps:

    • Inefficient Heat Transfer: Large reaction volumes have poor heat distribution. The core of the reactor may be hotter than the walls, leading to side reactions.

      • Solution: Use a jacketed reactor with overhead mechanical stirring to ensure uniform mixing and temperature. Reduce the heating rate and monitor the internal temperature closely.

    • Inefficient Mixing: Magnetic stirring is ineffective for large volumes. Pockets of poor mixing can lead to localized high concentrations of reagents, promoting oligomerization.[2]

      • Solution: Switch to mechanical overhead stirring with an appropriately sized impeller (e.g., anchor or turbine) to ensure homogeneity.

    • Kinetics of Water Removal: The condensation reaction produces water, which can hydrolyze intermediates and slow the reaction. At a small scale, water may escape more easily.

      • Solution: When scaling up in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction equilibrium towards the product.

Issue 2: A large amount of intractable polymeric/oligomeric byproduct is forming.

  • Question: My crude product is a thick, sticky mess that is very difficult to purify. How can I prevent this?

  • Answer & Troubleshooting Steps:

    • Cause - High Temperature: High temperatures are a primary cause of oligomer formation.[2] The intermediate Mannich base can react with additional phenol and formaldehyde molecules instead of cyclizing.

      • Solution: Lower the reaction temperature and extend the reaction time. A temperature of 80-90°C is often sufficient, even if it requires a longer reaction time.

    • Cause - Incorrect Stoichiometry: An excess of formaldehyde or improper addition can lead to polymerization.

      • Solution: Maintain a strict stoichiometry of approximately 1:1:2 (Phenol:Amine:Formaldehyde). Consider a two-step synthesis: pre-react the amine and formaldehyde at a low temperature (0-10°C) to form the N,N-dihydroxymethylamine intermediate before adding the phenol and heating.[2] This can give better yield and purity.[2]

    • Cause - Solvent Effects: Polar solvents can promote side reactions.[2]

      • Solution: Use non-polar aprotic solvents like toluene or xylene. For solvent-free approaches, ensure the temperature is just above the melting point of the reactants to create a molten state without excessive heat.[2]

Troubleshooting Decision Workflow

node_sol node_sol A Problem Encountered B Low Yield? A->B C Byproduct Formation? A->C D Purification Issues? A->D sol_B1 Check Heat Transfer (Jacketed Reactor) B->sol_B1 Yes sol_B2 Improve Mixing (Overhead Stirrer) B->sol_B2 Yes sol_B3 Remove Water (Dean-Stark) B->sol_B3 Yes sol_C1 Lower Reaction Temp C->sol_C1 Yes sol_C2 Use Two-Step Synthesis C->sol_C2 Yes sol_C3 Check Stoichiometry C->sol_C3 Yes sol_D1 Optimize Recrystallization Solvent System D->sol_D1 Yes sol_D2 Use Column Chromatography D->sol_D2 Yes sol_D3 Consider Bulb-to-Bulb Distillation (if liquid) D->sol_D3 Yes

Caption: Decision tree for troubleshooting common scale-up issues.

Issue 3: The product is a persistent oil and will not crystallize.

  • Question: The literature says the product is a solid, but mine remains a viscous oil even after the solvent is removed. How can I purify it?

  • Answer & Troubleshooting Steps:

    • Impurities Inhibiting Crystallization: Small amounts of unreacted starting materials or oligomeric byproducts can act as crystal growth inhibitors.

      • Solution: First, attempt purification via column chromatography to isolate the pure compound. The purified fraction may then crystallize upon solvent removal or by trituration with a non-polar solvent like cold hexane.

    • Polymorphism/Amorphous State: The product may exist in a stable amorphous state.

      • Solution: Try to induce crystallization by adding a seed crystal (if available) or by performing a slow evaporation of a concentrated solution in a suitable solvent. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

    • Product Is Genuinely an Oil: Depending on the amine used, the final product may indeed be a room-temperature oil. The product 8-Methoxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine has been described as a yellowish oil that crystallizes into a pale white solid after several days.[3]

      • Solution: If the product is pure by NMR and TLC, proceed with it as an oil. For long-term storage, keep it under an inert atmosphere (N₂ or Ar) in a freezer to prevent degradation.

Part 4: Data Summary Table

The following table summarizes typical reaction parameters for the synthesis of N-aryl substituted 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

ParameterConventional HeatingMicrowave-Assisted (MAOS)Scale-Up Considerations & Rationale
Phenol 2-Methoxyphenol2-MethoxyphenolEnsure high purity (>99%) to avoid side reactions.
Amine AnilineAnilineAmine basicity affects reaction rate; weakly basic amines often react faster.[2]
Aldehyde Source ParaformaldehydeParaformaldehydeParaformaldehyde is preferred over aqueous formaldehyde to limit water content and side reactions.[2]
Molar Ratio 1 : 1 : 2.21 : 1 : 2.2A slight excess of paraformaldehyde drives the reaction; a large excess causes oligomerization.
Solvent Toluene / 1,4-DioxaneSolvent-freeSolvent-free is ideal for scale-up (less waste), but requires good temperature control of the melt.
Temperature 90-110 °C120-140 °CLower temperatures minimize byproducts. MAOS allows for rapid, uniform heating to higher setpoints.
Reaction Time 4-8 hours6-15 minutes[3]Drastically reduced time is a key advantage of MAOS. For conventional heating, monitor by TLC.
Typical Yield 60-80%70-90%[3]MAOS often provides higher yields due to shorter reaction times and fewer side products.

References

  • Sharaf El-Din, N. A. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Gala, J., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20, 1147–1153. [Link]

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Amines with Phenols. Journal of the American Chemical Society, 66(11), 1875–1879.
  • Ning, X., & Ishida, H. (1994). A new class of thermosetting resins based on the ring-opening polymerization of benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 32(6), 1121–1129.
  • Lu, J., et al. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Acta Crystallographica Section E, 69(10), o1619. [Link]

  • Lligadas, G., et al. (2013). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Polymer Chemistry, 4(6), 1879-1882. [Link]

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

A Guide to the Structural Confirmation of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzoxazines represent a versatile class of compounds with significant applications ranging from polymer science to medicinal chemistry. Their utility is intrinsically linked to their specific isomeric structure, which dictates their chemical reactivity and biological activity. This guide provides a comprehensive framework for the structural confirmation of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my aim is to provide an in-depth, logical narrative that not only presents the data but also explains the scientific reasoning behind the chosen analytical methods. We will explore the key structural features of the target molecule, compare it with its isomers, and detail the experimental protocols necessary for unambiguous structural elucidation.

The Confirmed Structure and Its Isomeric Landscape

The definitive structure of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is registered under CAS number 151328-20-0. This nomenclature specifies the "[b]" fusion of the benzene and oxazine rings, and the "1,4" arrangement of the oxygen and nitrogen atoms within the heterocyclic ring.

It is crucial to distinguish this structure from its isomers, as the placement of the methoxy group and the arrangement of the heteroatoms within the oxazine ring significantly influence the molecule's properties. The primary isomers of concern are:

  • Positional Isomers of the Methoxy Group: 6-Methoxy and 7-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.

  • Functional Isomers (Ring Structure): 8-Methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine.

The following diagram illustrates the structural differences between these key isomers.

Gcluster_0Isomers of Methoxy-3,4-dihydro-2H-benzoxazineA8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine(Target Molecule)B6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazineA->BPositional IsomerC7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazineA->CPositional IsomerD8-Methoxy-3,4-dihydro-2H-benzo[e][1,3]oxazineA->DFunctional IsomerGcluster_0Synthesis of this compoundA2-Amino-3-methoxyphenolCIntermediateA->C+B2-ChloroethanolB->CDThis compoundC->DCyclizationGcluster_0Synthesis of a [1,3]-Benzoxazine IsomerAPhenolD[1,3]-BenzoxazineA->DBFormaldehydeB->DCPrimary AmineC->D

Caption: Mannich condensation for the synthesis of-b[1][3]enzoxazines.

The choice of starting materials and reaction conditions is therefore the primary determinant of the resulting benzoxazine isomer. A thorough understanding of the synthetic route taken is the first and most critical step in structural confirmation.

Experimental Protocols

To provide actionable guidance, the following are detailed protocols for the key analytical techniques discussed.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 or 125 MHz, >1024 scans (due to lower natural abundance of ¹³C).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the entire molecule.

FTIR Sample Preparation and Analysis
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film):

    • If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) will depend on the instrumentation and the properties of the analyte.

  • Data Acquisition (HRMS):

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

  • Tandem MS (MS/MS) (Optional):

    • Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

    • Analyze the fragment ions to gain further structural information.

Conclusion: A Self-Validating Approach to Structural Confirmation

  • Understanding the Synthetic Pathway: The choice of reagents and reaction mechanism provides the most fundamental clue to the isomeric structure.

  • Comparative Spectroscopic Analysis: By comparing the experimental data with that of known isomers, one can confidently assign the structure. The subtle yet predictable differences in the NMR spectra of positional isomers are particularly powerful in this regard.

  • High-Resolution Mass Spectrometry: Unambiguously confirming the elemental composition is a critical and non-negotiable step.

By following the principles and protocols outlined in this guide, researchers can confidently confirm the structure of 8-Methoxy-3,4-dihydro-2H-benzo[b]ox[1][2]azine and its analogues, ensuring the integrity of their research and the successful development of novel applications for this important class of molecules.

References

  • Gabbas, A. U. G., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3,4-Dihydro-2H-Benzo- and Naphtho-1,3-Oxazine Derivatives. RASĀYAN Journal of Chemistry, 9(1), 1-7. Available at: [Link]

  • Zhang, K., et al. (2015). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Sharaf El-Din, H. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1619. Available at: [Link]

A Comparative Guide to Benzoxazine Derivatives: Unlocking Therapeutic Potential Through Structural Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazine Scaffold as a Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The benzoxazine scaffold is a prime example of such a structure.[1] This bicyclic heterocyclic system, comprising a benzene ring fused to an oxazine ring, serves as the foundation for compounds exhibiting a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5]

This guide provides a comparative analysis of benzoxazine derivatives, with a specific focus on 8-Methoxy-3,4-dihydro-2H-benzo[b][2][6]oxazine as a foundational structure. We will dissect how subtle and significant modifications to this core—altering substituent positions, changing functional groups, and even varying the arrangement of heteroatoms within the oxazine ring (1,4- vs. 1,3-isomers)—dramatically influence biological activity. Through an examination of structure-activity relationships (SAR), supported by experimental data and detailed protocols, this guide will equip researchers and drug development professionals with the insights needed to navigate the chemical space of benzoxazine derivatives and rationally design next-generation therapeutic agents.

The Architectural Blueprint: Synthesis and Isomeric Variations

The versatility of the benzoxazine scaffold begins with its accessible synthesis. The most common method is the Mannich condensation, a one-pot reaction involving a phenol, a primary amine, and formaldehyde.[2][7] This straightforward approach allows for immense molecular diversity by simply varying the phenolic and amine precursors.[2]

The fundamental architecture of benzoxazines can be broadly categorized into two main isomers, 1,4-benzoxazines and 1,3-benzoxazines, distinguished by the relative positions of the oxygen and nitrogen atoms in the heterocyclic ring. This seemingly minor structural change significantly impacts the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological profile.

Focus Molecule: 8-Methoxy-3,4-dihydro-2H-benzo[b][2][6]oxazine

Our point of comparison, 8-Methoxy-3,4-dihydro-2H-benzo[b][2][6]oxazine (CAS 1128-75-2), represents a simple yet informative derivative.[8] The "8-methoxy" group places an electron-donating substituent on the benzene ring, which can influence the molecule's overall polarity and potential for hydrogen bonding. While this specific molecule is not extensively studied for its biological activity, it serves as an excellent baseline to understand the profound impact of structural modifications explored in the following sections.

Comparative Analysis: Structure-Activity Relationships (SAR) Across Therapeutic Areas

The true potential of the benzoxazine scaffold is unlocked through targeted chemical modification. The following sections compare derivatives based on their therapeutic applications, highlighting key SAR insights.

Neuroprotective Activity: A Tale of Two Positions

Oxidative stress is a key pathological mechanism in neurodegenerative diseases. Several benzoxazine derivatives have emerged as potent neuroprotective agents capable of inhibiting oxidative stress-mediated neuronal death.[6][9]

  • Key Insight: SAR studies reveal that substitutions at the 2-position and the 8-position of the 1,4-benzoxazine ring are critical for neuroprotective efficacy.[6][10]

  • 2-Alkylamino Derivatives: A series of 2-alkylamino-substituted-1,4-benzoxazines demonstrated significant neuroprotective activity. The 3,3-diphenyl-substituted derivative, in particular, was identified as an optimal candidate due to its potent activity and lack of intrinsic cytotoxicity.[6][9]

  • 8-Amino Derivatives: In another study, a series of 8-amino-1,4-benzoxazines were synthesized and evaluated. The most promising compounds were 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines, which showed strong neuroprotective effects without cytotoxicity.[10] This directly contrasts with our focus molecule's 8-methoxy group, suggesting that an amino or substituted amino group at this position is more favorable for this specific activity.

This comparison underscores a crucial principle: while the 8-position is important, the nature of the substituent (amino vs. methoxy) is the determining factor for neuroprotection.

Anticancer Activity: Targeting Topoisomerase I

Human topoisomerase I (hTopo I) is a vital enzyme for DNA replication and a validated target for cancer chemotherapy. Benzoxazine derivatives have been identified as novel hTopo I inhibitors, acting as either catalytic inhibitors (preventing enzyme activity) or poisons (stabilizing the enzyme-DNA cleavage complex, leading to cell death).[11]

  • Key Insight: Substitutions on the benzoxazine ring system are critical for modulating the type and potency of topoisomerase inhibition.

  • Catalytic Inhibition: The compound 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was found to be the most effective catalytic inhibitor in one study, with an IC50 value of 8.34 µM.[11] The hydroxyl group at the 2-position was deemed crucial for this activity.

  • Topoisomerase Poisons: In contrast, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) emerged as a powerful poison, with an IC50 of 0.0006 µM—significantly more potent than the standard drug camptothecin (IC50: 0.034 µM).[11] This highlights the dramatic effect of adding a chloro group at the 6-position, a methyl group at the N-4 position, and an ethyl acetate moiety at the 2-position.

This data clearly shows that the unsubstituted benzoxazine core can be tuned to either inhibit or poison topoisomerase I through specific substitution patterns.

Antimicrobial and Anti-inflammatory Properties

The benzoxazine scaffold is also a fertile ground for developing antimicrobial and anti-inflammatory agents.

  • Antimicrobial Activity: Numerous 1,3-benzoxazine derivatives exhibit potent antibacterial and antifungal properties.[2] For instance, 3,4-dihydro-benzo[e][2][12]oxazin-2-one derivatives have shown significant activity against various bacterial and fungal strains.[2] This demonstrates that the 1,3-isomer is a particularly promising scaffold for antimicrobial drug discovery.

  • Anti-inflammatory Activity: A novel strategy involves creating hybrid molecules. A benzoxazinone-diclofenac hybrid, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][2][12]oxazin-4-one (3d) , displayed significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to its parent drug, showcasing a powerful approach to improving the therapeutic index of existing drugs.[13]

Data Summary and Comparison

Table 1: Structure-Activity Relationship (SAR) Summary of Benzoxazine Derivatives

Derivative ClassKey SubstitutionsBiological ActivityCore SAR Insight
1,4-Benzoxazines 2-Alkylamino, 3,3-DiphenylNeuroprotectionLipophilic groups at the 2- and 3-positions enhance neuroprotective potential.[6][9]
1,4-Benzoxazines 8-Benzylamino, 3-AlkylNeuroprotectionA substituted amino group at the 8-position is more effective than a methoxy group for this activity.[10]
1,4-Benzoxazin-3-ones 2-HydroxyAnticancer (Topo I Inhibitor)A hydroxyl group at the 2-position favors catalytic inhibition of Topoisomerase I.[11]
1,4-Benzoxazin-3-ones 6-Chloro, 4-Methyl, 2-AcetateAnticancer (Topo I Poison)Halogenation and specific ester side chains can convert the scaffold into a potent Topoisomerase I poison.[11]
1,3-Benzoxazin-4-ones Hybrid with DiclofenacAnti-inflammatoryHybridization can improve the safety profile of known anti-inflammatory drugs.[13]
1,3-Benzoxazines Various substitutionsAntimicrobialThe 1,3-benzoxazine isomer is a robust scaffold for developing antibacterial and antifungal agents.[2]

Visualizing Key Concepts

Diagram 1: General Synthesis of 1,3-Benzoxazines via Mannich Condensation

G cluster_reactants Reactants Phenol Phenol Derivative Process One-Pot Mannich Condensation Phenol->Process Amine Primary Amine Amine->Process Formaldehyde Formaldehyde Formaldehyde->Process Product 3,4-dihydro-2H-1,3-benzoxazine Derivative Process->Product

Caption: A simplified workflow of the one-pot Mannich condensation for synthesizing a diverse range of 1,3-benzoxazine derivatives.

Diagram 2: Key Bioactive Positions on the Benzoxazine Scaffold

SAR_Summary Key Positions for Modulating Benzoxazine Bioactivity cluster_nodes Key Positions for Modulating Benzoxazine Bioactivity Benzoxazine P8 Position 8: -NH-Benzyl: Neuroprotection -OCH3: Baseline P8->Benzoxazine P6 Position 6: -Cl: Potent Topo I Poison P6->Benzoxazine P2 Position 2: -OH: Topo I Inhibition -Alkylamino: Neuroprotection -Acetate Moiety: Topo I Poison P2->Benzoxazine N_Position N3/N4 Position: -Methyl: Topo I Poison N_Position->Benzoxazine

Caption: A visual summary of structure-activity relationships, highlighting key substitution points on the benzoxazine core that dictate pharmacological outcomes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating, providing clear steps and rationale for key experimental choices.

Protocol 1: General Synthesis of an 8-Methoxy-3-Alkyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol is adapted from established Mannich condensation procedures and can be used to synthesize a range of 1,3-benzoxazine derivatives.[14]

Rationale: This method provides a reliable and versatile route to the 1,3-benzoxazine core. The choice of a one-pot reaction enhances efficiency. Dioxane is used as a solvent to ensure all reactants remain in solution at the reaction temperature. The final purification steps are crucial for isolating the desired product from unreacted starting materials and side products.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (1 equivalent)

  • Primary alkylamine (e.g., methylamine, 1 equivalent)

  • Sodium borohydride (NaBH₄, 1.5 equivalents)

  • Paraformaldehyde (1.2 equivalents)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 eq) in anhydrous methanol. Add the primary alkylamine (1 eq) dropwise while stirring at room temperature. Stir the reaction for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.

  • Reduction to Amine: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation: Quench the reaction by slowly adding water. Remove the methanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 2-((alkylamino)methyl)-6-methoxyphenol.

  • Cyclization (Benzoxazine Formation): Dissolve the crude intermediate amine in anhydrous toluene. Add paraformaldehyde (1.2 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-8 hours, or until water is no longer collected.

  • Final Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 8-methoxy-3-alkyl-3,4-dihydro-2H-1,3-benzoxazine. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of a test compound to protect neuronal cells from death induced by oxidative stress, a common model for screening neuroprotective agents.[9]

Rationale: The HT22 hippocampal cell line is a well-established model for studying glutamate-induced oxidative stress. An excess of glutamate or its analog, L-HCA, inhibits the cystine/glutamate antiporter, leading to glutathione depletion and subsequent cell death via ferroptosis. This assay directly measures a compound's ability to interfere with this specific cell death pathway. MTT and LDH assays provide orthogonal, quantitative measures of cell viability and cytotoxicity, respectively, strengthening the validity of the results.

Materials:

  • HT22 murine hippocampal neuronal cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., a benzoxazine derivative) dissolved in DMSO

  • L-homocysteic acid (L-HCA) or L-glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the cells by replacing the old medium with medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO only). Incubate for 1 hour.

  • Induction of Oxidative Stress: Add L-HCA (final concentration 2-5 mM) to all wells except the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Read the absorbance at the specified wavelength. Cytotoxicity is proportional to the LDH release.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated, L-HCA-exposed control. Determine the PC₅₀ (concentration providing 50% protection) for each compound.

Diagram 3: Experimental Workflow for Neuroprotection Assay

G A 1. Seed HT22 Cells in 96-well plate B 2. Pre-treat with Benzoxazine Derivative A->B C 3. Induce Oxidative Stress (add L-HCA/Glutamate) B->C D 4. Incubate for 24 hours C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Assess Cytotoxicity (LDH Assay) D->F G 7. Calculate PC50 Value E->G F->G

Sources

Validating the Neuroprotective Potential of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the identification and rigorous validation of new chemical entities with neuroprotective properties are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the neuroprotective effects of a promising candidate, 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. By employing a multi-tiered approach encompassing in vitro and in vivo models, this document outlines a self-validating system to generate robust and reproducible data, comparing the compound's performance against established benchmarks.

Introduction to the Therapeutic Candidate and the Rationale for Neuroprotection

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Neuroprotective strategies aim to intervene in this degenerative cascade, preserving neuronal viability and function.

8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound with a structural scaffold that has been associated with a range of biological activities.[1] Its potential as a neuroprotective agent stems from the known antioxidant and anti-inflammatory properties of similar phenolic compounds.[2] This guide will delineate a systematic approach to validate this hypothesis, moving from initial cell-based assays to more complex in vivo models of neurodegeneration.

Part 1: In Vitro Validation: Cellular Models of Neurotoxicity

The initial phase of validation focuses on cell-based assays to determine the compound's intrinsic cytotoxicity and its ability to protect neurons from various insults. These assays are crucial for establishing a safe therapeutic window and for elucidating the potential mechanisms of action.

Assessment of Intrinsic Cytotoxicity

Before evaluating neuroprotective effects, it is essential to determine the concentration range at which 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is non-toxic to neuronal cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate SH-SY5Y neuroblastoma cells (a common model for neurodegenerative disease research) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Prepare a serial dilution of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protection Against Oxidative Stress-Induced Cell Death

Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases.[7] This experiment will assess the ability of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Experimental Protocol: H₂O₂-Induced Cytotoxicity Assay

  • Cell Seeding and Pre-treatment: Seed SH-SY5Y cells as described above. After 24 hours, pre-treat the cells with non-toxic concentrations of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group and incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described previously to determine the percentage of viable cells.

  • Positive Control: Include a known antioxidant, such as N-acetylcysteine (NAC) or Resveratrol, as a positive control for neuroprotection.[8][9]

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical mechanism of neuronal loss in neurodegenerative conditions. Caspase-3 is a key executioner caspase in the apoptotic cascade.[10] This assay will determine if 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine can inhibit caspase-3 activity.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment and Lysis: Treat SH-SY5Y cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. After the incubation period, lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 assay kit.[11]

  • Caspase-3 Activity Measurement: The assay is based on the cleavage of a specific substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore that can be measured spectrophotometrically at 405 nm.[11] Alternatively, a luminescent assay using a proluminescent substrate can be employed for higher sensitivity.[12]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Comparative Data Summary: In Vitro Assays
Compound IC₅₀ (µM) Neuroprotection against H₂O₂ (% of Control) Caspase-3 Inhibition (% of Staurosporine Control)
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine>10075 ± 560 ± 8
N-acetylcysteine (Positive Control)>100085 ± 4N/A
Staurosporine (Negative Control)0.5 ± 0.1N/A100

This table presents hypothetical data for illustrative purposes.

Visualization of In Vitro Experimental Workflow

in_vitro_workflow cluster_cytotoxicity 1. Intrinsic Cytotoxicity cluster_protection 2. Neuroprotection Assay cluster_apoptosis 3. Apoptosis Assay cytotoxicity_seeding Seed SH-SY5Y Cells cytotoxicity_treatment Treat with Compound (0.1-100 µM) cytotoxicity_seeding->cytotoxicity_treatment cytotoxicity_mtt MTT Assay cytotoxicity_treatment->cytotoxicity_mtt cytotoxicity_readout Determine IC₅₀ cytotoxicity_mtt->cytotoxicity_readout protection_seeding Seed SH-SY5Y Cells protection_pretreatment Pre-treat with Compound protection_seeding->protection_pretreatment protection_insult Induce Oxidative Stress (H₂O₂) protection_pretreatment->protection_insult protection_mtt MTT Assay protection_insult->protection_mtt protection_readout Assess Cell Viability protection_mtt->protection_readout apoptosis_seeding Seed SH-SY5Y Cells apoptosis_treatment Treat with Compound + Staurosporine apoptosis_seeding->apoptosis_treatment apoptosis_lysis Cell Lysis apoptosis_treatment->apoptosis_lysis apoptosis_caspase Caspase-3 Activity Assay apoptosis_lysis->apoptosis_caspase apoptosis_readout Measure Caspase-3 Inhibition apoptosis_caspase->apoptosis_readout

Caption: Workflow for in vitro validation of neuroprotective effects.

Part 2: In Vivo Validation: Rodent Models of Neurological Disorders

Following promising in vitro results, the next critical step is to evaluate the efficacy of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in a living organism. In vivo models provide a more complex and physiologically relevant system to assess a compound's therapeutic potential.[13]

Ischemia-Reperfusion Injury Model (Stroke)

A common model to study neuroprotection in the context of ischemic stroke is the transient middle cerebral artery occlusion (tMCAO) model in rats.[14] This model mimics the blockage and subsequent restoration of blood flow that occurs in a clinical stroke setting.[15]

Experimental Protocol: tMCAO Model in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Induction of Ischemia: Anesthetize the rats and induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the middle cerebral artery for 90 minutes.[14]

  • Compound Administration: Administer 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (e.g., via intraperitoneal injection) at a predetermined dose either before or shortly after the ischemic event.

  • Reperfusion: After 90 minutes, withdraw the filament to allow for reperfusion.[14]

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Positive Control: A known neuroprotective agent in stroke models, such as propofol, can be used as a positive control.[14]

Assessment of Cognitive Function: Morris Water Maze

For neurodegenerative diseases that affect learning and memory, such as Alzheimer's disease, the Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[16]

Experimental Protocol: Morris Water Maze

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water containing a hidden escape platform.[17]

  • Acquisition Phase: For 5 consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the time taken (latency) and the path length to reach the platform.[18] If the animal fails to find the platform within 60-90 seconds, guide it to the platform.[18][19]

  • Probe Trial: On the 6th day, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[18]

  • Data Analysis: Compare the escape latency and path length during the acquisition phase and the time spent in the target quadrant during the probe trial between the control group, a disease model group (e.g., induced by a neurotoxin), and the disease model group treated with 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

Comparative Data Summary: In Vivo Assays
Treatment Group Infarct Volume (% of Hemisphere) Neurological Deficit Score MWM Escape Latency (Day 5, seconds) MWM Time in Target Quadrant (%)
Sham0010 ± 255 ± 5
Vehicle (Ischemia)45 ± 53.5 ± 0.545 ± 620 ± 4
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine25 ± 42.0 ± 0.425 ± 540 ± 6
Propofol (Positive Control)20 ± 31.8 ± 0.3N/AN/A

This table presents hypothetical data for illustrative purposes.

Visualization of In Vivo Experimental Workflow

in_vivo_workflow cluster_stroke 1. Ischemia-Reperfusion Model cluster_mwm 2. Morris Water Maze stroke_model Induce tMCAO in Rats stroke_treatment Administer Compound stroke_model->stroke_treatment stroke_reperfusion Reperfusion stroke_treatment->stroke_reperfusion stroke_assessment Neurological Scoring & Infarct Volume stroke_reperfusion->stroke_assessment mwm_acquisition Acquisition Phase (5 days) mwm_probe Probe Trial (Day 6) mwm_acquisition->mwm_probe mwm_analysis Analyze Latency, Path Length, and Quadrant Time mwm_probe->mwm_analysis

Caption: Workflow for in vivo validation of neuroprotective effects.

Part 3: Mechanistic Insights and Proposed Signaling Pathway

Based on the protective effects against oxidative stress and apoptosis observed in the in vitro assays, a plausible mechanism of action for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine involves the modulation of intracellular signaling pathways that govern cell survival.

A potential pathway involves the activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, which in turn can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the upregulation of antioxidant enzymes.

Proposed Signaling Pathway

signaling_pathway compound 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine receptor Cell Surface Receptor compound->receptor Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad (pro-apoptotic) akt->bad Inhibits nrf2 Nrf2 akt->nrf2 Activates bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 Inhibits caspase3 Caspase-3 bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis are Antioxidant Response Element nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes

Caption: Proposed signaling pathway for the neuroprotective effects.

Conclusion

This guide provides a rigorous and scientifically sound framework for the preclinical validation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a potential neuroprotective agent. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can generate a comprehensive data package to support further development. The emphasis on standardized protocols, appropriate controls, and objective endpoints ensures the trustworthiness and reproducibility of the findings, which are essential for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • Maze Engineers. (n.d.). Morris Water Maze. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Mouse Phenotyping, Modeling and Therapeutics Facility. (2024, January 3). Morris Water Maze. MMPC.org. Retrieved from [Link]

  • D'Amora, M., et al. (2021). In vitro Models of Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 648583. [Link]

  • UC Davis. (2019, May 15). Morris Water Maze. protocols.io. Retrieved from [Link]

  • Rodrigues, C. M. P., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Heliyon, 9(11), e21617. [Link]

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Jones, C. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. Retrieved from [Link]

  • Queen's University. (n.d.). Morris Water Maze (Rats). Animals in Science. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • Gerasimov, E. G., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceutical Chemistry Journal, 56(6), 723-733. [Link]

  • Ide, T., et al. (2000). Hypothermic neuroprotection of peripheral nerve of rats from ischaemia-reperfusion injury. Journal of Hand Surgery, 25(3), 241-248. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Mutch, W. A., & Varvel, J. R. (1998). Propofol neuroprotection in a rat model of ischaemia reperfusion injury. Canadian journal of anaesthesia, 45(2), 169–175. [Link]

  • Lee, S. W., et al. (2022). A novel global ischemia-reperfusion rat model with asymmetric brain damage simulating post-cardiac arrest brain injury. Journal of neuroscience methods, 372, 109554. [Link]

  • Milenkovic, I., et al. (2018). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of visualized experiments, (136), 57861. [Link]

  • Moreno-Gonzalez, I. (2012, November 5). What is the best in vivo model for testing potential anti-amyloid-ß drugs? ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Neuroprotective effects of visnagin on cerebral ischemia-reperfusion injury rats and the underlying mechanisms. European Review for Medical and Pharmacological Sciences, 24(16), 8563-8571. [Link]

  • Stroke Council. (2006). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 37(12), 3052-3058. [Link]

  • Aurora Scientific. (2021, December 13). Varied Approaches to Study Ischemia/Reperfusion in Rodent Models. Retrieved from [Link]

  • Cardozo-Pelaez, F., et al. (2002). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic acids research, 30(13), 2845–2854. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. PubChem. Retrieved from [Link]

  • Sieg, F. (2016, September 22). Is there a positive control for neuroprotective studies? ResearchGate. Retrieved from [Link]

  • Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Phytochemicals in Experimental Models of Multiple Sclerosis: Mechanisms, Efficacy, and Translational Potential. Retrieved from [Link]

  • Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. (2018). eNeuro, 5(2), ENEURO.0384-17.2018. [Link]

  • A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013). PloS one, 8(7), e69255. [Link]

  • Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases. (2018). Evidence-based complementary and alternative medicine, 2018, 8248625. [Link]

  • 8-Meth-oxy-3-methyl-3,4-di-hydro-2H-1,3-benzoxazine. (2013). Acta crystallographica. Section E, Structure reports online, 69(Pt 10), o1619. [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2025). RSC Advances, 15(1), 1-10. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research, 6(10), 4252-4259. [Link]

Sources

The Pivotal Role of the 8-Methoxy Group in Defining the Biological Activity of 3,4-dihydro-2H-benzo[b]oxazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 3,4-dihydro-2H-benzo[b]oxazine scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine analogs, drawing upon experimental data to elucidate the causal relationships between molecular architecture and biological function. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this scaffold, particularly in the context of an 8-methoxy substitution, can be rationally designed to achieve desired therapeutic effects.

The Significance of the 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Scaffold

The benzo[b]oxazine ring system is a versatile heterocyclic moiety that has garnered significant attention in drug discovery due to its presence in various biologically active molecules.[1] The dihydro- form, in particular, offers a three-dimensional structure that can effectively interact with biological targets. The introduction of a methoxy group at the 8-position of this scaffold is a key design element. The methoxy group, prevalent in many natural products and approved drugs, can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific hydrogen bond interactions with target proteins.[2] This guide will dissect the available literature to compare the performance of 8-methoxy-substituted analogs with other alternatives across various therapeutic areas.

Comparative Analysis of Biological Activities

The 8-methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold has been explored for a range of therapeutic applications. Here, we compare the SAR of its analogs in key areas where experimental data is available.

Anticancer Activity: Targeting Hypoxic Tumors

A significant area of investigation for benzo[b]oxazine derivatives is in the development of hypoxia-targeted anticancer agents.[3][4] Hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies. Compounds that are selectively activated in hypoxic environments are therefore of great interest.

A study by Das et al. (2009) explored a library of 2H-benzo[b][3][5]oxazine derivatives for their activity against HepG2 cells under normoxic and hypoxic conditions.[3][4] While this study did not specifically focus on 8-methoxy analogs, it provides a crucial framework for understanding the SAR of this class of compounds. Two compounds, 10 and 11 , were identified to specifically inhibit hypoxic cancer cell growth with IC50 values of 87 ± 1.8 µM and 10 ± 3.7 µM, respectively, while showing minimal toxicity under normoxic conditions.[3][4]

Another study focused on 2H-benzo[b][3][5]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, which demonstrated potent activity against A549 lung cancer cells.[6] The most active compounds, 14b and 14c , exhibited IC50 values of 7.59 ± 0.31 µM and 18.52 ± 0.59 µM, respectively.[6] These findings suggest that the benzo[b]oxazine core is a viable starting point for the design of novel anticancer agents. The introduction of an 8-methoxy group could potentially enhance the potency and selectivity of these compounds by modulating their electronic and steric properties, as well as their interaction with metabolizing enzymes within the tumor microenvironment.

Table 1: Anticancer Activity of Selected Benzo[b]oxazine Analogs

CompoundStructureCell LineIC50 (µM) - HypoxiaIC50 (µM) - NormoxiaReference
10 2-(4-nitrophenyl)-2H-benzo[b][3][5]oxazineHepG287 ± 1.8>600[3][4]
11 2-(2,4-dinitrophenyl)-2H-benzo[b][3][5]oxazineHepG210 ± 3.7>1000[3][4]
14b 2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][3][5]oxazin-3(4H)-oneA5497.59 ± 0.31Not Reported[6]
14c 2-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][3][5]oxazin-3(4H)-oneA54918.52 ± 0.59Not Reported[6]
Antimicrobial and Antitubercular Activity

The benzo[b]oxazine scaffold has also been investigated for its antimicrobial and antitubercular properties. A study on 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[7]

More specifically, a series of 3,4-dihydro-2H-benzo[b][3][5]-oxazine-2-carboxylic acid derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra.[8] This study provides valuable SAR insights, although it does not include 8-methoxy analogs. The compounds exhibited MIC values ranging from 5.98 to >30 µg/mL.[8] The most potent compound in this series was 5f .

Furthermore, benzo[b][3][5]oxazin-3(4H)-one analogues have been identified as inhibitors of mycobacterial thymidylate synthase X, a crucial enzyme for DNA biosynthesis in M. tuberculosis.[9][10] This highlights another avenue for the development of antitubercular agents based on this scaffold. The incorporation of an 8-methoxy group could potentially enhance the binding affinity of these inhibitors to the enzyme's active site.

Table 2: Antitubercular Activity of Selected 3,4-dihydro-2H-benzo[b][3][5]-oxazine-2-carboxylic Acid Derivatives

CompoundR GroupIC50 (µg/mL) against M. tuberculosis H37RaReference
5a 4-chlorophenyl10.42[8]
5c 4-fluorophenyl11.81[8]
5f 2-nitrophenyl5.98[8]
5g 4-nitrophenyl19.21[8]
Neuroprotective Activity

A highly relevant study for understanding the role of substitution at the 8-position comes from the investigation of 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.[11] This research demonstrated that substituents at both the 3- and 8-positions of the 1,4-benzoxazine ring are crucial for activity. Specifically, 3-alkyl substituents were found to be essential for efficient neuroprotective activity.[11] Within this series, derivatives bearing an 8-benzylamino substituent were identified as the most promising, exhibiting potent neuroprotection without significant cytotoxicity.[11]

While this study focuses on an 8-amino group, the findings strongly suggest that the 8-position is a critical determinant of biological activity in this scaffold. An 8-methoxy group, with its different electronic and steric properties compared to an amino group, would be expected to confer a distinct pharmacological profile. The electron-donating nature of the methoxy group could influence the redox properties of the molecule, which is relevant for antioxidant activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

Synthesis of 2H-benzo[b][3][5]oxazine derivatives[3][4]
  • To a solution of 2-aminophenol (1 mmol) in dichloromethane (40 mL), add aqueous potassium carbonate (20% w/v) and tetrabutylammonium hydrogen sulfate (0.5 mmol).

  • Stir the mixture vigorously for 2 hours at room temperature.

  • Add the appropriate substituted phenacyl bromide (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity Assay (MTT Assay)[3][4]
  • Seed cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000 cells/well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • For hypoxic conditions, transfer the plates to a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 4 hours prior to drug treatment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours under either normoxic or hypoxic conditions.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)[8]
  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis H37Ra to each well.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.

Visualizing Structure-Activity Relationships

To visually summarize the key SAR findings, the following diagrams have been generated using Graphviz.

SAR_Anticancer Scaffold 2H-benzo[b][1,4]oxazine Core Position2 Position 2 Substitution (e.g., Aryl group) Scaffold->Position2 Nitro_Group Electron-withdrawing groups (e.g., -NO2) at para-position of aryl ring Position2->Nitro_Group Activity_Increase Increased Potency (especially under hypoxia) Nitro_Group->Activity_Increase

Caption: SAR for Anticancer Activity of 2H-benzo[b][3][5]oxazine Analogs.

SAR_Antitubercular Scaffold 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid Core R_Group R Group Substitution (at the amide nitrogen) Scaffold->R_Group Nitro_Sub Electron-withdrawing group (-NO2) at ortho-position of phenyl ring R_Group->Nitro_Sub Activity_Increase Increased Antitubercular Activity Nitro_Sub->Activity_Increase

Caption: SAR for Antitubercular Activity of Benzoxazine Carboxylic Acid Derivatives.

SAR_Neuroprotective Scaffold 1,4-Benzoxazine Core Position3 Position 3 Substitution (Alkyl group) Scaffold->Position3 Position8 Position 8 Substitution (e.g., Benzylamino) Scaffold->Position8 Activity_Increase Potent Neuroprotective Activity Position3->Activity_Increase Position8->Activity_Increase

Sources

Comparative Analysis of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: A Methodological Guide to In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous, multi-stage process. This guide provides a comprehensive framework for the preclinical evaluation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a novel synthetic heterocyclic compound. While this specific molecule is not extensively characterized in existing literature, its core benzoxazine structure is associated with a range of biological activities. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a cohesive strategy, beginning with targeted in vitro assays and progressing to a relevant in vivo model.

Our investigation is predicated on the hypothesis that 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine acts as an inhibitor of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response and its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide will detail the experimental logic, from cell-free biochemical assays to cell-based functional screens, and culminate in a validated animal model of acute inflammation.

The Investigative Workflow: From Benchtop to Preclinical Model

A robust evaluation pipeline is essential to de-risk drug candidates and gather meaningful, translatable data. The workflow for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is designed to first establish its direct molecular interaction and cellular efficacy (in vitro) before assessing its physiological effects and safety profile in a complex biological system (in vivo).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation a Step 1: In Vitro Kinase Assay (IKKβ Inhibition) b Step 2: Cellular NF-κB Reporter Assay (HEK293T) a->b Confirms cell permeability & target engagement c Step 3: Downstream Cytokine Analysis (LPS-stimulated RAW 264.7) b->c Measures functional anti-inflammatory effect d Step 4: Carrageenan-Induced Paw Edema Model (Rat) c->d Translates cellular efficacy to physiological response

Figure 1: A stepwise workflow for the preclinical evaluation of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, progressing from initial in vitro target validation to in vivo efficacy testing.

Part 1: In Vitro Characterization - Pinpointing Molecular Mechanism

The primary goal of in vitro testing is to confirm our hypothesis that 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine directly inhibits a key component of the NF-κB pathway and to quantify its potency and cellular effects. We will focus on IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a critical upstream kinase that phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB.

Experiment 1: Direct Target Inhibition via IKKβ Kinase Assay

The first and most direct test of our hypothesis is a cell-free biochemical assay. This approach isolates the target enzyme (IKKβ) from the complexities of a cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the kinase and not due to off-target cellular effects.

Methodology:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. This method uses a Europium-chelate-labeled anti-phospho-IκBα antibody and an Allophycocyanin (APC)-labeled IκBα substrate. When the substrate is phosphorylated by IKKβ, the antibody binds, bringing the Europium and APC into proximity and generating a FRET signal.

  • Reagents: Recombinant human IKKβ, biotinylated IκBα substrate, ATP, assay buffer, 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (test compound), and a known IKKβ inhibitor (positive control, e.g., PS-1145).

  • Procedure:

    • A dilution series of the test compound is prepared in DMSO and then diluted in assay buffer.

    • IKKβ enzyme and the IκBα substrate are incubated with the compound dilutions for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding ATP. The reaction proceeds for 1 hour at room temperature.

    • The reaction is stopped, and the detection reagents (TR-FRET antibodies) are added.

    • After a 2-hour incubation, the plate is read on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is converted to percent inhibition relative to controls. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.

Table 1: Expected In Vitro IKKβ Inhibition Data

CompoundIC50 (nM)
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine75 nM (Hypothetical Value)
PS-1145 (Positive Control)50 nM
Vehicle (0.1% DMSO)No Inhibition
Experiment 2: Cellular Target Engagement - NF-κB Reporter Assay

Having established direct enzyme inhibition, the next logical step is to determine if the compound can penetrate the cell membrane and engage its target in a living system. A reporter gene assay provides a quantitative measure of pathway inhibition.

Methodology:

  • Cell Line: HEK293T cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.

  • Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are pre-incubated with a dilution series of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine for 1 hour.

    • The NF-κB pathway is stimulated with Tumor Necrosis Factor-alpha (TNFα, 10 ng/mL).

    • After 6 hours of stimulation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized to a viability assay (e.g., CellTiter-Glo®) to control for cytotoxicity. The IC50 value is calculated, representing the concentration at which the compound inhibits 50% of the TNFα-induced NF-κB activity.

Experiment 3: Functional Cellular Response - Cytokine Suppression

The final in vitro step is to measure a physiologically relevant downstream consequence of NF-κB inhibition. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for innate immune responses, and measure the production of pro-inflammatory cytokines like TNFα and IL-6.

Methodology:

  • Cell Culture: RAW 264.7 cells are plated and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with the test compound for 1 hour.

  • Stimulation: Cells are stimulated with LPS (100 ng/mL) for 24 hours.

  • Quantification: The cell culture supernatant is collected, and the concentration of TNFα and IL-6 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Cytokine concentrations are plotted against compound concentration to determine the IC50 for the suppression of each cytokine.

Part 2: In Vivo Validation - Assessing Physiological Efficacy

Positive results from the in vitro cascade provide a strong rationale for progressing to in vivo studies. The primary objective here is to determine if the compound's cellular anti-inflammatory activity translates into a therapeutic effect in a whole organism, while also gathering preliminary data on its pharmacokinetics and safety.

The Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan, a seaweed polysaccharide, elicits a robust inflammatory response characterized by edema (swelling), providing a clear and measurable endpoint.

G cluster_0 Inflammatory Cascade cluster_1 Point of Intervention a Carrageenan Injection b Activation of Resident Macrophages a->b c Release of Mediators (TNFα, IL-1β) b->c d IKKβ/NF-κB Pathway Activation c->d e Increased Vascular Permeability & Edema d->e f 8-Methoxy-3,4-dihydro- 2H-benzo[b]oxazine f->d Inhibits

Figure 2: Mechanism of carrageenan-induced inflammation and the targeted intervention point of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (180-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, administered orally).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, oral).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are dosed with the vehicle, positive control, or test compound.

    • One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 2: Representative In Vivo Anti-Inflammatory Data

Treatment Group (Oral)Dose (mg/kg)Max. Edema Inhibition (%) at 3 hr
Vehicle Control (0.5% CMC-Na)-0%
Indomethacin (Positive Control)1055%
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine1025% (Hypothetical)
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine3048% (Hypothetical)
8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine10065% (Hypothetical)

Synthesis and Conclusion

The described workflow provides a clear and logical progression for evaluating the therapeutic potential of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as an anti-inflammatory agent. The in vitro assays are designed to build a chain of evidence: the compound directly inhibits the target kinase (IKKβ), it acts on the intended pathway within a cellular context (NF-κB reporter), and this action results in a functionally desirable outcome (suppression of pro-inflammatory cytokines).

The in vivo model then serves as the crucial translational step. A dose-dependent reduction in paw edema would provide strong evidence that the compound retains its activity in a complex physiological system, is orally bioavailable, and can achieve sufficient exposure at the site of inflammation to exert a therapeutic effect. This integrated approach, combining mechanistic in vitro studies with a functional in vivo model, is fundamental to making informed decisions in the drug discovery process. Future studies would expand upon these findings to explore pharmacokinetic profiles, off-target effects, and efficacy in chronic inflammation models.

References

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2001). Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazine Scaffold and the Imperative of Rigorous Validation

The 3,4-dihydro-2H-1,3-benzoxazine scaffold is a privileged heterocyclic system that has garnered significant attention from medicinal chemists and materials scientists alike.[1][2] These structures are not only found in natural products but also serve as versatile intermediates for synthesizing other bioactive molecules.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4] The specific compound, 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, incorporates a key methoxy group on the benzene ring, a common feature in many pharmacologically active agents that can influence metabolic stability and receptor binding affinity.

Given the potential of this molecular class in drug discovery and development, the unambiguous synthesis and characterization of any new derivative are paramount.[2][3] Reproducibility is the bedrock of scientific progress, and it can only be achieved through a systematic and multi-faceted approach to the cross-validation of experimental results. This guide, intended for researchers and drug development professionals, provides an in-depth look at the necessary workflows for synthesizing and validating 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, using data from closely related analogues to establish a comparative framework. We will explore not just the "how" but the "why" behind these validation steps, ensuring a self-validating system from synthesis to biological screening.

Part 1: Synthesis Strategies & Initial Validation

The most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction, a one-pot condensation of a phenol, a primary amine, and formaldehyde.[1][5] The choice of reactants and reaction conditions, however, can significantly impact yield, purity, and environmental footprint. Here, we compare two prominent approaches.

Comparative Synthesis Methodologies
ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted Organic Synthesis (MAOS)Rationale & Causality
Phenol Guaiacol (2-Methoxyphenol)Guaiacol (2-Methoxyphenol)The ortho-methoxy group of guaiacol directs the cyclization to form the desired 8-methoxy isomer.
Amine Primary Amine (e.g., Aniline)Primary Amine (e.g., Aniline)The amine choice dictates the substituent at the N-3 position of the benzoxazine ring.
Formaldehyde Source ParaformaldehydeParaformaldehydeA stable, solid source of formaldehyde, easier to handle than aqueous formalin and helps maintain stoichiometry.[1]
Solvent 1,4-Dioxane or TolueneSolvent-freeConventional methods often require high-boiling point solvents to dissolve reactants.[1] MAOS leverages high-energy irradiation, often allowing for solvent-free conditions, which is a key principle of green chemistry.[6]
Reaction Time 1.5 - 5 hours~6 minutesMicrowave irradiation provides rapid, uniform heating, dramatically accelerating reaction rates compared to conventional thermal conduction.[6]
Yield Good to ExcellentGood to Excellent (e.g., 70%)[6]While both methods can produce high yields, MAOS often achieves this in a fraction of the time.
Environmental Impact Higher (Solvent use & disposal)Lower (Solvent-free, energy-efficient)The elimination of organic solvents reduces cost, waste, and potential environmental hazards.[1][6]
Experimental Protocol 1: Microwave-Assisted Synthesis of an 8-Methoxy-3-aryl-benzoxazine Analogue

This protocol is adapted from a validated, environmentally friendly method for a structurally similar compound, 8-Methoxy-3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazine.[6]

  • Reactant Preparation : In a 10 mL microwave-rated vial equipped with a magnetic stir bar, combine guaiacol (1.0 eq), paraformaldehyde (2.2 eq), and aniline (1.0 eq).

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 140 °C) for 6 minutes.

  • Work-up & Purification :

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the resulting crude product in a suitable organic solvent (e.g., chloroform).

    • Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification : Purify the crude product using column chromatography on silica gel to yield the pure benzoxazine derivative.[6]

Trustworthiness Check : The success of the synthesis is initially validated by Thin Layer Chromatography (TLC) to monitor the consumption of reactants and the formation of a new product spot. The final validation, however, relies on the comprehensive spectroscopic analysis detailed in the next section.

Part 2: Physicochemical Cross-Validation Workflow

No single analytical technique is sufficient to confirm the identity and purity of a novel compound. A robust cross-validation strategy employs multiple, orthogonal techniques that, when combined, provide an unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_conclusion Final Confirmation synthesis One-Pot Synthesis (Mannich Reaction) purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) - Confirms connectivity & framework purification->nmr ms Mass Spectrometry (HR-MS) - Confirms molecular formula purification->ms ftir FTIR Spectroscopy - Confirms functional groups purification->ftir xray X-ray Crystallography (If single crystal) - Provides definitive 3D structure purification->xray Optional confirmed Structure Confirmed & Purity Assessed nmr->confirmed ms->confirmed ftir->confirmed xray->confirmed

Caption: Physicochemical cross-validation workflow for synthesized benzoxazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, we can predict the expected signals based on published data for its 3-phenyl analogue.[6]

Expected ¹H and ¹³C NMR Signals (in CDCl₃):

Signal TypeAssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale
Oxazine Ring O-CH₂ -N~5.4~80Methylene protons adjacent to oxygen and nitrogen, characteristic of the benzoxazine core.[6]
Oxazine Ring Ar-CH₂ -N~4.6~50Methylene protons connecting the aromatic ring to the nitrogen.[6]
Methoxy Group -OCH₃ ~3.8~56A sharp singlet integrating to 3 protons, typical for a methoxy group.[6]
Aromatic Ring Ar-H ~6.6 - 6.9~110 - 149A complex multiplet pattern corresponding to the three protons on the substituted benzene ring.[6]

Cross-Validation Insight : A 2D NMR experiment, such as HSQC (Heteronuclear Single Quantum Coherence), should be performed to correlate each proton signal directly with its attached carbon. This definitively validates the assignments made in the 1D spectra.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy.

  • Target Molecule : 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (assuming no substituent at N-3, i.e., R=H)

  • Molecular Formula : C₉H₁₁NO₂

  • Exact Mass : 165.0790

  • Validation : The observed m/z value from an HR-MS (ESI) analysis should match the calculated exact mass to within a few parts per million (ppm). For example, the related 8-methoxy-3-phenyl derivative has a calculated [M+H]⁺ of 242.1181 and an observed value of 242.1179.[6] This level of accuracy confirms the molecular formula and rules out alternative structures with the same nominal mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationSignificance
~2950C-H stretch (aliphatic)Confirms the presence of the -CH₂- groups in the oxazine ring.[6]
~1500-1600C=C stretch (aromatic)Indicates the presence of the benzene ring.[6]
~1260C-O-C stretch (asymmetric)A strong, characteristic peak for the aryl-alkyl ether of the oxazine and methoxy groups.[6]
~930Oxazine RingA characteristic band associated with the benzoxazine ring structure.[6]
X-ray Crystallography

If the synthesized compound can be grown into a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure. It reveals the precise 3D arrangement of atoms, bond lengths, and bond angles. For instance, the crystal structure of the related 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine confirmed that the six-membered oxazine ring adopts a half-chair conformation.[5] This level of detail is the gold standard for structural validation.

Part 3: Cross-Validation of Biological Activity

Once the structure and purity of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine are unequivocally confirmed, the next stage is to evaluate its biological activity. Given that many benzoxazine derivatives exhibit antimicrobial properties, we will use an antibacterial assay as a case study for validating biological data.[7][8]

G cluster_protocol Experimental Protocol cluster_analysis Data Analysis & Validation compound Test Compound (8-Methoxy-benzoxazine) dilution Prepare Serial Dilutions of Test Compound & Controls compound->dilution bacteria Bacterial Strains (e.g., S. aureus, E. coli) bacteria->dilution controls Controls - Positive (e.g., Streptomycin) - Negative (Vehicle/DMSO) controls->dilution media Growth Media (e.g., Mueller-Hinton Broth) media->dilution inoculation Inoculate with Standardized Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visual or Spectrophotometric Readout (OD₆₀₀) incubation->readout mic Determine MIC (Lowest concentration with no visible growth) readout->mic replicates Statistical Analysis (n ≥ 3 replicates) mic->replicates validation Validated Biological Activity replicates->validation

Caption: Workflow for the cross-validation of in-vitro antibacterial activity.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation :

    • Prepare a stock solution of the validated 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in sterile Mueller-Hinton Broth (MHB).

    • Prepare parallel dilutions for a positive control (a known antibiotic like Streptomycin) and a negative control (vehicle solvent only).[8]

  • Inoculation :

    • Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) adjusted to a 0.5 McFarland standard.

    • Add the bacterial suspension to each well, except for a sterility control well (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition & Validation :

    • Primary Result : Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Trustworthiness Check 1 (Controls) : The positive control wells must show inhibition, while the negative control wells must show robust growth. The sterility control must remain clear. Failure of any control invalidates the entire experiment.

    • Trustworthiness Check 2 (Reproducibility) : The entire assay must be performed in triplicate (n=3) on different days to ensure the results are reproducible. The final MIC value should be reported as the mode or geometric mean of the results.

By comparing the MIC of the test compound to that of a standard drug, and by ensuring the rigorous use of controls and replicates, the resulting biological data can be considered cross-validated and trustworthy.

Conclusion

The journey of a novel compound like 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine from synthesis to potential application is paved with critical validation checkpoints. As demonstrated, scientific integrity demands more than a single ¹H NMR spectrum or a preliminary activity screening. A robust cross-validation framework relies on the synergy of multiple, complementary analytical techniques—NMR for connectivity, HR-MS for molecular formula, FTIR for functional groups, and ideally, X-ray crystallography for definitive 3D structure. This physicochemical certainty is the prerequisite for meaningful biological evaluation, where validation is achieved through meticulous protocol design, the use of appropriate controls, and statistical reproducibility. By embracing this comprehensive approach, researchers can ensure their results are accurate, reproducible, and form a solid foundation for future drug discovery and development efforts.

References

  • Liu, W. et al. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1619. Available at: [Link]

  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Patel, H. et al. (2012). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3- Aryl-3, 4-dihydro-4-methyl-1, 3 benzoxazine. ResearchGate. Available at: [Link]

  • Abdullahi, M. et al. (2016). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. Available at: [Link]

  • Kaur, H. et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 102-106. Available at: [Link]

  • Dehghani, Z. et al. (2022). Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies. Journal of Nanobiotechnology, 20(1), 263. Available at: [Link]

  • Ladeira, M. et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. ResearchGate. Available at: [Link]

  • Abdullahi, M. et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(4), 773-780. Available at: [Link]

  • Russell, M. G. N. et al. (2007). 3,4-Dihydro-2H-benzo[5][9]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4639-4642. Available at: [Link]

  • Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Asif, M. & Imran, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 8-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and Its Analogs

A Comparative Guide to the Efficacy of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic efficacy of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, contextualized within the broader family of benzoxazine derivatives. While direct, comprehensive efficacy studies on this specific molecule are limited in publicly accessible peer-reviewed literature, this document synthesizes available data on closely related analogs to provide a framework for its potential biological activities and guide future research.

Introduction to the Benzoxazine Scaffold

The 3,4-dihydro-2H-1,3-benzoxazine ring system is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[3][4] These compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][5] The synthetic accessibility of the benzoxazine core allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

The core structure's efficacy is significantly influenced by the nature and position of substituents on both the benzene and the oxazine rings. The methoxy group, as seen in the topic compound, is a common modulator of pharmacological activity in many drug classes.

Comparative Efficacy Analysis

Based on the available literature for analogous compounds, the potential efficacy of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine can be benchmarked across several key therapeutic areas.

Antimicrobial Activity

The benzoxazine scaffold is a known pharmacophore for antimicrobial agents.[1][3] A review of the literature indicates that substitutions on the benzoxazine ring system are critical for activity.

One study highlights that methoxy-substituted 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives exhibit more potent antimicrobial activity than some standard drugs.[6] Another investigation into novel 2-chloro-8-methoxy-3-aryl-[1][2]benzoxazine derivatives revealed that certain compounds in this series showed significant antibacterial effects against both gram-positive and gram-negative bacteria.[7] Specifically, compounds with particular aryl substitutions at the 3-position demonstrated notable activity, underscoring the importance of this position for modifying the antimicrobial spectrum and potency.[7]

While data for the unsubstituted 8-methoxy variant is not available, these findings suggest that the 8-methoxy scaffold could serve as a promising starting point for developing new antimicrobial agents.

Table 1: Summary of Antimicrobial Activity of Selected Benzoxazine Derivatives

Compound/Derivative ClassActivityReference
Methoxy-substituted 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazinesMore active than standard drugs[6]
2-Chloro-8-methoxy-3-aryl-[1][2]benzoxazine derivativesSignificant activity against Gram-positive and Gram-negative bacteria[7]
General 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivativesModerate to excellent antibacterial activity[3]
Anti-Inflammatory Activity

Several studies have pointed to the anti-inflammatory potential of the benzoxazine class. While specific data on 8-methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is not provided, a study on novel benzoxazine derivatives demonstrated their ability to inhibit paw edema in a fresh egg-white induced inflammation model in rats.[2] This suggests that the core benzoxazine structure may interfere with inflammatory pathways. The anti-inflammatory effects of various heterocyclic compounds, including phenoxazines which share some structural similarities, have been linked to the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[8]

Cytotoxic and Antitumor Activity

The cytotoxic potential of benzoxazine derivatives against cancer cell lines has been an area of active investigation. A study on eugenol-derived benzoxazines, which included a 6-allyl-8-methoxy-3-(furan-2-ylmethyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine, demonstrated cytotoxic activity against the MCF-7 breast cancer cell line.[9] This particular compound showed the strongest activity among the tested derivatives, suggesting that the combination of an 8-methoxy group with other specific substitutions can lead to potent anticancer effects.[9]

Another study on novel substituted benzoxazines identified a derivative that exhibited promising antiproliferative properties with IC50 values of 2.27 and 4.44 µM against MCF-7 and HCT-116 cell lines, respectively.[5] The mechanism of action was linked to the disruption of cell membrane permeability.[5]

These findings indicate that the 8-methoxy-benzoxazine scaffold could be a valuable template for the design of new cytotoxic agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies from the cited literature are provided below.

General Synthesis of 3,4-dihydro-2H-1,3-benzoxazines

The synthesis of the benzoxazine ring is typically achieved through a Mannich-type condensation reaction involving a phenolic compound, an amine, and formaldehyde.[10]

Workflow for Benzoxazine Synthesis

GPhenolPhenolic Precursor(e.g., 2-methoxyphenol)ReactionMannich CondensationPhenol->ReactionAminePrimary AmineAmine->ReactionFormaldehydeFormaldehydeFormaldehyde->ReactionSolventSolvent(e.g., Dioxane)Solvent->ReactionProduct3,4-dihydro-2H-1,3-benzoxazineReaction->Product

Caption: General synthetic route to 3,4-dihydro-2H-1,3-benzoxazines.

Step-by-Step Protocol:

  • A mixture of the phenolic precursor, primary amine, and formaldehyde is prepared in a suitable solvent (e.g., dioxane).

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-90°C) for several hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified, often through recrystallization from a suitable solvent like methanol, to yield the desired benzoxazine derivative.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the synthesized compounds is commonly evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Gcluster_prepPreparationcluster_assayAssaycluster_resultsResultsBacteriaBacterial Culture(e.g., E. coli, S. aureus)IncubationIncubation(e.g., 37°C for 24h)Bacteria->IncubationCompoundTest Compound(Serial Dilutions)Compound->IncubationControlPositive Control(e.g., Streptomycin)Control->IncubationMICDetermine MIC(Lowest concentration with no visible growth)Incubation->MIC

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.